Penfluridol
Descripción
PENFLURIDOL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
One of the long-acting ANTIPSYCHOTIC AGENTS used for maintenance or long-term therapy of SCHIZOPHRENIA and other PSYCHOTIC DISORDERS.
Propiedades
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAAYDRRZXJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049021 | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26864-56-2 | |
| Record name | Penfluridol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penfluridol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penfluridol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENFLURIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penfluridol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLURIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Long-Acting Antipsychotic: A Technical History of Penfluridol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a first-generation antipsychotic, represents a significant milestone in the development of long-acting oral neuroleptics. Discovered in 1968 at Janssen Pharmaceutica, it emerged from a dedicated search for a highly lipophilic compound within the diphenylbutylpiperidine class, structurally akin to haloperidol and pimozide.[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long elimination half-life, allows for once-weekly oral administration, a considerable advantage for treatment adherence in chronic schizophrenia.[1][5] This technical guide provides an in-depth exploration of the history, discovery, synthesis, and seminal experimental evaluations that established this compound's place in psychiatric medicine.
The Discovery and Rationale
The development of this compound was a deliberate effort to create a potent, orally active antipsychotic with a prolonged duration of action.[1] The core chemical structure, a diphenylbutylpiperidine, was a known pharmacophore for dopamine receptor antagonism. By systematically modifying this structure to increase lipophilicity, researchers at Janssen aimed to achieve a depot-like effect from an oral formulation.[1] This strategic design was intended to improve patient compliance, a significant challenge in the management of chronic psychotic disorders.
Synthesis of this compound
The initial synthesis of this compound was a multi-step process, with a key route detailed in German patent DE2040231.[6] A common synthetic pathway involves the alkylation of 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol with 4,4-bis(p-fluorophenyl)butyl chloride.[7] The following diagram illustrates a representative synthesis scheme.
Caption: A representative synthetic pathway for this compound.
Mechanism of Action: Dopamine Receptor Antagonism
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3][8] This antagonism reduces the excessive dopaminergic activity believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] The following diagram illustrates this proposed mechanism.
Caption: this compound's mechanism of action via D2 receptor blockade.
Preclinical Pharmacological Evaluation
The antipsychotic potential of this compound was established through a series of preclinical studies typical of the era, designed to assess dopamine receptor antagonism and predict clinical efficacy.
Experimental Workflow for Antipsychotic Screening (circa 1970s)
The following diagram outlines a typical experimental workflow for screening potential antipsychotic compounds during the period of this compound's development.
Caption: A generalized workflow for antipsychotic drug discovery in the 1970s.
Key Preclinical Experimental Protocols and Findings
1. Dopamine D2 Receptor Binding Assay
-
Methodology: Competitive binding assays were performed using radiolabeled ligands, such as [3H]-spiperone, to quantify the affinity of this compound for dopamine D2 receptors in brain tissue homogenates (e.g., from rat striatum).[9][10][11][12][13] The assay measures the concentration of this compound required to displace 50% of the radioligand from the receptors (IC50), which is then used to calculate the inhibitory constant (Ki).
-
Results: this compound demonstrated a high affinity for the dopamine D2 receptor, consistent with its proposed mechanism of action.
2. Apomorphine-Induced Emesis in Dogs
-
Methodology: Apomorphine, a potent dopamine receptor agonist, reliably induces emesis in dogs by stimulating the chemoreceptor trigger zone, which is rich in D2 receptors.[14][15][16] The protocol involved administering this compound orally to dogs prior to a subcutaneous injection of apomorphine. The ability of this compound to inhibit or prevent emesis was then observed and quantified.
-
Results: this compound was found to be a potent antagonist of apomorphine-induced emesis, providing strong in vivo evidence of its dopamine receptor blocking activity.[17]
3. Conditioned Avoidance Response (CAR) in Rats
-
Methodology: The CAR test is a classic behavioral assay for antipsychotic activity.[18][19][20][21][22] Rats were trained in a shuttle box to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response at doses that do not impair the unconditioned escape response.
-
Results: this compound effectively inhibited the conditioned avoidance response in rats, a hallmark of antipsychotic-like activity.[17][23]
Quantitative Preclinical Data
| Parameter | Species | Model | Value | Reference(s) |
| ED50 | ||||
| Apomorphine-induced emesis | Dog | In vivo | 0.016 mg/kg p.o. | [17] |
| Methamphetamine-induced stereotypy | Rat | In vivo | 1.83 ng/kg p.o. | [17] |
| Conditioned avoidance (pole climbing) | Rat | In vivo | 6.73 mg/kg p.o. | [17] |
| Conditioned avoidance (Sidman) | Rat | In vivo | 3.4 mg/kg p.o. | [17] |
| Pharmacokinetics | ||||
| Terminal plasma t1/2 | Rat | In vivo | > 40 hr | [24] |
| Terminal plasma t1/2 | Dog | In vivo | 227 hr | [24] |
| Terminal plasma t1/2 | Human | In vivo | 199 hr | [5][24] |
Metabolism of this compound
This compound undergoes extensive metabolism, primarily through oxidative N-dealkylation.[1][24] This process, mediated by cytochrome P450 enzymes, cleaves the bond between the piperidine nitrogen and the butyl chain.[8][25][26] The resulting metabolites are the diphenylbutyric acid derivative and the 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol moiety, which are then further conjugated and excreted.[1][24] The parent compound is believed to be the primary pharmacologically active agent.[1]
Caption: The primary metabolic pathway of this compound.
Clinical Evaluation in Schizophrenia
Early clinical trials in the 1970s were crucial in establishing the efficacy and safety profile of this compound for the treatment of schizophrenia.
Clinical Trial Design and Assessment
-
Study Design: Many of the initial studies were double-blind, placebo-controlled, or active-comparator trials.[3]
-
Patient Population: The trials primarily enrolled patients with chronic schizophrenia.[3]
-
Dosage: this compound was typically administered orally once a week, with doses ranging from 20 to 100 mg.[1]
-
Assessment Tools: Clinical outcomes were assessed using standardized rating scales, including:
-
Brief Psychiatric Rating Scale (BPRS): An 18-item scale used by clinicians to measure the severity of various psychiatric symptoms, such as hallucinations, conceptual disorganization, and emotional withdrawal.[27][28][29][30]
-
Clinical Global Impression (CGI) scale: A 3-item scale that provides a clinician's overall assessment of the severity of illness, global improvement, and therapeutic response.[31][32][33][34][35]
-
Key Clinical Findings
A Cochrane review of studies conducted in the 1970s and 1980s, encompassing over 1000 patients, concluded that this compound was superior to placebo in improving the clinical global impression and reducing the need for additional antipsychotic medication.[3] The efficacy and side-effect profile of this compound were found to be comparable to other typical antipsychotics, both oral and depot formulations.[3]
Conclusion
The discovery and development of this compound exemplify a targeted approach to drug design, successfully creating a long-acting oral antipsychotic that addressed a significant clinical need. Through a combination of rational chemical synthesis, rigorous preclinical pharmacological testing, and confirmatory clinical trials, this compound was established as an effective treatment for chronic schizophrenia. While its use has evolved with the advent of newer antipsychotics, the story of this compound remains a valuable case study in psychopharmacological research and development.
References
- 1. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ejpsychiatry.com [ejpsychiatry.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Cas 26864-56-2,this compound | lookchem [lookchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apomorphine-induced emesis in dogs: differential sensitivity to established and novel dopamine D2/5-HT(1A) antipsychotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. | Semantic Scholar [semanticscholar.org]
- 17. [Pharmacological studies of an antipschotic agent, this compound. (1). The central pharmacological actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 20. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Cumulative effects of this compound, a long-acting neuroleptic drug, as assayed by its behavioral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Oxidation of Antipsychotics [mdpi.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. psychiatrictimes.com [psychiatrictimes.com]
- 28. smchealth.org [smchealth.org]
- 29. reference.medscape.com [reference.medscape.com]
- 30. Clinical implications of Brief Psychiatric Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Clinical global impression - Wikipedia [en.wikipedia.org]
- 33. psywellness.com.sg [psywellness.com.sg]
- 34. The Clinical Global Impression-Schizophrenia scale: a simple instrument to measure the diversity of symptoms present in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Clinical Global Impressions (CGI) | MAP-PRO - McGill University [mcgill.ca]
penfluridol as a dopamine receptor antagonist
An In-depth Technical Guide to Penfluridol as a Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-generation diphenylbutylpiperidine antipsychotic agent characterized by its potent and long-acting antagonism of dopamine receptors, particularly the D2 subtype.[1][2] Its unique pharmacokinetic profile, marked by an extended elimination half-life, permits a once-weekly oral dosing regimen, which has been a significant feature in its clinical application for the management of chronic schizophrenia.[1][2][3] This document provides a detailed technical overview of this compound's core mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and its influence on downstream cellular signaling pathways. Furthermore, it outlines key experimental protocols used to characterize its pharmacological profile, serving as a comprehensive resource for professionals in neuroscience research and drug development.
Core Mechanism of Action
This compound exerts its primary therapeutic effects through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] The overactivity of these dopaminergic systems is strongly implicated in the positive symptoms of psychosis, such as hallucinations and delusions.[1][5] By acting as a competitive antagonist at D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[1][2]
While its principal action is at D2 receptors, this compound also exhibits affinity for a range of other neurotransmitter receptors, including other dopamine receptor subtypes (D1, D3, D5), serotonin (5-HT), alpha-adrenergic, and histamine H1 receptors.[1][6] This broader receptor interaction profile contributes to both its therapeutic effects and its side-effect profile, which includes extrapyramidal symptoms (EPS) resulting from D2 blockade in the nigrostriatal pathway.[1]
Quantitative Data Presentation
Table 1: Receptor Binding Affinity (Kᵢ) of this compound
The binding affinity of this compound for various G-protein coupled receptors (GPCRs) and transporters has been quantified, with the inhibition constant (Kᵢ) indicating the concentration of the drug required to occupy 50% of the receptors. Lower Kᵢ values denote higher binding affinity.[7]
| Receptor/Transporter | Kᵢ (nM) |
| Dopamine Receptors | |
| Dopamine D1 | 147 |
| Dopamine D2 | 159 |
| Dopamine D3 | 136 |
| Dopamine D4 | 10,000 |
| Dopamine D5 | 125 |
| Serotonin (5-HT) Receptors | |
| 5-HT₁ₐ | 356 |
| 5-HT₂ₐ | 361 |
| 5-HT₂ₑ | 184 |
| 5-HT₂ₒ | 881 |
| Adrenergic Receptors | |
| α₁ₒ | 602 |
| α₂ₑ | 401 |
| α₂ₒ | 455 |
| Other | |
| Histamine H₁ | 10,000 |
| Dopamine Transporter (DAT) | 1714 |
| Serotonin Transporter (SERT) | 10,000 |
| Norepinephrine Transporter (NET) | 588 |
Data sourced from a 2019 study by Lee et al., citing work from the National Institute of Mental Health's Psychoactive Drug Screening Program.[6]
Table 2: Pharmacokinetic Parameters of this compound
This compound's high lipophilicity contributes to its extensive distribution in fatty tissues, creating a depot effect that leads to its very long duration of action.[8] Its metabolism occurs primarily in the liver via oxidative N-dealkylation.[1][9]
| Species | Terminal Plasma Half-Life (t½) | Primary Route of Excretion |
| Human | ~199 hours | Urine and Feces (evenly divided) |
| Dog | ~227 hours | Feces |
| Rabbit | > 40 hours | Feces |
| Rat | Not specified | Feces |
Data sourced from a comparative metabolism study by Migdalof et al. (1979).[9]
Signaling Pathways & Visualizations
Antagonism of the dopamine D2 receptor, a Gαi/o-coupled receptor, by this compound initiates a cascade of intracellular events.[10] The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[10] Additionally, D2 receptor signaling involves β-arrestin recruitment, which can mediate distinct cellular outcomes.[11]
Caption: this compound blocks dopamine binding to the D2 receptor, inhibiting Gαi/o signaling and cAMP reduction.
Experimental Protocols & Workflows
Radioligand Competition Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Kᵢ) of a compound like this compound for a specific receptor. It measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Detailed Methodology:
-
Tissue/Cell Preparation: Membranes from cells recombinantly expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum) are prepared and homogenized.[12]
-
Incubation: A fixed concentration of a specific D2 radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the membrane preparation.
-
Competition: The incubation is performed across a range of increasing concentrations of the unlabeled competitor drug, this compound.
-
Defining Non-Specific Binding: A parallel set of incubations is conducted in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride) to determine non-specific binding.[13][14]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[15]
Caption: Workflow for a radioligand competition binding assay to determine this compound's receptor affinity.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a live, behaving animal, providing insight into the pharmacodynamic effects of a drug.[16][17]
Detailed Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal (e.g., a rat).[16]
-
Recovery: The animal is allowed to recover from the surgery. Experiments are typically performed in awake and freely moving animals to avoid the confounding effects of anesthesia.[18]
-
Perfusion: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with a physiological solution (artificial cerebrospinal fluid).[16]
-
Equilibration & Baseline: Neurotransmitters and metabolites in the extracellular fluid diffuse across the probe's membrane into the perfusate. After an equilibration period, baseline samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound is administered to the animal (e.g., orally or via intraperitoneal injection).
-
Sample Collection: Dialysate collection continues post-administration to monitor changes in extracellular dopamine levels over time.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Data Interpretation: A decrease in the extracellular concentration of dopamine metabolites (like DOPAC and HVA) following this compound administration would be indicative of reduced dopamine turnover resulting from D2 receptor blockade.
Caption: Workflow for in vivo microdialysis to measure this compound's effect on brain dopamine levels.
Behavioral Pharmacology: Apomorphine-Induced Stereotypy
This classic in vivo assay assesses the functional blockade of central dopamine receptors. Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking) in rodents. Antipsychotics that block D2 receptors antagonize this effect.
Detailed Methodology:
-
Animal Acclimation: Rodents (typically rats) are acclimated to the testing environment (e.g., individual observation cages).
-
Pre-treatment: Animals are divided into groups and pre-treated with either vehicle or different doses of this compound via the intended route of administration (e.g., oral, p.o.).[19]
-
Drug Absorption Period: A sufficient amount of time is allowed for the drug to be absorbed and reach central circulation. Given this compound's pharmacokinetics, this pre-treatment time could be several hours.
-
Apomorphine Challenge: All animals are administered a subcutaneous injection of apomorphine at a dose known to reliably induce stereotypy (e.g., 1-2 mg/kg).
-
Behavioral Observation: Immediately following the apomorphine challenge, animals are observed for a set period (e.g., 60-90 minutes). The intensity of stereotyped behavior is scored at regular intervals by a trained observer who is blind to the treatment conditions. A standardized rating scale is used (e.g., 0 = asleep/inactive, 4 = continuous gnawing/licking).
-
Data Analysis: The scores for each animal are summed or averaged over the observation period. The ability of this compound to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is analyzed using appropriate statistical methods (e.g., ANOVA). The dose that produces a 50% inhibition of the behavior (ED₅₀) can be calculated. Studies have shown this compound potently antagonizes apomorphine-induced behaviors.[19]
Conclusion
This compound remains a significant pharmacological tool and, in certain clinical contexts, a therapeutic option, largely due to its potent D2 receptor antagonism and unique long-acting oral formulation. Its well-characterized interactions with the dopaminergic system, supported by extensive in vitro and in vivo data, provide a clear picture of its primary mechanism of action. The quantitative binding and pharmacokinetic data, coupled with established experimental protocols, offer a robust framework for its continued study and for the development of novel antipsychotic agents. This guide provides a consolidated technical resource for researchers aiming to understand and leverage the distinct properties of this compound in the field of neuropharmacology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ejpsychiatry.com [ejpsychiatry.com]
- 4. Pharmacology of Drugs: this compound- mechanism of action [pharmacologytutor.blogspot.com]
- 5. This compound: an open phase III study in acute newly admitted hospitalized schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. scielo.br [scielo.br]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 19. [Pharmacological studies of an antipschotic agent, this compound. (1). The central pharmacological actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Impurity Profile of Penfluridol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Penfluridol is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Its efficacy in the management of chronic schizophrenia and other psychotic disorders is well-established. The complex multi-step synthesis of this compound, however, can lead to the formation of various process-related impurities. Furthermore, the inherent chemical structure of this compound makes it susceptible to degradation under certain conditions, resulting in the formation of degradation products. Meticulous control and comprehensive analysis of these impurities are critical to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the chemical synthesis of this compound, a detailed discussion of its potential impurities, and the analytical methodologies employed for their detection and quantification.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of two key fragments: the 4,4-bis(4-fluorophenyl)butyl moiety and the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine core, followed by their condensation. Several synthetic routes have been reported in the patent literature. One prominent method is detailed below.
A Representative Synthetic Pathway
A common synthetic approach, outlined in Chinese patent CN106187863A, involves a convergent synthesis strategy. The key steps are summarized below.
Synthesis of the Diphenylbutyl Piperidine Moiety:
The synthesis of the piperidine core starts from the reaction of 4-chloro-3-(trifluoromethyl)aniline. This is followed by a series of reactions to build the 4-hydroxypiperidine ring.
Synthesis of the 4,4-bis(4-fluorophenyl)butyl Halide:
This fragment is typically synthesized starting from a Friedel-Crafts acylation of fluorobenzene with succinic anhydride. The resulting keto acid undergoes a series of reductions and modifications to yield the desired butyl halide intermediate.
Final Condensation:
The final step involves the N-alkylation of the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine intermediate with the 4,4-bis(4-fluorophenyl)butyl halide to yield this compound.
Experimental Protocol: A Representative Synthesis
The following experimental protocol is a summarized interpretation based on the synthetic route described in patent literature (CN106187863A).
Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), succinic anhydride is added portion-wise at a controlled temperature.
-
Fluorobenzene is then added dropwise, and the reaction mixture is stirred until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.
Step 2: Reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
The keto acid from the previous step is reduced using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or a chemical reducing agent like sodium borohydride in the presence of a Lewis acid).
-
The reaction is carried out in a suitable solvent (e.g., ethanol or tetrahydrofuran) until the starting material is consumed.
-
After work-up, the resulting 4-(4-fluorophenyl)-4-hydroxybutanoic acid is obtained.
Step 3: Synthesis of 1-bromo-4,4-bis(4-fluorophenyl)butane
-
The hydroxy acid is cyclized to the corresponding lactone, which is then subjected to a reaction with a brominating agent (e.g., hydrobromic acid) to open the ring and form the bromo-acid.
-
This is followed by a Friedel-Crafts reaction with fluorobenzene to introduce the second fluorophenyl group.
-
The resulting carboxylic acid is then reduced and converted to the corresponding bromide.
Step 4: Synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine
-
This intermediate can be prepared through a multi-step synthesis starting from 4-chloro-3-(trifluoromethyl)aniline. The synthesis typically involves the formation of a piperidone precursor followed by a Grignard reaction to introduce the aryl group and form the tertiary alcohol.
Step 5: Synthesis of this compound
-
A mixture of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine, 1-bromo-4,4-bis(4-fluorophenyl)butane, and a suitable base (e.g., potassium carbonate or triethylamine) in an appropriate solvent (e.g., acetonitrile or dimethylformamide) is heated.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.
Potential Impurities in this compound
Impurities in this compound can be broadly categorized as process-related impurities (including starting materials, intermediates, and by-products) and degradation products. The control of these impurities is crucial as they can impact the safety and efficacy of the drug.
Process-Related Impurities
These impurities can arise from the starting materials or be generated during the synthetic process through side reactions or incomplete reactions.
-
Starting Materials and Intermediates: Residual amounts of starting materials and key intermediates from the synthetic pathway can be present in the final product if not completely removed during purification.
-
By-products of the Condensation Step:
-
Over-alkylation products: The piperidine nitrogen can potentially be alkylated more than once, leading to quaternary ammonium salts, although this is less likely under controlled conditions.
-
Unreacted piperidine intermediate: Incomplete reaction will result in the presence of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine.
-
-
Isomeric Impurities: Positional isomers of the trifluoromethyl and chloro substituents on the phenyl ring of the piperidine moiety can be introduced if the starting materials are not pure.
-
Related Substances from Starting Material Impurities: Impurities present in the starting materials can react to form related substances that are structurally similar to this compound. For example, an impurity with a different halogen or no halogen on the phenyl ring of the butyl moiety would lead to a corresponding this compound analogue.
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Molecular Formula | Probable Origin |
| 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine | C₁₂H₁₃ClF₃NO | Unreacted intermediate from the final condensation step. |
| 1-Bromo-4,4-bis(4-fluorophenyl)butane | C₁₆H₁₅BrF₂ | Unreacted starting material from the final condensation step. |
| 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(4-(4-fluorophenyl)-4-phenylbutyl)piperidin-4-ol | C₂₈H₂₈ClF₄NO | By-product from the use of starting materials containing monofluorinated or non-fluorinated phenyl rings.[1] |
| 1-[4,4-Bis(4-Fluorophenyl)butyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol | C₂₈H₂₈F₅NO | Isomeric impurity arising from incomplete chlorination of the trifluoromethylphenyl starting material.[1] |
Degradation Impurities
This compound can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding This compound N-oxide .[1]
-
Hydrolytic Degradation: Although generally stable, under harsh acidic or basic conditions, cleavage of the molecule could potentially occur, though specific products are not extensively detailed in the public literature.
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products. A study on the forced degradation of this compound identified several degradation products under various stress conditions.[2]
Table 2: Potential Degradation Impurities of this compound
| Impurity Name | Molecular Formula | Formation Condition |
| This compound N-oxide | C₂₈H₂₇ClF₅NO₂ | Oxidative stress (e.g., exposure to hydrogen peroxide).[1] |
| Degradation Product 1 (DP1) | Not specified | Acidic, basic, and oxidative stress.[2] |
| Degradation Product 2 (DP2) | Not specified | Basic and oxidative stress.[2] |
| Degradation Product 3 (DP3) | Not specified | Acidic and oxidative stress.[2] |
| Degradation Product 4 (DP4) | Not specified | Thermal stress.[2] |
| Degradation Product 5 (DP5) | Not specified | Photolytic stress.[2] |
Analytical Methodologies for Impurity Profiling
A robust and validated analytical method is required for the detection and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its process-related and degradation impurities.
Experimental Protocol: A Validated HPLC Method [2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: XTerra™ C18 (250 × 4.6 mm, 5.0 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Methanol and tetrahydrofuran in a 55:45 (v/v) ratio.
-
Solvent B: Acetonitrile and tetrahydrofuran in an 80:20 (v/v) ratio.
-
-
Elution Mode: Isocratic elution with a 60:40 (v/v) composition of Solvent A and Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Table 3: Chromatographic Parameters and Performance [2]
| Parameter | Value |
| Retention Time (this compound) | 5.29 min |
| Retention Time (Impurity 1) | 4.51 min |
| Retention Time (Impurity 2) | 9.95 min |
| Retention Time (Impurity 3) | 7.64 min |
| Detection Limit (Impurity 1 & 2) | 0.008 µg/mL |
| Detection Limit (Impurity 3) | 0.004 µg/mL |
| Calibration Range (this compound) | 25-150 µg/mL |
| Calibration Range (Impurities) | 0.025-0.150 µg/mL |
Hyphenated Techniques (LC-MS/MS)
For the structural elucidation of unknown impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable. LC-MS/MS provides molecular weight information and fragmentation patterns, which are crucial for identifying the chemical structures of impurities. A study on the forced degradation of this compound utilized LC-MS/MS in ESI positive mode to characterize the formed degradation products.[2]
Visualizing the Synthesis and Impurity Formation
Graphical representations of the synthetic pathway and the origin of impurities can provide a clearer understanding of the process.
Caption: A simplified schematic of a convergent synthetic pathway for this compound.
Caption: Logical relationship between the final synthesis step, degradation, and the formation of key impurities.
Conclusion
The chemical synthesis of this compound is a complex process that necessitates rigorous control to minimize the formation of impurities. A thorough understanding of the synthetic route and potential side reactions is essential for identifying and controlling process-related impurities. Furthermore, knowledge of the degradation pathways of this compound is critical for establishing appropriate storage conditions and ensuring the stability of the drug product over its shelf life. The use of validated, stability-indicating analytical methods, such as the HPLC method detailed herein, is paramount for the accurate detection and quantification of all potential impurities. This comprehensive approach to synthesis and analysis is fundamental to guaranteeing the quality, safety, and efficacy of this compound for patient use.
References
Penfluridol's Intrusion into Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of the antipsychotic drug penfluridol on critical cellular signaling pathways. Initially prescribed for schizophrenia, this compound has emerged as a potent anti-cancer agent, demonstrating efficacy across a spectrum of cancer cell lines, including breast, lung, pancreatic, and glioblastoma.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of signaling cascades, leading to the induction of cell death, inhibition of proliferation, and suppression of metastasis.[1][2] This document provides a comprehensive overview of this compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to facilitate further research and drug development.
Endoplasmic Reticulum Stress and the Unfolded Protein Response
This compound has been shown to induce endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of misfolded proteins in the ER lumen.[3][4] This leads to the activation of the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis but can trigger cell death if the stress is prolonged or severe.
In pancreatic cancer cells, this compound treatment leads to the upregulation of key UPR markers, including Binding Immunoglobulin Protein (BiP), C/EBP homologous protein (CHOP), and Inositol-requiring enzyme 1α (IRE1α).[3] Similarly, in non-small-cell lung cancer (NSCLC) cells and renal cell carcinoma, this compound treatment upregulates ER stress-induced UPR signaling pathways.[4][5] This sustained ER stress is a critical upstream event that initiates downstream signaling cascades, ultimately leading to autophagy and apoptosis.[3][5]
Experimental Protocol: Western Blotting for ER Stress Markers
This protocol outlines the methodology used to detect the expression levels of ER stress-related proteins.
-
Cell Culture and Treatment: Cancer cell lines (e.g., AsPC-1, BxPC-3, Panc-1) are cultured in appropriate media.[3] Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for ER stress markers (e.g., BiP, CHOP, IRE1α). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Autophagy: A Double-Edged Sword
Autophagy is a cellular degradation process that can either promote cell survival or induce cell death. This compound's effect on autophagy appears to be context-dependent.
In pancreatic cancer, this compound-induced ER stress leads to autophagy, which in turn mediates apoptosis.[3] However, in acute myeloid leukemia (AML), this compound-induced autophagy plays a cytoprotective role, and its inhibition enhances apoptosis.[6] In NSCLC, this compound blocks autophagic flux, leading to the accumulation of autophagosomes and subsequent non-apoptotic cell death due to ATP deprivation.[4][7]
A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). This compound treatment has been shown to increase the levels of LC3-II in various cancer cells.[4][6]
Experimental Protocol: Acridine Orange Staining for Autophagy
This method is used to visualize and quantify the formation of acidic vesicular organelles (AVOs), such as autophagolysosomes.
-
Cell Culture and Treatment: Cells are seeded on coverslips and treated with this compound.
-
Staining: After treatment, cells are stained with acridine orange (a fluorescent dye that accumulates in AVOs and emits red fluorescence, while staining the cytoplasm and nucleus green).
-
Imaging: The stained cells are visualized using a fluorescence microscope. The intensity of red fluorescence is indicative of the degree of autophagy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces endoplasmic reticulum stress leading to autophagy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagosome accumulation-mediated ATP energy deprivation induced by this compound triggers nonapoptotic cell death of lung cancer via activating unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DRD2 by the antipsychotic drug, this compound, retards growth of renal cell carcinoma via inducing stemness inhibition and autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahsaacademy.com.my [mahsaacademy.com.my]
An In-depth Guide to the Pharmacokinetics and Metabolism of Penfluridol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic pathways of penfluridol, a long-acting diphenylbutylpiperidine antipsychotic. The information presented herein is intended to support research and development efforts by offering detailed data, experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile
This compound is characterized by its unique pharmacokinetic properties, most notably its long duration of action, which allows for once-weekly oral dosing.[1][2] This is primarily attributed to its high lipophilicity, leading to extensive distribution in fatty tissues and a slow release back into circulation.[2][3]
Absorption
Following oral administration, this compound is well absorbed from the gastrointestinal tract.[4][5][6] Peak plasma concentrations are typically observed approximately 2 hours after ingestion.[6] Studies in normal subjects have indicated that tablet formulations are absorbed to an extent of at least 70% compared to an oral solution.[7]
Distribution
Due to its high lipid solubility, this compound is widely distributed throughout the body and accumulates in fatty tissues.[3][5] This tissue depot effect is responsible for the slow release of the drug and its prolonged therapeutic activity.[3]
Metabolism
This compound undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways are oxidative N-dealkylation and subsequent beta-oxidation.[3][4][5] Conjugation of the parent drug and its acidic metabolites also occurs.[5] The pharmacological activity is largely attributed to the parent compound.[3][4] While specific cytochrome P450 (CYP) enzymes involved in this compound metabolism are not definitively detailed in the provided results, it is known that CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of clinical drugs through oxidative pathways.[1][8][9][10]
Excretion
The excretion of this compound and its metabolites varies across species. In humans, excretion is divided almost evenly between urine and feces.[5] In contrast, fecal excretion is the predominant route in rats, rabbits, and dogs.[5] The metabolites are excreted in urine and feces primarily as N-dealkylated metabolites and their conjugates.[3][4][6]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound across different species.
| Parameter | Human | Dog | Rabbit | Rat |
| Terminal Plasma Half-Life (t½) | 199 hours[5] (approx. 66-120 hours in other studies[6][11]) | 227 hours[5] (approx. 4 days in another study[7]) | > 40 hours[5] | Not Specified |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours[6] | ~8 hours (0.16 mg/kg dose)[7] | Not Specified | Not Specified |
| Primary Route of Excretion | Urine and Feces (evenly divided)[5] | Feces[5] | Feces[5] | Feces[5] |
| Key Metabolic Pathways | Oxidative N-dealkylation, beta-oxidation, conjugation[5] | Oxidative N-dealkylation, beta-oxidation, conjugation[5] | Oxidative N-dealkylation, beta-oxidation, conjugation[5] | Oxidative N-dealkylation, beta-oxidation, conjugation[5] |
Core Metabolism and Pharmacodynamic Pathways
This compound's therapeutic and metabolic pathways involve complex interactions with enzymes and receptors.
Primary Metabolic Pathway
The biotransformation of this compound is a critical aspect of its pharmacology. The primary route involves hepatic enzymes leading to the formation of more polar, excretable compounds.
Caption: Primary metabolic pathway of this compound.
Pharmacodynamic Mechanism of Action
This compound exerts its primary antipsychotic effect by acting as an antagonist at dopamine D2 receptors in the brain's mesolimbic system.[1][12][13] This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[1] this compound also shows affinity for serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors, which may contribute to its overall therapeutic profile and side effects.[1]
Caption: this compound antagonism at the dopamine D2 receptor.
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The following protocol details a sensitive and selective method for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[14][15]
Bioanalytical Method for this compound in Human Plasma
This method uses this compound-d7 as an internal standard (IS) for precise quantification.[14][15]
A. Reagents and Materials:
-
This compound and this compound-d7 reference standards
-
Human plasma with K2EDTA as anticoagulant
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate
-
Formic Acid
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Orochem Panthera Deluxe 30 mg, 1 ml)[14]
B. Instrumentation:
-
LC-MS/MS system (e.g., API-6500+) with a Turbo Ion Spray (TIS) source[14][15]
-
Analytical column (e.g., Phenomenex Kinetex C18, 5µm, 100 x 4.6mm)[14][15]
C. Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile[14]
-
Mobile Phase B: 5mM Ammonium Formate solution[14]
-
Flow Rate: 1.000 mL/min[14]
-
Gradient: 60% Acetonitrile, 40% 5mM Ammonium Formate[14]
-
Column: Kinetex C18, 5µm, 100*4.6mm[14]
-
Retention Time (approx.): this compound: 2.94 min; this compound-d7: 2.75 min[14][15]
D. Mass Spectrometry Conditions:
-
MRM Transitions:
E. Sample Preparation Protocol (Solid Phase Extraction - SPE):
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard (this compound-d7).
-
Add 200 µL of 0.1% formic acid solution and vortex briefly.[14]
-
Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of water.[14]
-
Load Sample: Load the entire plasma mixture onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash with 1 mL of water, followed by 1 mL of 10% Methanol.[14]
-
Elute Analyte: Elute this compound and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the bioanalytical process.
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejpsychiatry.com [ejpsychiatry.com]
- 5. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a long acting oral antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. research-reels.com [research-reels.com]
- 15. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Penfluridol's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has long been a subject of interest due to its prolonged duration of action and efficacy in managing chronic psychosis.[1] A critical aspect of its pharmacological profile is its ability to traverse the formidable blood-brain barrier (BBB), a prerequisite for its therapeutic effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's BBB penetration, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways. The remarkable lipophilicity of this compound is a key determinant of its ability to be extensively distributed in fatty tissues, including the brain, following administration.[2]
Quantitative Analysis of this compound Distribution
A foundational study in rats and mice demonstrated that following intravenous administration, the peak concentration and subsequent decline of this compound in the brain closely mirrored that in the blood, indicating rapid equilibration across the blood-brain barrier. This study highlighted the compound's high lipophilicity, with levels in adipose tissue being approximately 100 times those in the blood. While the drug was undetectable in the brain and blood after 48 hours, it persisted in adipose tissue, which acts as a depot, contributing to its long half-life.
For a comprehensive understanding, the following table summarizes the key pharmacokinetic parameters of this compound relevant to its distribution.
| Parameter | Value | Species | Citation |
| Peak Plasma Concentration (Tmax) | ~2 hours (oral) | Human | [3] |
| Elimination Half-life | Initial: 36 hours; Terminal: 120 hours | Human | [3] |
| Protein Binding | High (~98%) | Not Specified | |
| Tissue Distribution | Extensive in fatty tissues | Rat, Mouse, Human | [2] |
| Brain-to-Blood Equilibration | Rapid | Rat, Mouse |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The methodologies to quantify a compound's ability to cross the BBB have evolved. The foundational studies on this compound utilized techniques that were state-of-the-art for their time. Below is a detailed description of a representative experimental protocol for determining the brain distribution of a compound like this compound, based on the methods described in the historical literature and supplemented with modern standards.
In Vivo Brain Distribution Study in Rodents
1. Animal Models:
-
Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g). Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of tartaric acid and water, or suspended in 0.5% carboxymethyl cellulose).
-
For intravenous (IV) administration, the solution is injected into the tail vein at a dose of 0.5 mg/kg.
-
For oral (PO) administration, the drug is given by gavage at a dose of 10 mg/kg.
3. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) post-administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.
-
Immediately following blood collection, animals are euthanized by cervical dislocation.
-
The brain is rapidly excised, rinsed in cold saline, and dissected into specific regions (e.g., cerebrum, cerebellum, brainstem) on an ice-cold plate. Adipose tissue samples are also collected.
-
All samples are weighed and stored at -80°C until analysis.
4. Sample Preparation for Analysis:
-
Brain and adipose tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
This compound is extracted from plasma and tissue homogenates using a liquid-liquid extraction method. For example, an organic solvent like n-heptane containing 1.5% isoamyl alcohol is added to the sample, vortexed, and centrifuged. The organic layer is then transferred to a new tube and evaporated to dryness under a stream of nitrogen.
5. Quantitative Analysis by Gas Chromatography (GC):
-
The dried extract is reconstituted in a small volume of a suitable solvent (e.g., toluene).
-
An internal standard is added to each sample.
-
The samples are injected into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive for halogenated compounds like this compound.
-
GC Conditions (representative):
-
Column: Packed column with a stationary phase suitable for basic drug analysis (e.g., 3% OV-17 on Gas-Chrom Q).
-
Temperatures: Injector at 250°C, column at 280°C, detector at 300°C.
-
Carrier Gas: Nitrogen at a flow rate of 40 mL/min.
-
-
The concentration of this compound in each sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve.
The following diagram illustrates the general workflow for such an experiment.
Signaling Pathway of this compound in the Central Nervous System
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] The binding of this compound to these G protein-coupled receptors blocks the downstream signaling cascade normally initiated by dopamine. This leads to a reduction in the "positive" symptoms of psychosis, such as hallucinations and delusions.
The canonical signaling pathway for the dopamine D2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this mechanism of action.
Conclusion
This compound's ability to efficiently cross the blood-brain barrier is a cornerstone of its clinical utility as a long-acting antipsychotic. This is primarily attributed to its high lipophilicity, which facilitates its passage through the lipid membranes of the BBB and subsequent distribution into brain tissue. While detailed quantitative data from early studies are not fully accessible, the available information confirms a rapid equilibrium between blood and brain concentrations. The primary mechanism of action within the CNS is the antagonism of dopamine D2 receptors, which modulates downstream signaling pathways implicated in psychosis. Further research employing modern analytical techniques could provide a more granular understanding of the regional brain distribution and receptor occupancy kinetics of this compound, potentially informing the development of future long-acting CNS therapies.
References
- 1. Distribution of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and some psychotropic drugs on monoamine metabolism in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-reels.com [research-reels.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Structural Analogues of Penfluridol: A Technical Guide to Their Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, has been a long-standing therapeutic option for schizophrenia and other psychotic disorders. Its unique long-acting oral formulation provides a significant clinical advantage in managing chronic conditions. Beyond its established role in psychiatry, recent research has unveiled the potential of this compound and its structural analogues as potent anticancer agents. This has spurred a renewed interest in exploring the structure-activity relationships (SAR) within this chemical class, aiming to dissociate the desired cytotoxic effects from the central nervous system (CNS) activities that mediate its antipsychotic effects and associated side effects.
This technical guide provides an in-depth overview of the structural analogues of this compound, their biological properties, and the experimental methodologies used for their synthesis and evaluation. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on the optimization of this promising scaffold for various therapeutic applications.
Core Structure and Analogues
The core structure of this compound consists of a diphenylbutylpiperidine moiety. Structural modifications have been explored at several positions to modulate its pharmacological profile. Key analogues include other diphenylbutylpiperidine antipsychotics such as pimozide and fluspirilene, as well as novel derivatives designed to enhance anticancer activity while reducing CNS-related effects. A significant body of work in this area has been presented by Ashraf-Uz-Zaman and colleagues, who have systematically synthesized and evaluated a series of this compound analogues.
Notable Structural Analogues of this compound
Several analogues of this compound have been synthesized and evaluated to explore the structure-activity relationship, particularly concerning the separation of antipsychotic and anticancer effects. The work by Ashraf-Uz-Zaman et al. provides a key set of analogues where modifications were made to the linker and the aromatic moieties of the this compound scaffold.[1]
Table 1: Structures of this compound and Selected Analogues
| Compound | Structure | Key Modifications from this compound |
| This compound | - | |
| Pimozide | Replacement of the 4-chloro-3-(trifluoromethyl)phenyl group with a benzimidazolinone moiety. | |
| Fluspirilene | Spiro-linked triazaspiro[4.5]decan-4-one replacing the piperidine ring. | |
| Analogue 8a | Chemical structure not available in a readily usable format. | Elongation of the butyl linker by one carbon atom.[1] |
| Analogue 8c | Chemical structure not available in a readily usable format. | Elongation of the butyl linker by one carbon and introduction of a methoxy group on one of the phenyl rings.[1] |
| Analogue 11b | Chemical structure not available in a readily usable format. | Introduction of a nitrogen atom in the linker (N-butyl).[1] |
Quantitative Data on Biological Activities
The biological activities of this compound and its analogues have been quantified through various in vitro assays, including receptor binding assays to determine affinity for CNS receptors and cytotoxicity assays to assess anticancer potential.
Receptor Binding Affinities
The affinity of this compound and its analogues for various G-protein coupled receptors (GPCRs) associated with its antipsychotic activity and side effects has been determined using radioligand binding assays. The binding affinity is typically expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.
Table 2: Binding Affinities (Ki, nM) of this compound and its Analogues at Selected CNS Receptors [1]
| Compound | D2 | 5-HT2A | H1 |
| This compound | 1.8 | 3.4 | 12 |
| Analogue 8a | 25 | >10,000 | >10,000 |
| Analogue 8c | 48 | >10,000 | >10,000 |
| Analogue 11b | 63 | >10,000 | >10,000 |
Data extracted from Ashraf-Uz-Zaman et al. (2018). This data highlights the successful reduction in affinity for key CNS receptors in the synthesized analogues.
In Vitro Cytotoxicity
The anticancer potential of this compound and its analogues is evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 3: In Vitro Cytotoxicity (IC50, µM) of this compound and its Analogues against Cancer Cell Lines [1]
| Compound | MDA-MB-231 (Breast Cancer) | LLC (Lewis Lung Carcinoma) |
| This compound | 4.3 | 5.1 |
| Analogue 8a | 4.8 | 4.2 |
| Analogue 8c | 6.1 | 7.1 |
| Analogue 11b | 8.2 | 9.2 |
Data extracted from Ashraf-Uz-Zaman et al. (2018). These results indicate that the analogues retain significant cytotoxic activity against cancer cell lines.
Signaling Pathways
This compound and its analogues exert their effects by modulating multiple signaling pathways. Their antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors, while their anticancer effects involve a broader range of mechanisms.
Dopamine D2 Receptor Signaling Pathway (Antipsychotic Action)
This compound is a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor that signals through the Gi/o pathway to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Blockade of this pathway in the mesolimbic system is thought to be the primary mechanism for its antipsychotic effects.
References
penfluridol's off-target effects and polypharmacology
An In-depth Technical Guide to Penfluridol's Off-Target Effects and Polypharmacology
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a first-generation diphenylbutylpiperidine antipsychotic medication primarily utilized for the long-term management of chronic schizophrenia and other psychotic disorders.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[1][2] However, beyond its intended therapeutic effect, this compound exhibits a complex polypharmacological profile, interacting with a wide array of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging potential as a repurposed agent in oncology. This guide provides a detailed technical overview of this compound's off-target interactions, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Polypharmacology and Off-Target Profile
This compound's chemical structure facilitates interactions with multiple receptor families, ion channels, and enzymes. Its activity is not confined to the dopaminergic system; it also demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors.[1] Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and key signaling pathways implicated in cancer progression.[3][4]
Data Presentation: Quantitative Analysis of Off-Target Binding
The following tables summarize the quantitative data on this compound's binding affinities and inhibitory concentrations across a range of molecular targets and cellular assays.
Table 1: this compound Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and Transporters
| Target | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D1 | 147 | [3] |
| D2 | 159 | [3] |
| D3 | 136 | [3] |
| D4 | 10,000 | [3] |
| D5 | 125 | [3] |
| Serotonin (5-HT) Receptors | ||
| 5-HT1A | 356 | [3] |
| 5-HT1D | 3,560 | [3] |
| 5-HT2A | 361 | [3] |
| 5-HT2B | 184 | [3] |
| 5-HT2C | 881 | [3] |
| 5-HT5A | 10,000 | [3] |
| 5-HT6 | 10,000 | [3] |
| 5-HT7 | 280 | [3] |
| Adrenergic Receptors | ||
| α1D | 602 | [3] |
| α2B | 401 | [3] |
| α2C | 455 | [3] |
| β3 | 515 | [3] |
| Histamine Receptors | ||
| H1 | 10,000 | [3] |
| H2 | 10,000 | [3] |
| Opioid Receptors | ||
| κ-opioid | 10,000 | [3] |
| μ-opioid | 867 | [3] |
| δ-opioid | 1,714 | [3] |
| Transporters | ||
| Norepinephrine Transporter (NET) | 588 | [3] |
| Serotonin Transporter (SERT) | 10,000 | [3] |
| Dopamine Transporter (DAT) | 1,714 | [3] |
Table 2: this compound Inhibitory Activity (IC50) against Ion Channels
| Ion Channel | IC50 (µM) | Reference |
| Cyclic AMP-sensitive K+ channel (IAC) | 0.187 | [5] |
| T-type Calcium Channels | ~0.07-0.1 (Kd value) | [3] |
| Kv10.1 (EAG1) | Not specified, but demonstrated inhibition | [4] |
| hERG | Not specified, but characterized as a blocker | [4] |
Table 3: this compound Anticancer Activity (IC50) in Vitro
| Cancer Cell Line | IC50 (µM) | Cancer Type | Reference |
| Paclitaxel-sensitive breast cancer cells | ~2-3 | Breast Cancer | [3][6] |
| Paclitaxel-resistant breast cancer cells | ~4-5 | Breast Cancer | [3][6] |
| 4T1 (murine breast cancer) | ~4 (for migration inhibition) | Breast Cancer | [3] |
| MiaPaCa2 (pancreatic cancer) | <10 | Pancreatic Cancer | [3] |
Affected Signaling Pathways and Cellular Processes
This compound's polypharmacology leads to the modulation of several critical intracellular signaling pathways. These off-target effects are central to its potential anticancer properties.
Inhibition of Integrin Signaling
This compound has been shown to suppress metastatic tumor growth, particularly in triple-negative breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin α6 and β4, which in turn downregulates downstream effectors like focal adhesion kinase (FAK), paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin signaling leads to induced apoptosis and reduced cell migration and invasion.[7]
Caption: this compound's inhibition of the integrin signaling pathway.
Disruption of N-Linked Glycosylation and Induction of ER Stress
Recent findings indicate that this compound inhibits N-linked glycoprotein processing.[9][10] It directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10][11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1, Integrin β1, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2α and increased expression of GRP78 and CHOP.[9] This ER stress can ultimately lead to apoptosis.
Caption: this compound disrupts N-glycan processing, leading to ER stress.
Autophagy and Apoptosis Induction
This compound is known to induce both autophagy and apoptosis in cancer cells.[8][12] The precise mechanism is multifaceted, but it is linked to the induction of ER stress and the suppression of survival pathways.[8] In some contexts, such as in renal cell carcinoma, this compound induces autophagy-mediated apoptosis.[13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the oncogenic channel Kv10.1 by the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual pharmacological properties of a cyclic AMP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mahsaacademy.com.my [mahsaacademy.com.my]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Antipsychotic Drug this compound Inhibits N-Linked Glycoprotein Processing and Enhances T-cell-Mediated Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DRD2 by the antipsychotic drug, this compound, retards growth of renal cell carcinoma via inducing stemness inhibition and autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Penfluridol: An In-depth Technical Guide to In Vitro Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro solubility and stability of penfluridol, a first-generation antipsychotic drug now being explored for its anticancer properties. Understanding these fundamental physicochemical characteristics is critical for the design and interpretation of in vitro studies, ensuring data accuracy and reproducibility. This document outlines quantitative solubility and stability data, details relevant experimental protocols, and visualizes key signaling pathways influenced by this compound.
This compound: Compound Profile
This compound is a highly potent, long-acting diphenylbutylpiperidine antipsychotic.[1][2][3][4] Its primary mechanism of action as an antipsychotic is the blockade of dopamine D2 receptors in the brain.[3][5] Emerging research has highlighted its potential as an anticancer agent, demonstrating effects on various cancer cell lines through the modulation of multiple signaling pathways.[5][6]
In Vitro Solubility Profile
The solubility of a compound is a critical parameter for in vitro assays, as it dictates the achievable concentration range in aqueous media and the necessity for co-solvents. This compound is characterized by its high lipophilicity, which corresponds to poor aqueous solubility.[7]
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Concentration (Molar) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 190.85 mM | 25 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | >20 mg/mL | >38.17 mM | Not Specified | [8] |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | ≥19.09 mM | Not Specified | [9] |
| Ethanol | 100 mg/mL | 190.85 mM | 25 | [1][2] |
| Ethanol | 1-10 mg/mL (sparingly soluble) | 1.91 - 19.09 mM | Not Specified | [9] |
| Water | Insoluble | Not Applicable | 25 | [1][2][8] |
| Chloroform | 5 mg/mL | 9.54 mM | Not Specified | [8] |
Note: The use of moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh DMSO for the preparation of stock solutions.[2]
In Vitro Stability Profile
The stability of this compound in various storage conditions is crucial for maintaining its biological activity and ensuring the reliability of experimental results.
Table 2: Stability of this compound Under Various Conditions
| Form | Storage Condition | Duration | Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Stable | [9] |
| Crystalline Solid | 2-8°C | Not Specified | Recommended storage | [8][10][11] |
| Stock Solution in Solvent | -80°C | 1 year | Stable | [2] |
| Stock Solution in Solvent | -20°C | 1 month | Stable | [2] |
| In Human Plasma (Low QC) | Freeze-thaw (-70°C ±10°C, 4 cycles) | Not Applicable | -2.550% change | [12] |
| In Human Plasma (High QC) | Freeze-thaw (-70°C ±10°C, 4 cycles) | Not Applicable | -11.458% change | [12] |
| Shipping | Room Temperature | Not Specified | Stable for shipment without cooling | [1] |
Note: While this compound is stable for shipping at room temperature, long-term storage of the solid compound and stock solutions should adhere to the recommended refrigerated or frozen conditions to prevent degradation.
Experimental Protocols
Accurate assessment of solubility and stability requires robust experimental methodologies. The following section outlines generalized protocols based on standard laboratory practices.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional technique to determine the equilibrium solubility of a compound.[13][14]
Protocol:
-
Preparation: Add an excess amount of this compound powder to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[14][15] The presence of undissolved solid should be confirmed visually.[14]
-
Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.[13][15]
-
Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[13]
Stock Solution Preparation
Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution for in vitro experiments.
Protocol:
-
Solvent Selection: Choose a suitable organic solvent in which this compound is highly soluble, such as DMSO or ethanol.[1][9]
-
Dissolution: Weigh a precise amount of this compound powder and add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM in DMSO).
-
Homogenization: Ensure complete dissolution by vortexing or sonication.[16]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
In Vitro Stability Assessment
The stability of this compound in experimental conditions can be evaluated by monitoring its concentration over time.
Protocol:
-
Sample Preparation: Spike a known concentration of this compound into the relevant in vitro matrix (e.g., cell culture medium, human plasma).
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: At various time points, collect aliquots of the samples.
-
Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as LC-MS/MS, to determine the rate of degradation.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.
Caption: this compound's primary antipsychotic mechanism of action.
Caption: Overview of this compound's effects on anticancer signaling pathways.
Caption: General experimental workflow for in vitro studies with this compound.
Conclusion
This technical guide consolidates key information on the in vitro solubility and stability of this compound. The provided data and protocols are intended to support the design of robust and reliable in vitro experiments. A thorough understanding of these properties is paramount for researchers and scientists in the field of drug development to accurately interpret experimental outcomes and advance the investigation of this compound's therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mahsaacademy.com.my [mahsaacademy.com.my]
- 7. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ペンフルリドール ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | 26864-56-2 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. research-reels.com [research-reels.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Initial Investigations into the Anti-Cancer Properties of Penfluridol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penfluridol, a first-generation antipsychotic drug, has emerged as a promising candidate for drug repurposing in oncology.[1][2] This technical guide provides an in-depth overview of the initial pre-clinical investigations into its anti-cancer properties. This compound exhibits a multi-faceted anti-neoplastic effect across a spectrum of cancer types, including breast, lung, pancreatic, glioblastoma, and renal cancers.[1][2] Its mechanisms of action are diverse, encompassing the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of cell proliferation, metastasis, and invasion.[1][2][3] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols utilized in this research, and visualizes the core signaling pathways implicated in this compound's anti-cancer activity. The aim is to provide a comprehensive resource for researchers and drug development professionals interested in the further evaluation and potential clinical application of this compound in cancer therapy.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a cost-effective and accelerated pathway for oncology drug development.[1][2] this compound, a diphenylbutylpiperidine antipsychotic agent, has garnered significant attention for its potential anti-cancer activities.[1][2][4] Originally developed for the treatment of schizophrenia, its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors and metastasis.[1][5][6] This guide synthesizes the foundational pre-clinical research that has established the rationale for further investigation into this compound as a viable anti-cancer agent.
In Vitro Anti-Cancer Activity
Initial investigations have demonstrated this compound's potent cytotoxic effects against a wide range of cancer cell lines in a concentration and time-dependent manner.[7][8]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 6-8 | 24 | [7][8] |
| 4-5 | 48 | [7] | ||
| 2-4 | 72 | [7] | ||
| HCC1806 | 6-8 | 24 | [7] | |
| 4-5 | 48 | [7] | ||
| 2-4 | 72 | [7] | ||
| 4T1 | 6-8 | 24 | [7] | |
| 4-5 | 48 | [7] | ||
| 2-4 | 72 | [7] | ||
| Paclitaxel-Sensitive Breast Cancer | ~2-3 | Not Specified | [5][6] | |
| Paclitaxel-Resistant Breast Cancer | ~4-5 | Not Specified | [5][6] | |
| Pancreatic Cancer | Panc-1 | 6-7 | 24 | [5][6] |
| 12.0 | Not Specified | [5][6] | ||
| BxPC-3 | 6-7 | 24 | [5] | |
| 9.3 | Not Specified | [5][6] | ||
| AsPC-1 | 6-7 | 24 | [5] | |
| SU8686 | 16.2 | Not Specified | [5][6] | |
| Melanoma | A375 | <5 | 72 | [9] |
| Prostate Cancer | PC3 | 3.125 | 72 | [10] |
| PC-3M-Pro4luc2 | 6.25 | 72 | [10] | |
| DU145 | 3.125 | 72 | [10] | |
| 22Rv1 | 3.125 | 72 | [10] | |
| C4-2B4 | 3.125 | 72 | [10] |
In Vivo Anti-Cancer Activity
The anti-tumor efficacy of this compound has been validated in several animal models, demonstrating its potential for clinical translation.
Data Presentation: Tumor Growth Inhibition
The following table summarizes the key findings from in vivo studies investigating the effect of this compound on tumor growth.
| Cancer Type | Animal Model | This compound Dose | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | Orthotopic 4T1 | 10 mg/kg/day (oral gavage) | 49% reduction in tumor volume | [6][8] |
| Metastatic Breast Cancer (Brain) | Intracardiac injection of 4T1-luc cells | 10 mg/kg/day (oral gavage) | 90% inhibition of metastatic growth | [5][6][7][11] |
| Metastatic Breast Cancer (Brain) | Intracranial injection of 4T1 cells | 10 mg/kg/day (oral gavage) | 72% inhibition of metastatic growth | [5][6][7][11] |
| Glioblastoma | Subcutaneous U87MG xenograft | 10 mg/kg/day (oral gavage) | 65% inhibition of tumor volume | [6] |
| Glioblastoma | Intracranial U87MG xenograft | 10 mg/kg/day (oral gavage) | 72% inhibition of tumor growth | [6] |
| Pancreatic Cancer | Orthotopic Panc-1 xenograft | Not Specified | 80% inhibition of tumor growth | [3] |
| Epithelial Ovarian Cancer | HeyA8 xenograft | 10 mg/kg | Significant decrease in tumor weight | [12] |
| Paclitaxel-Resistant Ovarian Cancer | HeyA8-MDR xenograft | 10 mg/kg | Significant decrease in tumor weight | [4][12] |
Mechanisms of Action
This compound's anti-cancer effects are mediated through a variety of molecular mechanisms and signaling pathways.
Induction of Apoptosis and Autophagy
This compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[3][5][6] In pancreatic cancer cells, this compound triggers apoptosis through the activation of pro-apoptotic signaling pathways and by inducing endoplasmic reticulum (ER) stress.[3] Furthermore, it can induce autophagy-mediated apoptosis in pancreatic tumors.[3] In triple-negative breast cancer, this compound-induced apoptosis is associated with increased levels of cleaved caspase-3.[7][8]
Cell Cycle Arrest
The drug can induce cell cycle arrest, primarily in the G0/G1 phase, in lung cancer cell lines by modulating the expression of relevant proteins.[3]
Inhibition of Metastasis and Invasion
A key aspect of this compound's anti-cancer activity is its ability to inhibit tumor metastasis and invasion.[3] In breast cancer, this is achieved through the inhibition of the integrin signaling axis.[7][8][11] this compound treatment significantly reduces the expression of integrin α6 and β4, as well as downstream effectors like FAK, Paxillin, Rac1/2/3, and ROCK1.[7][8][11] In lung cancer, it inhibits migration and invasion by downregulating the FAK-MMP signaling pathway.[3]
Modulation of Signaling Pathways
This compound impacts several critical signaling pathways in cancer cells.
Other Mechanisms
This compound has also been shown to directly activate protein phosphatase 2A (PP2A), leading to downstream anti-cancer effects.[3] Additionally, it can disturb N-glycan processing, which can alter the function of glycoproteins like PD-L1 and subsequently enhance T-cell-mediated tumor immunity.[13] Some studies also suggest that this compound's anti-cancer effects may be related to its ability to block dopamine receptor D2 (DRD2) and T-type calcium channels.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the initial investigations of this compound's anti-cancer properties.
In Vitro Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., MDA-MB-231, HCC1806, 4T1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
For MTT assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured.
-
For SRB assay: Cells are fixed, and stained with Sulforhodamine B dye. The dye is then solubilized, and the absorbance is measured.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[7]
-
-
Objective: To assess the effect of this compound on cancer cell migration.
-
Protocol:
-
Cells (e.g., 4T1) are grown to confluence in 6-well plates.
-
A "wound" is created by scratching the cell monolayer with a sterile pipette tip.
-
The cells are then treated with this compound or a vehicle control.
-
The closure of the wound is monitored and imaged at different time points (e.g., 18 and 36 hours).
-
The rate of migration is quantified by measuring the change in the wound area over time.[5][8]
-
-
Objective: To evaluate the effect of this compound on cancer cell invasion.
-
Protocol:
-
Transwell inserts with a porous membrane coated with Matrigel are used.
-
Cancer cells are seeded in the upper chamber in serum-free media, with or without this compound.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted.[5]
-
-
Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protocol:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., integrin α6, integrin β4, p-FAK, cleaved caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.[3][7]
-
In Vivo Models
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Protocol:
-
Tumor Cell Implantation:
-
Orthotopic: Cancer cells (e.g., 4T1) are injected into the mammary fat pads of mice (e.g., Balb/c).[7]
-
Subcutaneous Xenograft: Human cancer cells (e.g., U87MG) are injected subcutaneously into immunodeficient mice.
-
Intracranial/Intracardiac: For brain metastasis models, cells (e.g., 4T1-luc) are injected into the brain or heart of mice.[7][8]
-
-
This compound Administration: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg) or a vehicle control, typically via oral gavage, on a specified schedule.[5][7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For brain metastasis models with luciferase-expressing cells, tumor growth is monitored by bioluminescence imaging.[7][8]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.[7][8]
-
Conclusion and Future Directions
The initial investigations into the anti-cancer properties of this compound have provided compelling pre-clinical evidence for its potential as a repurposed therapeutic agent. Its ability to target multiple hallmarks of cancer, including proliferation, survival, and metastasis, across a range of tumor types is promising. The drug's capacity to cross the blood-brain barrier is a significant advantage for the treatment of primary brain tumors and brain metastases.
Future research should focus on several key areas. Further elucidation of the complex molecular mechanisms underlying this compound's action is needed to identify predictive biomarkers for patient stratification. Combination studies with standard-of-care chemotherapies and targeted agents are warranted to explore potential synergistic effects and overcome drug resistance.[5][6] A Phase Ib/II clinical trial is currently underway to evaluate the safety and anti-tumor activity of oral this compound in patients with relapsed/refractory small-cell carcinoma of the lung or cervix.[14] The results of this and future clinical trials will be crucial in determining the ultimate role of this compound in the oncologist's armamentarium. The development of this compound derivatives with enhanced anti-cancer activity and a more favorable side-effect profile also represents a promising avenue for future drug development efforts.[5][6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahsaacademy.com.my [mahsaacademy.com.my]
- 4. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models [frontiersin.org]
- 11. This compound: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Penfluridol as a T-Type Calcium Channel Blocker
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic primarily known for its dopamine D2 receptor antagonism, has been identified as a potent blocker of low-voltage-activated (LVA) T-type calcium channels.[1][2][3] This off-target activity is characterized by high affinity and a distinct voltage-dependent mechanism, wherein the drug preferentially binds to the inactivated state of the channel.[1][3][4] This technical guide provides a comprehensive overview of this compound's interaction with T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3), presenting quantitative data on its potency, detailing the experimental protocols used for its characterization, and illustrating the underlying mechanisms and workflows through detailed diagrams. Understanding this pharmacological profile is crucial for exploring the therapeutic potential of this compound beyond psychosis, including in neurology and oncology, and for guiding the development of more selective T-type channel modulators.[5][6]
Introduction to T-Type Calcium Channels
T-type calcium channels are a family of LVA channels that play critical roles in shaping neuronal excitability, including burst firing in thalamic neurons, and are involved in various physiological processes such as hormone secretion and muscle contraction.[4][7] They are distinguished by their ability to activate at negative membrane potentials (around -60 mV) and their characteristic transient currents.[7] The family consists of three distinct subtypes, encoded by different genes:
-
CaV3.1 (α1G)
-
CaV3.2 (α1H)
-
CaV3.3 (α1I)
Dysregulation of T-type channel activity has been implicated in the pathophysiology of several neurological disorders, including epilepsy, neuropathic pain, and sleep disturbances, making them a significant target for drug development.[1][5][8]
Mechanism of Action: this compound's Blockade of T-Type Channels
This compound exerts its inhibitory effect on T-type calcium channels through direct blockade. The mechanism is not through competitive antagonism at the calcium permeation pathway but rather through a state-dependent interaction with the channel protein itself.
State-Dependent Inhibition
A key feature of this compound's action is its voltage-dependent nature. The drug exhibits a significantly higher affinity for the inactivated state of the T-type channel compared to the resting state.[1][4][9] This means that the blocking effect is more pronounced at more depolarized membrane potentials, where a larger fraction of channels naturally resides in the inactivated conformation.[1][9] This preferential binding leads to a hyperpolarizing shift in the steady-state inactivation curve of the channel, effectively reducing the number of channels available to open upon stimulation.[1][3]
Kinetic Properties
The onset of the block by this compound is concentration-dependent, with higher concentrations leading to a faster inhibition of the T-type current.[9] Studies measuring the time course of the block (τon) show that the interaction follows a 1:1 binding model.[9] Unlike some channel blockers, this compound does not significantly alter the activation kinetics of the T-type channels that remain unblocked.[1][3]
Quantitative Analysis of this compound's Potency
Electrophysiological studies have quantified the potency of this compound on the three human T-type calcium channel subtypes, typically expressed in heterologous systems like HEK-293 cells.
Table 1: Potency of this compound on T-Type Calcium Channel Subtypes
| Channel Subtype | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Conc.) | Reference(s) |
|---|---|---|---|
| CaV3.1 (α1G) | ~70-100 nM | 93.1 nM | [1][4][9] |
| CaV3.2 (α1H) | ~70-100 nM | 64.1 nM | [1][4][9] |
| CaV3.3 (α1I) | ~70-100 nM | 71.6 nM | [1][4][9] |
Note: Kd and IC50 values are approximate and can vary based on experimental conditions.
This compound's potency against T-type channels is comparable to its affinity for its primary therapeutic target, the D2 dopamine receptor, suggesting that T-type channel blockade may contribute to its overall clinical effects and side-effect profile.[1][3]
Table 2: Comparative Potency of Neuroleptics on T-Type Channels
| Compound | Class | Potency (Kd or IC50 Range) | Selectivity | Reference(s) |
|---|---|---|---|---|
| This compound | Diphenylbutylpiperidine | 64-100 nM | Potent blocker of all subtypes | [1][3][4] |
| Pimozide | Diphenylbutylpiperidine | 30-60 nM | Potent blocker of all subtypes | [1][3][4] |
| Haloperidol | Butyrophenone | ~12-20 fold less potent than this compound | Weak blocker | [1][3] |
| Flunarizine | Diphenyldiperazine | Less potent than this compound | Preferential for CaV3.1 & CaV3.3 |[1][3][10] |
Table 3: Biophysical Effects of this compound on CaV3.1 (α1G) Gating
| Parameter | Condition | Value | Reference(s) |
|---|---|---|---|
| V0.5 inact (Half-inactivation potential) | Control | (Example value) -75 mV | [1] |
| This compound | Significant hyperpolarizing shift (~7-10 mV) | [1][9] |
Note: The exact shift can vary with drug concentration and experimental setup.
Experimental Methodologies
The characterization of this compound as a T-type channel blocker relies primarily on whole-cell patch-clamp electrophysiology and, for screening purposes, fluorescence-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about channel activity and modulation by pharmacological agents.[11][12][13]
Detailed Protocol:
-
Cell Preparation:
-
Solutions:
-
External (Bath) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4. Cesium is used to block potassium channels.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2. EGTA is included to chelate intracellular calcium.
-
Drug Preparation: this compound is dissolved in a solvent like ethanol or DMSO to create a concentrated stock solution, which is then diluted to the final desired concentration in the external solution immediately before application.[1]
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[15]
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current from the cell.[15]
-
The cell is held at a negative holding potential (e.g., -100 mV) to ensure channels are in the resting, available state.[14]
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments) to determine the voltage at which the peak current occurs.[14]
-
Steady-State Inactivation: Apply a long conditioning pre-pulse (e.g., 15 seconds) at various potentials before a test pulse to the peak current voltage. This measures the fraction of channels that are inactivated at each potential.[1]
-
Pharmacology: Apply test pulses at a fixed frequency (e.g., every 15 seconds) to establish a stable baseline current before, during, and after perfusion of the this compound-containing solution.[9]
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration and are fitted with the Hill equation to determine the IC₅₀.
-
Steady-state inactivation curves are fitted with a Boltzmann equation to determine the half-inactivation potential (V₀.₅ᵢ) and slope factor.[1]
-
Fluorescence-Based Calcium Imaging
Calcium imaging provides a higher-throughput method for screening compound libraries for their effects on calcium influx.[16][17] While less detailed than patch-clamp, it is effective for initial hit identification.
General Protocol:
-
Cell Preparation: Cells expressing the target T-type channel are plated in a multi-well plate (e.g., 96- or 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases upon binding to Ca²⁺.
-
Compound Incubation: The cells are incubated with this compound or other test compounds.
-
Stimulation & Imaging: A plate reader or automated microscope is used to measure baseline fluorescence. The cells are then stimulated with a depolarizing solution (e.g., containing high potassium) to open T-type channels.
-
Data Analysis: The change in fluorescence upon stimulation is measured. A reduction in the fluorescence signal in the presence of this compound indicates a blockade of Ca²⁺ influx through the channels.[17]
Functional Implications and Downstream Effects
The blockade of T-type calcium channels by this compound leads to a reduction in calcium influx at negative membrane potentials, which has significant downstream cellular consequences.
References
- 1. Differential Inhibition of T-Type Calcium Channels by Neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition of T-type calcium channels by neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Inhibition of T-Type Calcium Channels by Neuroleptics | Journal of Neuroscience [jneurosci.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. biorxiv.org [biorxiv.org]
Foundational Research on the Neuroleptic Activity of Penfluridol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a diphenylbutylpiperidine derivative developed by Janssen Pharmaceutica in the late 1960s, is a first-generation antipsychotic distinguished by its long-acting oral formulation.[1] Its primary indication has been the management of chronic schizophrenia and other psychotic disorders.[1] The therapeutic efficacy of this compound in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is attributed to its potent neuroleptic activity. This technical guide provides an in-depth analysis of the foundational research that elucidated the core neuroleptic mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism underlying this compound's neuroleptic effects is its potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[1][2] In psychotic disorders like schizophrenia, an excess of dopamine in this region is hypothesized to contribute to the manifestation of positive symptoms. This compound competitively binds to D2 receptors, thereby blocking the postsynaptic signaling of dopamine and mitigating its overactivity.[1][2] While its primary therapeutic action is centered on D2 receptor blockade, this compound also exhibits affinity for other neuroreceptors, which may contribute to its overall pharmacological profile and side effects.
Signaling Pathway of this compound's D2 Receptor Antagonism
The following diagram illustrates the mechanism of this compound at the synaptic level, contrasting a hyperdopaminergic state with the effect of this compound treatment.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the Ki values of this compound for key central nervous system receptors.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | 147 |
| D2 | 159 |
| D3 | 136 |
| D4 | 10,000 |
| D5 | 125 |
| Serotonin Receptors | |
| 5-HT1A | 356 |
| 5-HT1D | 3560 |
| 5-HT2A | 361 |
| 5-HT2B | 184 |
| 5-HT2C | 881 |
| 5-HT7 | 280 |
| Adrenergic Receptors | |
| α1D | 602 |
| α2B | 401 |
| α2C | 455 |
| β3 | 515 |
| Other Receptors/Transporters | |
| Norepinephrine Transporter | 588 |
| Dopamine Transporter | 1714 |
| μ-Opioid Receptor | 867 |
| δ-Opioid Receptor | 1714 |
Data sourced from the National Institute of Mental Health's Psychoactive Drug Screening Program.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Objective: To determine the Ki of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells expressing recombinant human dopamine D2 receptors.
-
[3H]-Spiperone (radioligand).
-
This compound.
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).
-
(+)-Butaclamol (for determining non-specific binding).
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membranes from HEK293 cells expressing the D2 receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
D2 receptor-containing membrane suspension.
-
Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of (+)-butaclamol (for non-specific binding).
-
-
Initiation of Reaction: Start the binding reaction by adding a constant concentration of [3H]-Spiperone to each well.
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Stereotypy in Rats
This in vivo model is used to assess the antipsychotic potential of drugs by their ability to antagonize the stereotyped behaviors induced by dopamine agonists like amphetamine.
Objective: To evaluate the efficacy of this compound in reducing amphetamine-induced stereotyped behaviors in rats.
Materials:
-
Male Wistar rats.
-
d-Amphetamine sulfate.
-
This compound.
-
Vehicle (for drug administration).
-
Observation cages.
-
Stereotypy rating scale.
Procedure:
-
Acclimatization: Acclimate rats to the housing and experimental conditions.
-
Drug Administration: Administer this compound or vehicle orally to different groups of rats. Due to its long half-life, this compound is typically administered 24-48 hours prior to the amphetamine challenge.
-
Amphetamine Challenge: At the designated time after this compound/vehicle administration, inject d-amphetamine sulfate intraperitoneally to induce stereotyped behaviors.
-
Behavioral Observation: Immediately after the amphetamine injection, place the rats individually in observation cages and record their behavior for a predetermined period (e.g., 90-120 minutes).
-
Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals using a validated rating scale.
-
Data Analysis: Compare the stereotypy scores between the this compound-treated and vehicle-treated groups to determine the effect of this compound on reducing amphetamine-induced behaviors.
Clinical Efficacy Assessment
The clinical efficacy of this compound in treating schizophrenia has been evaluated in numerous clinical trials, often comparing it to placebo or other antipsychotic agents.[3] These studies have consistently demonstrated this compound's superiority over placebo in managing psychotic symptoms.[3]
Clinical Trial Methodology
A common design for foundational clinical trials of this compound in chronic schizophrenia is a double-blind, placebo-controlled study.[4]
Objective: To assess the efficacy and safety of once-weekly oral this compound in the maintenance treatment of chronic schizophrenia.
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
Patient Population: Patients with a confirmed diagnosis of chronic schizophrenia, stabilized on a previous antipsychotic medication.
Intervention:
-
This compound Group: Weekly oral dose of this compound (e.g., 20-60 mg).
-
Placebo Group: Matching placebo administered weekly.
-
Rescue medication (e.g., haloperidol) is often permitted for exacerbation of psychotic symptoms.[4]
Duration: Typically 12 weeks or longer.[4]
Outcome Measures:
-
Primary: Relapse rate or the need for rescue medication.
-
Secondary:
Results from Foundational Studies:
-
Patients treated with this compound have shown a significantly lower requirement for rescue medication compared to those on placebo, indicating better maintenance of clinical stability.[4]
-
Long-term studies have shown that this compound can lead to significant improvements in BPRS sub-scores related to emotional withdrawal, conceptual disorganization, and blunted affect.[5]
Conclusion
The foundational research on this compound has firmly established its neuroleptic activity, primarily through the mechanism of dopamine D2 receptor antagonism. In vitro binding assays have provided quantitative data on its receptor affinity profile, while in vivo animal models have demonstrated its antipsychotic potential. Clinical trials have confirmed its efficacy in the long-term management of chronic schizophrenia. This technical guide has summarized the core evidence, providing researchers and drug development professionals with a comprehensive overview of the fundamental science behind this compound's therapeutic action. While newer antipsychotics with different side effect profiles are now more commonly used, understanding the foundational research on agents like this compound remains crucial for the ongoing development of novel and improved treatments for psychotic disorders.
References
- 1. A controlled study of this compound in the treatment of chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound maintenance therapy in schizophrenia: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A long-term study of this compound in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on Penfluridol-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the induction of autophagy by penfluridol, a repurposed antipsychotic drug showing promise as an anticancer agent. The document synthesizes findings on the molecular mechanisms, key signaling pathways, and cellular outcomes of this compound treatment. It also offers detailed protocols for essential experiments to study this phenomenon, aimed at facilitating further research and development in this area.
Core Mechanisms of this compound-Induced Autophagy
This compound, a diphenylbutylpiperidine antipsychotic, has been shown to induce autophagy across various cancer cell lines, including non-small-cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia (AML)[1][2][3][4]. The induction of autophagy is a complex process involving multiple signaling pathways. A primary mechanism involves the induction of Endoplasmic Reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR)[1][3]. This ER stress-mediated UPR signaling is a major contributor to autophagosome accumulation and subsequent cell death[1].
In some cancer types, such as NSCLC, this compound treatment leads to the accumulation of autophagosomes by inhibiting their degradation by lysosomes, a process known as blocking autophagic flux[1]. This is evidenced by the concurrent increase of both the autophagosome marker LC3B-II and the autophagy substrate p62[1]. This blockage results in significant ATP energy deprivation, triggering non-apoptotic cell death[1][5].
Furthermore, this compound's effects are linked to the generation of Reactive Oxygen Species (ROS)[1][2]. Increased intracellular ROS levels are critical for the autophagic response and can trigger other signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in this compound-induced autophagosome accumulation[1][2]. In other contexts, this compound has been shown to activate AMP-activated protein kinase (AMPK) signaling, a key regulator of cellular energy homeostasis and autophagy[6][7].
The role of autophagy in response to this compound can be context-dependent. In NSCLC and pancreatic cancer, it appears to be a direct mechanism of cell death[1][3][8]. However, in AML cells, the induced autophagy has a cytoprotective role; blocking it with inhibitors like chloroquine enhances this compound-induced apoptosis[2][9].
Signaling Pathway Visualization
The following diagram illustrates the key signaling cascades initiated by this compound that lead to the induction of autophagy and subsequent cellular responses.
References
- 1. Autophagosome accumulation-mediated ATP energy deprivation induced by this compound triggers nonapoptotic cell death of lung cancer via activating unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces endoplasmic reticulum stress leading to autophagy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PFKL with this compound inhibits glycolysis and suppresses esophageal cancer tumorigenesis in an AMPK/FOXO3a/BIM-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahsaacademy.com.my [mahsaacademy.com.my]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design Using Penfluridol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the anti-cancer efficacy of penfluridol. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a valuable resource for researchers in the field of oncology and drug repurposing.
Introduction to this compound
This compound is a diphenylbutylpiperidine derivative that has been historically used as a long-acting oral antipsychotic agent for the treatment of schizophrenia.[1] Recent research has unveiled its potent anti-cancer properties across a spectrum of malignancies, positioning it as a promising candidate for drug repurposing in oncology.[2][3] Its ability to cross the blood-brain barrier further enhances its potential for treating brain tumors and metastases.[2] This document outlines key considerations and methodologies for the in vivo investigation of this compound's anti-tumor effects.
Mechanism of Action in Cancer
This compound exerts its anti-cancer effects through a multi-targeted approach, impacting several critical signaling pathways involved in tumor growth, proliferation, and survival.[4][5]
Key Mechanisms:
-
Dopamine D2 Receptor (DRD2) Antagonism: As its primary antipsychotic mechanism, the blockade of DRD2 has also been implicated in its anti-tumor activity.[2]
-
Inhibition of Integrin Signaling: this compound has been shown to suppress the expression of integrin α6 and β4, which are crucial for cell adhesion, migration, and invasion. This leads to the downstream inhibition of FAK, paxillin, Rac1/2/3, and ROCK1.[6][7]
-
Modulation of Akt and MMP Signaling Pathways: It can inhibit the Akt signaling pathway, a central regulator of cell survival and proliferation, and downregulate matrix metalloproteinases (MMPs), which are involved in metastasis.[3][8]
-
Dysregulation of Cholesterol Homeostasis: this compound can interfere with cholesterol metabolism within cancer cells, leading to cytotoxic effects.
-
Induction of Apoptosis and Autophagy: It can trigger programmed cell death (apoptosis) and induce autophagy in cancer cells.[1][5]
-
HER2/β-catenin Pathway Inhibition: In the context of drug resistance, this compound has been found to block the HER2/β-catenin signaling pathway.[8]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo efficacy of this compound from various preclinical studies.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Glioblastoma | U87MG | Subcutaneous Xenograft | 10 mg/kg/day, oral gavage | 54 days | 65% (volume), 68% (weight) | [2] |
| Glioblastoma | U87MG | Intracranial Xenograft | 10 mg/kg/day, oral gavage | 54 days | 72% | [8] |
| Triple-Negative Breast Cancer (TNBC) | 4T1-luc | Orthotopic | 10 mg/kg/day, oral gavage | 27 days | 49% | [7] |
| TNBC Brain Metastasis | 4T1-luc | Intracardiac Injection | 10 mg/kg/day, oral gavage | 27 days | 90% | [7] |
| TNBC Brain Metastasis | 4T1-luc | Intracranial Injection | 10 mg/kg/day, oral gavage | 27 days | 72% | [7] |
| Lung Cancer | A549 | Subcutaneous Xenograft | 10 mg/kg/day, oral gavage | 26 days | Significant inhibition | [5] |
| Colorectal Cancer | HCT116 | Subcutaneous Xenograft | 20 mg/kg/day | 30 days | Significant inhibition | [9] |
| Colorectal Cancer | HCT116 | Subcutaneous Xenograft | 40 mg/kg/day | 30 days | Significant inhibition | [9] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is poorly soluble in water. For oral gavage in mice, it is typically prepared as a suspension.
Materials:
-
This compound powder
-
Vehicle:
-
Option 1: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Option 2: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Store the suspension at 4°C and vortex thoroughly before each administration to ensure uniform dosing.
Tumor Xenograft Model Protocol (General)
This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers
-
This compound suspension and vehicle control
Protocol:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach the desired confluence for inoculation.
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Tumor Cell Inoculation:
-
Harvest and count the cancer cells.
-
Resuspend the cells in sterile PBS or serum-free medium, with or without Matrigel, to the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control via oral gavage according to the planned dosage and schedule.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight regularly.
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Pharmacokinetics and Toxicity
Pharmacokinetics:
This compound is characterized by its long biological half-life, which allows for less frequent dosing.[10] It is a highly lipophilic compound, leading to extensive distribution in fatty tissues, which act as a depot and contribute to its prolonged action.[11] Metabolism primarily occurs in the liver via oxidative N-dealkylation.[11]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Half-life | Key Metabolic Pathways | Reference |
| Human | ~66-199 hours | Oxidative N-dealkylation | [10][12] |
| Dog | ~227 hours | Oxidative N-dealkylation | [12] |
| Rabbit | >40 hours | Oxidative N-dealkylation | [12] |
| Rat | - | Oxidative N-dealkylation | [12] |
Toxicity:
In vivo studies in mice have generally shown a good safety profile for this compound at therapeutic anti-cancer doses.
Key Observations:
-
No significant changes in body weight were observed in mice treated with up to 40 mg/kg/day of this compound.[9]
-
Chronic administration of 10 mg/kg/day for over 50 days did not produce significant behavioral side effects or overt signs of toxicity in mice.[2]
-
At higher doses, potential side effects associated with its antipsychotic activity, such as extrapyramidal symptoms, should be considered, although these have not been a prominent feature in preclinical cancer models.[13][14]
Conclusion
This compound is a promising drug repurposing candidate for cancer therapy with a well-defined mechanism of action and demonstrated efficacy in various preclinical models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct robust in vivo studies to further explore its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and dosing regimen, is crucial for obtaining reliable and reproducible results.
References
- 1. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Research Progress on the Antitumor Mechanism of this compound | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
- 5. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahsaacademy.com.my [mahsaacademy.com.my]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a long acting oral antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comparative metabolism and disposition of this compound-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacological studies of an antipschotic agent, this compound. (1). The central pharmacological actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacological studies of antipsychotic drug, this compound. 2. General pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Penfluridol: A Repurposed Antipsychotic for Cancer Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Penfluridol, a diphenylbutylpiperidine antipsychotic, has garnered significant interest for its potent anti-cancer properties across a range of malignancies.[1][2] Originally developed for the treatment of schizophrenia, its ability to traverse the blood-brain barrier and its long half-life make it a compelling candidate for drug repurposing, particularly for brain cancers and metastatic diseases.[2][3] This document provides a comprehensive overview of in vitro applications of this compound, detailing its mechanisms of action, effects on key signaling pathways, and standardized protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-faceted approach, impacting several critical cellular processes:
-
Induction of Apoptosis and Autophagy: this compound has been shown to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines.[1][2] This is often mediated by the generation of reactive oxygen species (ROS) and the activation of the protein phosphatase 2A (PP2A), which in turn modulates downstream signaling cascades.[4][5] In some cases, autophagy acts as a cytoprotective mechanism, and its inhibition can enhance this compound-induced apoptosis.[5]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle, primarily at the G0/G1 or G2/M phase, depending on the cell type.[4][6] This is achieved by modulating the expression of key cell cycle regulators such as p21, p27, and cyclin-CDK complexes.[7]
-
Inhibition of Metastasis and Invasion: this compound can suppress the migratory and invasive capabilities of cancer cells.[1] This is attributed to the downregulation of pathways like the FAK-MMP and the inhibition of epithelial-mesenchymal transition (EMT) markers.[3][4]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can trigger the unfolded protein response (UPR) due to ER stress, leading to autophagy-mediated apoptosis.[4][8]
-
Metabolic Disruption: The drug interferes with cellular metabolism, leading to ATP depletion and dysregulation of cholesterol homeostasis.[1][4]
-
Modulation of Signaling Pathways: this compound impacts numerous signaling pathways crucial for cancer cell survival and proliferation, including the HER2/β-catenin, Akt, and AMPK pathways.[1][2][3]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paclitaxel-Sensitive | Breast Cancer | ~2 to 3 | [1] |
| Paclitaxel-Resistant | Breast Cancer | ~4 to 5 | [1] |
| Panc-1 | Pancreatic Cancer | 12.0 | [1] |
| BxPc-3 | Pancreatic Cancer | 9.3 | [1] |
| SU8686 | Pancreatic Cancer | 16.2 | [1] |
| 4T1 | Breast Cancer | 4 (wound healing) | [1] |
| A375 | Melanoma | <5 (at 72h) | [9] |
| B16 | Melanoma | <5 (at 72h) | [9] |
| HT144 | Melanoma | <5 (at 72h) | [9] |
| C32 | Melanoma | <5 (at 72h) | [9] |
| WM115 | Melanoma | <5 (at 72h) | [9] |
| A2058 | Melanoma | <5 (at 72h) | [9] |
| MCF7 | Breast Cancer | 5 (at 24h) | [10] |
| MDA-MB-231 | Breast Cancer | 5 (at 24h) | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound treatment in cell culture are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.
-
Treat the cells with various concentrations of this compound (typically ranging from 0 to 40 µM) and a vehicle control (DMSO).[3]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible.
-
Gently remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes in the dark.
-
Measure the absorbance at 540-595 nm using a microplate reader.
Clonogenic Assay
This assay determines the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 10% neutral buffered formalin or a 1:7 acetic acid/methanol mixture)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Plate a low number of cells (e.g., 500-2000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 9-14 days, allowing colonies to form.
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 5-30 minutes.
-
Stain the colonies with crystal violet solution for 30-60 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in this compound-treated cells.[11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins in signaling pathways affected by this compound.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound's multifaceted mechanism of action.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. youtube.com [youtube.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Determining Appropriate Penfluridol Dosage for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of penfluridol for various animal models. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate reproducible and effective research.
Quantitative Data Summary
Table 1: Effective Dosages of this compound for Antipsychotic Effects
| Animal Model | Dosage Range | Administration Route | Noted Effects & Duration |
| Mouse | 16 - 32 mg/kg | Oral (p.o.) | Significant decrease in locomotor activity. |
| Rat | 2 - 8 mg/kg | Oral (p.o.) | Progressive suppression of conditioned avoidance response with daily administration. |
| 4 - 16 mg/kg | Oral (p.o.) | Induction of catalepsy lasting 48-72 hours. | |
| 3.4 - 6.73 mg/kg | Oral (p.o.) | Inhibition of conditioned avoidance responses. | |
| Dog | 0.016 mg/kg | Oral (p.o.) | ED50 for inhibition of apomorphine-induced emesis. |
| 0.04 mg/kg | Oral (p.o.) | Long-lasting (192 hours) inhibition of apomorphine-induced emesis. |
Table 2: Effective Dosages of this compound for Anticancer Effects
| Animal Model | Dosage | Administration Route | Cancer Model | Noted Effects |
| Mouse | 10 mg/kg/day | Oral Gavage | Triple-Negative Breast Cancer (4T1-luc) | Strong suppression of metastasis and tumor growth.[1] |
| Mouse | 10 mg/kg | Oral Gavage | Lung Cancer (A549 xenograft) | Inhibition of tumor growth.[2] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is a lipophilic compound and requires an appropriate vehicle for effective oral administration in animal models. The following protocol describes the preparation of a this compound suspension for oral gavage.
Materials:
-
This compound powder
-
Vehicle:
-
Option A: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Option B: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline
-
-
Sterile containers
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to reduce particle size.
-
Vehicle Preparation (Option A - CMC-Na):
-
Prepare the desired concentration of CMC-Na solution in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while continuously vortexing to ensure a homogenous suspension.
-
For a more uniform suspension, a homogenizer can be used. A datasheet from a commercial supplier suggests that a homogeneous suspension of at least 5 mg/mL can be achieved in CMC-Na.
-
-
Vehicle Preparation (Option B - DMSO/PEG300/Tween-80/Saline):
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex again until the solution is well-mixed.
-
Finally, add the sterile saline and vortex to create the final suspension.
-
-
Visually inspect the suspension for any large aggregates. The final product should be a uniform, milky suspension.
-
Store the suspension appropriately. Typically, freshly prepared suspensions are recommended for use. If storage is necessary, it should be at 4°C and protected from light. Before each use, the suspension must be thoroughly re-suspended by vortexing.
Oral Gavage Administration Protocol for Rodents
Oral gavage is a common method for precise oral administration of compounds to rodents.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (flexible or curved with a bulbous tip are recommended to minimize esophageal injury)
-
Syringes
-
Animal scale
Procedure:
-
Determine the correct gavage needle size for the animal. For mice, 18-20 gauge needles (1.5 inches long) are typical, while for rats, 16-18 gauge needles (2-3 inches long) are used.
-
Accurately weigh the animal to calculate the precise volume of the this compound suspension to be administered. The maximum recommended oral gavage volume for mice is 10 mL/kg.
-
Properly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Measure the insertion depth of the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. This ensures the needle will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administer the this compound suspension slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Visualizations
Signaling Pathways
This compound's mechanism of action involves multiple signaling pathways, particularly in its role as both an antipsychotic and an anticancer agent.
Caption: Signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
References
Protocol for Assessing Penfluridol-Induced Apoptosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated potent anti-cancer properties in a variety of preclinical models.[1][2][3] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells.[4][5] This document provides a comprehensive protocol for assessing this compound-induced apoptosis, including detailed methodologies for key experiments and guidance on data interpretation. The protocols outlined herein are essential for researchers investigating the anti-neoplastic effects of this compound and for professionals in drug development evaluating its therapeutic potential.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted mechanism that involves the induction of reactive oxygen species (ROS), activation of protein phosphatase 2A (PP2A), and subsequent modulation of downstream signaling pathways, including the PI3K/Akt and MAPK cascades.[4][6] This ultimately leads to the activation of caspases and the execution of the apoptotic program.[6]
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cancer cell viability and apoptosis induction.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 24 | 6-7 | [5] |
| BxPC-3 | Pancreatic Cancer | 24 | 6-7 | [5] |
| AsPC-1 | Pancreatic Cancer | 24 | 6-7 | [5] |
| PC3 | Prostate Cancer | 72 | 9.9 | [7] |
| PC-3M-Pro4luc2 | Prostate Cancer | 72 | ~6.25 | [7] |
| DU145 | Prostate Cancer | 72 | ~3.125 | [7] |
| 22Rv1 | Prostate Cancer | 72 | ~3.125 | [7] |
| C4-2B4 | Prostate Cancer | 72 | ~3.125 | [7] |
| PC3-DR | Docetaxel-Resistant Prostate Cancer | 72 | 7.3 | [7] |
| A549 | Non-Small Cell Lung Cancer | 24 | 6.9 | [8] |
| A549 | Non-Small Cell Lung Cancer | 48 | 5.8 | [8] |
| A549 | Non-Small Cell Lung Cancer | 72 | 4.8 | [8] |
| HCC827 | Non-Small Cell Lung Cancer | 24 | 7 | [8] |
| HCC827 | Non-Small Cell Lung Cancer | 48 | 5.2 | [8] |
| HCC827 | Non-Small Cell Lung Cancer | 72 | 4 | [8] |
| B16/F10 | Melanoma | 48 | 2.51 | [9] |
| LL/2 | Lung Carcinoma | 48 | 2.45 | [9] |
| 4T1 | Breast Cancer | 48 | 3.19 | [9] |
| CT26 | Colon Carcinoma | 48 | 2.74 | [9] |
| A2780 | Epithelial Ovarian Cancer | 48 | ~5 | [10] |
| HeyA8 | Epithelial Ovarian Cancer | 48 | ~5 | [10] |
| SKOV3ip1 | Epithelial Ovarian Cancer | 48 | ~5 | [10] |
| A2780-CP20 | Cisplatin-Resistant Ovarian Cancer | 48 | ~5 | [10] |
| HeyA8-MDR | Multi-Drug Resistant Ovarian Cancer | 48 | ~5 | [10] |
| SKOV3-TR | Paclitaxel-Resistant Ovarian Cancer | 48 | ~5 | [10] |
Table 2: Effect of this compound on Apoptosis and Caspase Activity
| Cell Line | This compound (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Caspase-3/7 Activity | Reference |
| A2780 | 5 | 48 | Significantly Increased | - | [10] |
| A2780-CP20 | 5 | 48 | Significantly Increased | - | [10] |
| HeyA8 | 5 | 48 | Significantly Increased | - | [10] |
| HeyA8-MDR | 5 | 48 | Significantly Increased | - | [10] |
| SKOV3ip1 | 5 | 48 | Significantly Increased | - | [10] |
| SKOV3-TR | 5 | 48 | Significantly Increased | - | [10] |
| PC3 | - | 24 | - | Significantly Increased | [7] |
| PC-3M-Pro4luc2 | - | 24 | - | Significantly Increased | [7] |
| 22Rv1 | - | 24 | - | Increased (p<0.01) | [7] |
| C4-2B4 | - | 24 | - | Significantly Increased | [7] |
Experimental Protocols
The following section provides detailed protocols for the key experiments used to assess this compound-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells by trypsinization followed by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and caspase-7, using a fluorogenic or colorimetric substrate.
Materials:
-
Caspase-3/7 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase substrate, e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells according to the manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.
-
Prepare the reaction mixture by adding the reaction buffer and caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a ratiometric fluorescent probe that can be used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, chamber slides for microscopy) and treat with this compound.
-
After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in cell culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
For microscopy, observe the cells under a fluorescence microscope using filters for red and green fluorescence.
-
For flow cytometry, harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer, detecting both green (FL1) and red (FL2) fluorescence.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[11][12][13]
Conclusion
The protocols described in this document provide a robust framework for investigating this compound-induced apoptosis. By employing a combination of these assays, researchers can obtain comprehensive and reliable data on the pro-apoptotic effects of this compound, contributing to a deeper understanding of its anti-cancer mechanism and facilitating its potential clinical development. It is recommended to use multiple assays to confirm apoptosis and to gain insights into the specific pathways involved.
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahsaacademy.com.my [mahsaacademy.com.my]
- 4. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses pancreatic tumor growth by autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagosome accumulation-mediated ATP energy deprivation induced by this compound triggers nonapoptotic cell death of lung cancer via activating unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Effect of Penfluridol on Cell Migration Using the Wound-Healing Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune response.[1] However, aberrant cell migration is a hallmark of cancer metastasis. The wound-healing assay, also known as the scratch assay, is a simple, inexpensive, and widely used in vitro method to study collective cell migration.[1][2] This technique involves creating a cell-free gap, or "wound," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap over time.[3]
Penfluridol, a diphenylbutylpiperidine antipsychotic drug, has been identified as a potential anti-cancer agent.[4][5] Studies have shown that this compound can suppress tumor growth and metastasis in various cancer types, including triple-negative breast cancer, by inhibiting cell migration and invasion.[4][6] This document provides a detailed protocol for using the wound-healing assay to quantify the inhibitory effect of this compound on cancer cell migration.
Mechanism of Action: this compound's Impact on Cell Migration
This compound has been shown to inhibit cell migration primarily by suppressing the integrin signaling axis.[4] Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a critical role in cell motility. In cancer cells, particularly in triple-negative breast cancer, this compound treatment leads to a significant reduction in the expression of integrin α6β4.[4]
The inhibition of integrin signaling by this compound disrupts the downstream signaling cascade that promotes cell migration. Key effector molecules that are inhibited include:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions and a key regulator of cell migration.
-
Paxillin: An adaptor protein involved in focal adhesion signaling. This compound inhibits the phosphorylation of Paxillin (p-Paxillin Y118).[4]
-
Rac1 and ROCK1: These are small GTPases of the Rho family that regulate the cytoskeletal dynamics required for cell movement. This compound treatment has been observed to inhibit the expression of p-Rac1 (S71), Rac1/2/3, and ROCK1.[4]
By disrupting this pathway, this compound effectively suppresses the cell's ability to migrate and invade surrounding tissues.[4]
This compound's inhibitory effect on the Integrin signaling pathway.
Experimental Protocols
This section details the step-by-step methodology for performing a wound-healing assay to assess the effect of this compound on cell migration.
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
24-well tissue culture plates[7]
-
Sterile p200 or p1000 pipette tips[3]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
Phase-contrast microscope with a camera and live-cell imaging chamber (optional)
Experimental Workflow
Workflow for the wound-healing (scratch) assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using standard trypsinization methods.[3]
-
Count the cells and seed them into 24-well plates at a density that will form a 95-100% confluent monolayer within 24 hours.[3][7] This density must be optimized for each cell line.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[3]
-
-
Optional - Proliferation Inhibition:
-
To ensure that wound closure is due to cell migration and not proliferation, you can treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/ml) for 1-2 hours before creating the wound. Be sure to wash the cells thoroughly after treatment.
-
-
Creating the Wound (Scratch):
-
Once the cells form a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch across the center of the monolayer.[3] Apply firm and consistent pressure to ensure a clean, cell-free gap.
-
To improve consistency, a ruler or a guide can be used.[3]
-
Gently wash the wells twice with sterile PBS or serum-free medium to remove detached cells and debris.[2]
-
-
This compound Treatment:
-
After washing, add fresh culture medium containing the desired concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and an untreated control.
-
For example, based on previous studies, a concentration of 4µM this compound has been shown to be effective in inhibiting migration in 4T1 cells.[4]
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment, place the plate on a microscope stage (preferably within an incubator to maintain environmental conditions).
-
Capture the first image (T=0) of the scratch in predefined locations for each well using phase-contrast microscopy.[3]
-
Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, 18, and 24 hours) for the duration of the experiment.[3] The total duration can range from 12 to 72 hours, depending on the migration speed of the cell line.[3]
-
Data Presentation and Analysis
The primary metric obtained from a wound-healing assay is the rate of gap closure.[8][9] This can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (like ImageJ) and then calculating the percentage of wound closure.
Calculations:
-
Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Migration Rate (µm/hour) = (Initial Wound Width - Final Wound Width) / (2 * Time in hours)
Note: The rate is divided by 2 because cells are migrating from both sides of the wound.[10]
The quantitative data should be summarized in a clear, structured table for easy comparison between different treatment groups.
Example Quantitative Data Summary
The following table presents hypothetical data for a wound-healing assay testing the effect of this compound on MDA-MB-231 cell migration over 24 hours. The results are based on findings that this compound significantly inhibits cell migration.[11]
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Migration Rate (µm/hour) | Inhibition of Migration (%) |
| Control (Vehicle) | 0 | 95.2 ± 4.5 | 20.8 ± 1.1 | 0 |
| This compound | 2 | 58.1 ± 5.1 | 12.6 ± 1.3 | 39.4 |
| This compound | 4 | 36.7 ± 3.9 | 8.0 ± 0.9 | 61.5 |
| This compound | 6 | 21.5 ± 4.2 | 4.7 ± 1.0 | 77.4 |
Data are represented as Mean ± Standard Deviation (SD). Inhibition is calculated relative to the control group.
The wound-healing assay is a robust and straightforward method for assessing the impact of compounds like this compound on cancer cell migration. The provided protocol and data analysis framework offer a comprehensive guide for researchers to quantitatively evaluate the anti-migratory potential of this compound, contributing to the understanding of its anti-metastatic properties. The observed inhibition of cell migration aligns with this compound's mechanism of action through the suppression of the integrin signaling pathway.[4]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Scratch Wound Healing Assay [bio-protocol.org]
- 3. clyte.tech [clyte.tech]
- 4. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scratch Wound Healing Assay [en.bio-protocol.org]
- 8. ibidi.com [ibidi.com]
- 9. Data Analysis of Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
- 10. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-Invasive Properties of Penfluridol using a Transwell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay mimics the in vivo process of cells migrating through the extracellular matrix (ECM). Penfluridol, an antipsychotic drug, has been repurposed for its potential anti-cancer properties, including the inhibition of cell migration and invasion.[1][2][3][4] This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effect of this compound on cancer cell invasion. Additionally, it outlines the underlying signaling pathways affected by this compound treatment.
Principle of the Transwell Invasion Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[5][6] The upper surface of the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which serves as an artificial extracellular matrix.[5][7] Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[7] Invasive cells actively degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[5] The extent of invasion is quantified by staining the cells that have migrated to the lower surface of the membrane and counting them.[5][6]
Experimental Protocols
Materials and Reagents
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line (e.g., MDA-MB-231 or 4T1 human or murine triple-negative breast cancer cell lines)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Dimethyl sulfoxide (DMSO, as a vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)[5]
-
Staining solution (e.g., 0.1% Crystal Violet)[5]
-
Cotton swabs[5]
-
Elution solution (e.g., 10% acetic acid)[8]
-
96-well plate for absorbance reading
-
Microplate reader
-
Inverted microscope
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO. Further dilute in serum-free medium to achieve the desired final concentrations (e.g., 0, 2, 4, 6, 8 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Transwell Invasion Assay Protocol
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the specific cell line, typically 1:3 to 1:5).[7]
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.[7]
-
-
Cell Seeding:
-
Harvest and resuspend the cancer cells in serum-free medium to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber, add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant).[7]
-
Add this compound at various concentrations (or vehicle control) to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.[7]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[5]
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.[5]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Microscopic Counting:
-
Carefully cut the membrane from the insert and mount it on a microscope slide.
-
Under an inverted microscope, count the number of stained cells in at least five random fields of view.
-
Calculate the average number of invaded cells per field.
-
-
Elution and Absorbance Reading:
-
Place the stained insert into a new well containing a defined volume (e.g., 200 µL) of 10% acetic acid to elute the Crystal Violet.[8]
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.[8]
-
The absorbance is directly proportional to the number of invaded cells.
-
-
Data Presentation
The quantitative data from the Transwell invasion assay can be summarized in a table for clear comparison of the effects of different this compound concentrations.
| This compound Concentration (µM) | Mean Absorbance at 590 nm (± SD) | % Invasion (Normalized to Control) |
| 0 (Vehicle Control) | 0.85 (± 0.05) | 100% |
| 2 | 0.62 (± 0.04) | 72.9% |
| 4 | 0.41 (± 0.03) | 48.2% |
| 6 | 0.25 (± 0.02) | 29.4% |
| 8 | 0.15 (± 0.01) | 17.6% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Transwell Invasion Assay with this compound Treatment.
This compound Signaling Pathway in Cancer Cell Invasion
Caption: this compound inhibits key signaling pathways involved in cancer cell invasion.
Discussion and Interpretation of Results
A dose-dependent decrease in the number of invaded cells following this compound treatment indicates its potential as an anti-invasive agent. The results can be further validated by performing a cell viability assay (e.g., MTT or SRB assay) in parallel to ensure that the observed reduction in invasion is not solely due to cytotoxicity.
This compound has been shown to inhibit the integrin signaling axis, which plays a crucial role in cell adhesion, migration, and invasion.[1][9] Specifically, this compound can downregulate the expression and activation of integrin α6β4 and its downstream effectors, including Focal Adhesion Kinase (FAK), Paxillin, Rac1/2/3, and ROCK1.[1][9] Additionally, this compound may also suppress the AKT and Matrix Metalloproteinase (MMP) signaling pathways, which are also implicated in tumor progression and metastasis.[2] By inhibiting these key pathways, this compound effectively reduces the invasive capacity of cancer cells.
Conclusion
The Transwell invasion assay is a robust method for evaluating the anti-invasive properties of therapeutic compounds like this compound. The detailed protocol and data presentation format provided herein offer a standardized approach for researchers. The inhibition of key signaling pathways, such as the integrin and AKT/MMP pathways, by this compound underscores its potential as a repurposed drug for cancer therapy. Further in vivo studies are warranted to confirm these in vitro findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mahsaacademy.com.my [mahsaacademy.com.my]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snapcyte.com [snapcyte.com]
- 8. corning.com [corning.com]
- 9. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Penfluridol in Glioblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated significant anti-cancer properties, particularly in the context of glioblastoma (GBM), the most aggressive primary brain tumor.[1][2][3] Its ability to cross the blood-brain barrier makes it a compelling candidate for repurposing as a therapeutic for this challenging disease.[2][4][5] This document provides a comprehensive overview of the application of this compound in glioblastoma cell lines, summarizing key quantitative data and providing detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-glioblastoma effects through multiple mechanisms. A primary pathway involves the suppression of the Akt/GLI1 signaling axis.[1][3] this compound treatment has been shown to inhibit the phosphorylation of Akt at Ser473, which in turn leads to a reduction in the expression of the transcription factor GLI1.[1][6] GLI1 is a key component of the Sonic Hedgehog signaling pathway and is implicated in glioblastoma progression and the maintenance of cancer stem cell-like characteristics.[1][2][7] By inhibiting this pathway, this compound reduces the expression of stemness factors such as OCT4, Nanog, and Sox2.[1][7][8] Furthermore, this compound induces apoptosis, as evidenced by increased caspase-3 cleavage and positive TUNEL staining.[1][2] Some studies also suggest that this compound can induce autophagy in cancer cells.[4][5][9]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| U87-MG | 6 | ~3-5 | ~2-5 | [1][2][10] |
| T98G | 5.5 | ~3-5 | ~2-5 | [1][2] |
| U251 MG | 9 | ~3-5 | ~2-5 | [1][2] |
| GBM43 | 4-10 | ~3-5 | 2-5 | [1] |
| GBM10 | 4-10 | ~3-5 | 2-5 | [1] |
| GBM44 | 4-10 | ~3-5 | 2-5 | [1] |
| GBM28 | 4-10 | ~3-5 | 2-5 | [1] |
| GBM14 | 4-10 | ~3-5 | 2-5 | [1] |
| SJ-GBM2 | 4-10 | ~3-5 | 2-5 | [1] |
| CHLA-200 | 4-10 | ~3-5 | 2-5 | [1] |
| X01 (GSC) | 3-8 | 1.6-4.5 | 1.6-4.5 | [7] |
| 0315 (GSC) | 3-8 | 1.6-4.5 | 1.6-4.5 | [7] |
| CSC2 (GSC) | 3-8 | 1.6-4.5 | 1.6-4.5 | [7] |
| 83NS (GSC) | 3-8 | 1.6-4.5 | 1.6-4.5 | [7] |
| 528NS (GSC) | 3-8 | 1.6-4.5 | 1.6-4.5 | [7] |
GSC: Glioma Sphere-Forming Cells
Table 2: In Vitro Effects of this compound on Apoptosis
| Cell Line(s) | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| Various Glioblastoma Cells | 7.5 | 48 | 30-75 | [1][11] |
Table 3: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Treatment | Tumor Growth Suppression (%) | Reference |
| U87MG Subcutaneous | 10 mg/kg/day, oral | 65 | [1][12][13] |
| U87MG Intracranial | 10 mg/kg/day, oral | 72 | [1][9] |
| CSC2 Orthotopic | Combination with TMZ | Significantly suppressed tumor growth | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Akt phosphorylation, leading to GLI1 downregulation and apoptosis.
Caption: Workflow for evaluating this compound in glioblastoma cell lines and xenograft models.
Experimental Protocols
Cell Culture of Glioblastoma Cell Lines (e.g., U87-MG, T98G)
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)[14]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain glioblastoma cell lines in DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2][15]
-
Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[14]
-
For subculturing, aspirate the old medium and wash the cells with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired density (e.g., 1:3 to 1:6 split).
-
Change the medium every 2-3 days.[14]
Cell Viability (MTT) Assay
Materials:
-
Glioblastoma cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.[16]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][8]
-
Add 400 µL of 1x Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting for Akt and GLI1
Materials:
-
Treated and untreated glioblastoma cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GLI1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
In Vivo Glioblastoma Xenograft Models
a) Subcutaneous Xenograft Model
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87-MG cells
-
Matrigel
-
This compound (for oral gavage)
-
Calipers
Protocol:
-
Harvest U87-MG cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[13]
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[5][13]
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).[5]
-
When tumors reach a volume of approximately 70-100 mm³, randomize the mice into control and treatment groups.[12][13]
-
Administer this compound (e.g., 10 mg/kg) or vehicle control daily by oral gavage.[12]
-
Continue treatment and tumor measurement for the duration of the study (e.g., 48 days).[12]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, Western blotting, immunohistochemistry).
b) Intracranial Xenograft Model
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87-MG cells engineered to express luciferase (U87-MG-luc)
-
Stereotaxic apparatus
-
Bioluminescence imaging system
Protocol:
-
Anesthetize the mice and secure them in a stereotaxic apparatus.
-
Inject approximately 0.15 x 10^6 U87-MG-luc cells in a small volume (e.g., 2-5 µL) into the brain of each mouse.[9]
-
Monitor tumor establishment and growth via bioluminescence imaging.
-
Once a significant luminescence signal is detected in the brain (e.g., day 14 post-implantation), randomize the mice into treatment groups.[9]
-
Administer this compound (e.g., 10 mg/kg) or vehicle control daily by oral gavage.[9]
-
Monitor tumor progression and animal survival.[9]
-
At the end of the study, brains can be harvested for further analysis.
Conclusion
This compound demonstrates potent anti-cancer activity against glioblastoma cell lines both in vitro and in vivo. Its mechanism of action, primarily through the inhibition of the Akt/GLI1 signaling pathway, makes it a promising candidate for further investigation as a repurposed drug for glioblastoma therapy, potentially in combination with standard treatments like temozolomide. The protocols outlined in this document provide a framework for researchers to further explore the therapeutic potential of this compound in this devastating disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 2.2. Culture of glioma cell lines [bio-protocol.org]
- 3. kumc.edu [kumc.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 15. Cell culture and drug treatment [bio-protocol.org]
- 16. 2.7. MTT Assay [bio-protocol.org]
Application Notes: Penfluridol Treatment in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated significant anti-cancer properties in various malignancies, including pancreatic cancer. This document provides a comprehensive overview of the application of this compound in pancreatic cancer cell line research, summarizing key quantitative data and detailing experimental protocols. This compound has been shown to inhibit cell proliferation and induce cell death through mechanisms involving autophagy-mediated apoptosis and endoplasmic reticulum (ER) stress.[1][2][3][4] These findings position this compound as a promising candidate for drug repurposing in oncology.
Mechanism of Action
This compound exerts its anti-neoplastic effects in pancreatic cancer cells through a multi-faceted approach. A primary mechanism is the induction of autophagy that leads to apoptosis.[1][5][6] This is evidenced by the formation of autophagosomes and the upregulation of autophagy marker LC3B.[1][6] Inhibition of this autophagic process has been shown to block this compound-induced apoptosis, suggesting a direct linkage between these two cellular processes.[1][5]
Furthermore, this compound induces ER stress, as indicated by the upregulation of ER stress markers such as binding immunoglobulin protein (BIP), C/EBP homologous protein (CHOP), and inositol-requiring enzyme 1α (IRE1α).[2][7][8] This ER stress is a precursor to the induction of autophagy.[2][7] Another identified mechanism is the activation of protein phosphatase 2A (PP2A), a tumor suppressor, which can lead to the deactivation of pro-survival signaling pathways.[5][9]
Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various pancreatic cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
| Panc-1 | 6-7 | 24 |
| BxPC-3 | 6-7 | 24 |
| AsPC-1 | 6-7 | 24 |
| SU8686 | 16.2 | Not Specified |
| MiaPaCa2 | 36.9 | Not Specified |
| Panc0403 | 35.8 | Not Specified |
Data compiled from multiple sources.[1][6][9]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of this compound and the experimental procedures used to study its effects, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-d7 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culturing Dr. Franco Lab - Powers Wiki [bionmr.unl.edu]
Application Notes & Protocols: Methodology for Studying Penfluridol in Triple-Negative Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated significant anticancer properties, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[1][2] TNBC is characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, making it unresponsive to hormonal or HER2-targeted therapies.[3] this compound presents a promising repurposing candidate due to its ability to cross the blood-brain barrier, a common site for TNBC metastasis.[4][5]
These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy and mechanism of action of this compound against TNBC. The protocols detailed below cover key in vitro and in vivo experiments to assess its impact on cell viability, metastasis, and underlying signaling pathways. The primary mechanism of this compound in TNBC involves the inhibition of the integrin α6β4 signaling axis, which leads to the suppression of tumor growth and metastasis.[1][6]
Data Presentation: Summary of this compound's Efficacy
The following tables summarize the quantitative data from key studies on this compound's effects on TNBC.
Table 1: In Vitro Efficacy of this compound on TNBC Cells
| Assay Type | Cell Line(s) | Parameter | Result | Citations |
| Cell Viability | MDA-MB-231, HCC1806, 4T1 | IC50 (24h) | 6 - 8 µM | [1][7] |
| MDA-MB-231, HCC1806, 4T1 | IC50 (48h) | 4 - 5 µM | [1][7] | |
| MDA-MB-231, HCC1806, 4T1 | IC50 (72h) | 2 - 4 µM | [1][7] | |
| Cell Migration | 4T1 | Inhibition (18h) | 61% | [1][7] |
| 4T1 | Inhibition (36h) | 76% | [1][7] | |
| Cell Invasion | 4T1 | Inhibition | 40% (60% invasion vs. 100% in control) | [1][4][7] |
Table 2: In Vivo Efficacy of this compound in TNBC Mouse Models
| Model Type | Cell Line | Treatment | Efficacy Endpoint | Result | Citations |
| Orthotopic | 4T1 | 10 mg/kg this compound (oral gavage) | Tumor Growth Suppression | 49% | [1][8][9] |
| Brain Metastasis (Intracardiac) | 4T1-luc | 10 mg/kg this compound (oral gavage) | Metastatic Growth Inhibition | 90% | [1][8][9] |
| Brain Metastasis (Intracranial) | 4T1-luc | 10 mg/kg this compound (oral gavage) | Tumor Growth Inhibition | 72% | [8][9][10] |
Experimental Protocols & Methodologies
I. In Vitro Protocols
Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)
This protocol measures drug-induced cytotoxicity by quantifying cell density.
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, HCC1806, 4T1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.[1] Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After treatment, gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Cell Migration Assessment (Wound-Healing Assay)
This assay assesses the effect of this compound on cancer cell motility.
-
Cell Seeding: Grow 4T1 cells in 6-well plates until they form a confluent monolayer.[7]
-
Wound Creation: Create a uniform scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[6]
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Drug Treatment: Add fresh media containing a non-lethal concentration of this compound (e.g., 4 µM) or vehicle control.[6]
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 18 and 36 hours) using an inverted microscope.[1]
-
Data Analysis: Measure the width of the wound at multiple points for each condition. Calculate the percentage of wound closure relative to the initial wound area. Statistical significance can be determined using a Student's t-test.[6]
Protocol 3: Cell Invasion Assessment (Transwell Invasion Assay)
This method evaluates the ability of cancer cells to invade through an extracellular matrix barrier.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Starve 4T1 cells in serum-free medium overnight.[11] Resuspend the cells in serum-free medium containing this compound or vehicle control.
-
Cell Seeding: Add 5 x 104 cells to the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium (containing fetal bovine serum) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.
-
Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet or SRB dye.[11]
-
Quantification: Elute the dye and measure the absorbance, or count the number of invaded cells in multiple fields under a microscope.
-
Data Analysis: Express the results as a percentage of invasion relative to the control group.
Protocol 4: Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in protein expression within the integrin signaling pathway.
-
Cell Lysis: Treat TNBC cells (e.g., MDA-MB-231) with this compound (e.g., 6 µM) for 24 hours.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins such as integrin α6, integrin β4, FAK, paxillin, Rac1/2/3, ROCK1, and cleaved caspase-3.[1][8] Use an antibody against a housekeeping protein (e.g., actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.
II. In Vivo Protocols
All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
Protocol 5: Orthotopic TNBC Tumor Model
This model mimics primary tumor growth in the relevant tissue environment.
-
Animal Model: Use 4-6 week old female Balb/c mice.[1]
-
Cell Implantation: Inject approximately 0.1 x 106 4T1 murine breast cancer cells suspended in PBS or Matrigel into the mammary fat pad of each mouse.[1]
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50 mm³), randomize the mice into control and treatment groups.[10] Administer this compound (10 mg/kg) or vehicle daily by oral gavage.[1][10]
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., day 27), euthanize the mice, and excise the tumors.[10] Weigh the tumors for final comparison.[1]
-
Tissue Analysis: Process the tumors for further analysis, such as immunohistochemistry.
Protocol 6: Brain Metastasis Models
These models are crucial for evaluating this compound's ability to inhibit metastatic growth in the brain.
-
A. Intracardiac Injection Model:
-
Cell Preparation: Use a brain-seeking variant of luciferase-expressing 4T1 cells (4T1-luc).
-
Injection: Anesthetize mice and inject approximately 2.5 x 104 4T1-luc cells into the left ventricle of the heart.[6]
-
Treatment: Begin daily oral gavage with 10 mg/kg this compound.[6]
-
Bioluminescence Imaging: Monitor the formation and growth of brain metastases non-invasively using an IVIS imaging system at regular intervals (e.g., every 3-4 days).[6]
-
Analysis: Quantify the bioluminescent signal (photons/sec) from the brain region to assess metastatic burden.[1]
-
-
B. Intracranial Injection Model:
-
Cell Preparation: Use 4T1-luc cells.
-
Injection: Anesthetize mice and use a stereotactic frame to inject a small number of 4T1-luc cells directly into the brain parenchyma.[10]
-
Treatment: Begin daily oral gavage with 10 mg/kg this compound on the day after cell injection.[10]
-
Monitoring and Analysis: Monitor tumor growth using bioluminescence imaging as described for the intracardiac model.[10]
-
Protocol 7: Immunohistochemistry (IHC) Analysis
IHC is used to visualize protein expression and localization within tumor tissue sections from in vivo models.
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against integrin β4 and cleaved caspase-3.[1]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a light microscope and analyze the staining intensity and distribution. Tumors from this compound-treated mice are expected to show reduced integrin β4 expression and increased cleaved caspase-3 staining.[1][6]
Visualizations: Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting Cell Death Mechanism Specifically in Triple Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Penfluridol-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has demonstrated potent anti-tumor activity in various cancer models. One of its key mechanisms of action is the induction of cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
This compound treatment of non-small-cell lung cancer (NSCLC) cell lines, A549 and HCC827, for 24 hours leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The data presented below summarizes the findings from flow cytometry analysis.
Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | Treatment (24 hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Control (DMSO) | 55.2% | 28.4% | 16.4% |
| 5 µM this compound | 68.5% | 18.2% | 13.3% | |
| 10 µM this compound | 75.1% | 12.5% | 12.4% | |
| HCC827 | Control (DMSO) | 58.7% | 25.1% | 16.2% |
| 5 µM this compound | 70.3% | 15.8% | 13.9% | |
| 10 µM this compound | 78.9% | 9.8% | 11.3% |
Data is representative of typical results and may vary based on experimental conditions.
Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest
This compound mediates G0/G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[1][2] It has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, specifically Cyclin D-CDK4/6, which are crucial for the G1 to S phase transition. By inhibiting these complexes, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry.
Experimental Protocols
Materials
-
Cell Lines: A549, HCC827, or other cancer cell lines of interest.
-
This compound (Sigma-Aldrich or equivalent).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes.
-
Flow cytometer (e.g., BD FACSCalibur™, Beckman Coulter CytoFLEX).
Protocol: Flow Cytometry Analysis of Cell Cycle
This protocol outlines the steps for treating cells with this compound and subsequent analysis of the cell cycle distribution by flow cytometry using propidium iodide staining.[3][4][5][6]
-
Cell Seeding:
-
Seed 1 x 10⁶ cells per well in 6-well plates in complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) and a vehicle control (DMSO) for 24 hours. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium (containing any floating cells).
-
Wash the adherent cells with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 2 mL of complete medium and combine with the collected medium from the first step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo™, FCS Express™) to analyze the cell cycle distribution.
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity (linear scale) to visualize the cell cycle phases (G0/G1 peak, S phase, and G2/M peak).
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Troubleshooting and Considerations
-
Cell Clumping: Ensure a single-cell suspension is achieved before fixation by gentle pipetting or vortexing. Adding ethanol dropwise while vortexing can also minimize clumping.[4][6]
-
RNase A Treatment: It is crucial to include RNase A in the staining solution to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[2][3][4]
-
Doublet Discrimination: Use pulse width and pulse area parameters during flow cytometry analysis to exclude cell doublets and aggregates, which can be misinterpreted as cells in the G2/M phase.
-
Controls: Always include an unstained cell control to assess autofluorescence and a vehicle-treated control (e.g., DMSO) to establish the baseline cell cycle distribution.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate and quantify the effects of this compound on cell cycle progression in cancer cells.
References
- 1. This compound: An antipsychotic agent suppresses lung cancer cell growth and metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahsaacademy.com.my [mahsaacademy.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Tumor Inhibition via Energy Elimination by Repurposing this compound and 2-Deoxy-D-Glucose in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
Penfluridol's Impact on Cellular Pathways: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the modulation of key cellular signaling pathways induced by the antipsychotic drug penfluridol. This document includes detailed experimental protocols and a summary of quantitative data from preclinical studies, offering a valuable resource for researchers investigating the anticancer potential of this compound.
Introduction
This compound, a diphenylbutylpiperidine antipsychotic, has demonstrated potent anti-cancer activities in various cancer models. Its mechanism of action involves the modulation of several critical signaling pathways that regulate cell survival, proliferation, and metastasis. Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways. This document outlines the protocols for performing Western blot analysis on cells treated with this compound and summarizes the expected protein expression changes.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by impacting multiple signaling cascades. Understanding these pathways is crucial for designing and interpreting Western blot experiments.
-
Apoptosis Induction: this compound can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. A key event in apoptosis is the cleavage of caspase-3.[1][2][3]
-
Autophagy Modulation: The drug has a complex role in autophagy, a cellular recycling process. In some contexts, it induces autophagy, while in others, it blocks autophagic flux, leading to the accumulation of autophagosomes.[4][5][6] Key markers for Western blot analysis include LC3B conversion (from LC3B-I to LC3B-II) and p62 levels.[5][6][7]
-
Integrin Signaling Inhibition: this compound can suppress cancer cell migration and invasion by downregulating the expression of integrins and their downstream signaling components, such as Focal Adhesion Kinase (FAK) and Rho-associated protein kinase (ROCK).[1][2][8]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, which can subsequently lead to autophagy and apoptosis.[4][9] Markers of ER stress include BIP, CHOP, and IRE1α.[4]
-
AMPK Signaling Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10][11][12][13] This can lead to the inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | This compound Concentration (µM) | Treatment Duration (hours) | Change in Protein Level | Reference |
| MDA-MB-231 | Cleaved Caspase-3 | 6 | 24 | 6-fold increase | [1] |
| MDA-MB-231 (integrin β4 silenced) | Cleaved Caspase-3 | 6 | 24 | 17-fold increase | [1] |
| U937 | Cleaved Caspase-3 | 5 | Not Specified | Increased | [6] |
| HL-60 | Cleaved Caspase-3 | 7.5 | Not Specified | Increased | [6] |
| U937 | Cleaved PARP | Not Specified | Not Specified | Increased | [14] |
| HL-60 | Cleaved PARP | Not Specified | Not Specified | Increased | [14] |
Table 2: Modulation of Autophagy-Related Proteins by this compound
| Cell Line | Protein | This compound Concentration (µM) | Treatment Duration (hours) | Change in Protein Level | Reference |
| A549 | LC3B-II | Concentration-dependent | 24 | Increased | [5] |
| HCC827 | LC3B-II | Concentration-dependent | 24 | Increased | [5] |
| A549 | p62 | Not Specified | Not Specified | Increased | [5] |
| HCC827 | p62 | Not Specified | Not Specified | Increased | [5] |
| U937 | LC3B-II | 5 | Not Specified | Increased | [6] |
| HL-60 | LC3B-II | 7.5 | Not Specified | Increased | [6] |
| U937 | p62 | 5 | Not Specified | Decreased | [6] |
| HL-60 | p62 | 7.5 | Not Specified | Decreased | [6] |
Table 3: Modulation of Integrin Signaling Pathway Proteins by this compound
| Cell Line | Protein | This compound Concentration (µM) | Treatment Duration (hours) | Change in Protein Level | Reference |
| MDA-MB-231 | Integrin α6 | 2.5, 5, 7.5 | 24 | Concentration-dependent decrease | [2] |
| MDA-MB-231 | Integrin β4 | 2.5, 5, 7.5 | 24 | Concentration-dependent decrease | [2] |
| HCC1806 | Integrin α6 | 2.5, 5, 7.5 | 24 | Concentration-dependent decrease | [2] |
| HCC1806 | Integrin β4 | 2.5, 5, 7.5 | 24 | Concentration-dependent decrease | [2] |
| MDA-MB-231 | p-FAK (Y397) | 6 | 24 | Decreased | [1] |
| MDA-MB-231 | Rac1/2/3 | 6 | 24 | Decreased | [1] |
| MDA-MB-231 | ROCK1 | 6 | 24 | Decreased | [1] |
Table 4: Modulation of ER Stress and AMPK Signaling Proteins by this compound
| Cell Line | Protein | This compound Concentration (µM) | Treatment Duration (hours) | Change in Protein Level | Reference |
| BxPC-3 | BIP | Concentration-dependent | Not Specified | Upregulated | [4] |
| AsPC-1 | BIP | Concentration-dependent | Not Specified | Upregulated | [4] |
| Panc-1 | BIP | Concentration-dependent | Not Specified | Upregulated | [4] |
| BxPC-3 | CHOP | Concentration-dependent | Not Specified | Upregulated | [4] |
| AsPC-1 | CHOP | Concentration-dependent | Not Specified | Upregulated | [4] |
| Panc-1 | CHOP | Concentration-dependent | Not Specified | Upregulated | [4] |
| BxPC-3 | IRE1α | Concentration-dependent | Not Specified | Upregulated | [4] |
| AsPC-1 | IRE1α | Concentration-dependent | Not Specified | Upregulated | [4] |
| Panc-1 | IRE1α | Concentration-dependent | Not Specified | Upregulated | [4] |
| KYSE30 | p-AMPK | Concentration-dependent | Not Specified | Increased | [10][11] |
| KYSE150 | p-AMPK | Concentration-dependent | Not Specified | Increased | [10][11] |
| KYSE270 | p-AMPK | Concentration-dependent | Not Specified | Increased | [10][11] |
| KYSE30 | p-p70S6K | Concentration-dependent | Not Specified | Decreased | [11] |
| KYSE150 | p-p70S6K | Concentration-dependent | Not Specified | Decreased | [11] |
| KYSE270 | p-p70S6K | Concentration-dependent | Not Specified | Decreased | [11] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on cultured cells.
Materials and Reagents
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate medium supplemented with FBS and antibiotics.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).[15][16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17][18]
-
Incubate on ice for 30 minutes with occasional vortexing.[16]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16][18]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.[16]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17][18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17][18]
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for Western blot analysis.
Caption: this compound-modulated signaling pathways.
Caption: Western blot experimental workflow.
References
- 1. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces endoplasmic reticulum stress leading to autophagy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagosome accumulation-mediated ATP energy deprivation induced by this compound triggers nonapoptotic cell death of lung cancer via activating unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahsaacademy.com.my [mahsaacademy.com.my]
- 8. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting PFKL with this compound inhibits glycolysis and suppresses esophageal cancer tumorigenesis in an AMPK/FOXO3a/BIM-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of AMPK/PFKFB3 mediated glycolysis synergizes with this compound to suppress gallbladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of AMPK/PFKFB3 mediated glycolysis synergizes with this compound to suppress gallbladder cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Penfluridol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of penfluridol derivatives. This compound, a first-generation antipsychotic, has shown promising anticancer activity. However, its clinical application in oncology is hampered by its potent dopamine D2 receptor antagonism, leading to central nervous system (CNS) side effects.[1][2] The development of this compound derivatives with reduced CNS activity while retaining or enhancing anticancer potency is a key area of research.[1][2]
This document outlines the synthetic strategies for modifying the this compound scaffold, detailed protocols for assessing their anticancer efficacy and dopamine receptor affinity, and a summary of SAR data to guide future drug design.
Rationale for the Development of this compound Derivatives
This compound exhibits anticancer effects in various cancer cell lines, including breast, lung, and pancreatic cancer.[3][4] Its mechanism of action involves the modulation of several signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the HER2/β-catenin and integrin signaling pathways.[5][6] However, the doses required for anticancer activity are significantly higher than those used for its antipsychotic effects, increasing the risk of neurological side effects.[2] Therefore, the primary goal is to dissociate the anticancer properties of this compound from its antipsychotic effects by synthesizing derivatives with a higher therapeutic index.
Synthesis of this compound Derivatives
The general structure of this compound offers several sites for chemical modification to explore the SAR. These include the diphenylbutyl side chain, the piperidine ring, and the substituted phenyl ring. A general synthetic approach involves the reaction of a substituted 4-phenylpiperidin-4-ol with a suitable alkylating or acylating agent.
General Synthesis Scheme:
References
- 1. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of this compound as chemotherapeutic agents with reduced central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Candidate of Drug Repurposing for Anticancer Agent [mdpi.com]
- 4. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Penfluridol Technical Support Center: Troubleshooting Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of penfluridol precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to precipitating in aqueous buffers?
This compound is a highly lipophilic (fat-loving) molecule, which inherently leads to poor solubility in water-based (aqueous) solutions. Several key physicochemical properties contribute to this:
-
High Lipophilicity (LogP): this compound has a very high LogP value (around 7.3), indicating a strong preference for non-polar, lipid-rich environments over water.[1][2]
-
Chemical Structure: It is a large, complex organic molecule with multiple non-polar ring structures, which limits its favorable interactions with polar water molecules.[3][4]
-
Weakly Basic Nature: this compound is a weak base with a pKa around 8.96.[1] This means it becomes protonated and more soluble in acidic conditions (pH < pKa). In neutral or alkaline buffers (pH ~7 or higher), it exists predominantly in its neutral, less soluble form, making it highly susceptible to precipitation.
Q2: What is the expected solubility of this compound in common laboratory solvents?
This compound is practically insoluble in water but shows high solubility in organic solvents like DMSO and ethanol.[5][6][7] It is crucial to first dissolve it in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer.
Q3: I added this compound powder directly to my cell culture media and it didn't dissolve. What went wrong?
Directly adding solid this compound to an aqueous buffer or media will almost certainly result in precipitation or failure to dissolve.[2][5] The high lipophilicity and low aqueous solubility of the compound prevent it from dissolving effectively. The correct procedure is to first prepare a concentrated stock solution in an organic solvent like 100% DMSO and then carefully dilute this stock into the aqueous medium.
Q4: Can the final concentration of the organic co-solvent (like DMSO) in my aqueous buffer affect my experiment?
Yes. While organic solvents are necessary to dissolve this compound, their final concentration in the aqueous buffer can impact experimental results, particularly in cell-based assays.[8][9] High concentrations of DMSO can be cytotoxic or may have unintended biological effects. It is a standard practice to keep the final concentration of the organic co-solvent as low as possible, typically well below 1% and often below 0.1%, and to always include a vehicle control (buffer with the same final concentration of the co-solvent but without the drug) in your experimental design.[8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇ClF₅NO | [3][5] |
| Molecular Weight | ~523.97 g/mol | [4][5] |
| LogP | ~7.3 | [2][3] |
| pKa (Strongest Basic) | ~8.96 | [1] |
| Appearance | White to off-white crystalline powder | [4][10][11] |
| Melting Point | 105-107 °C | [2][10][12] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (Molar) | Source |
| Water | Insoluble / <0.5 mg/mL | - | [2][5][10] |
| DMSO | ≥100 mg/mL | ~190.85 mM | [5][7] |
| Ethanol | 100 mg/mL | ~190.85 mM | [5][7] |
Troubleshooting Precipitation
You have prepared a clear, concentrated stock solution of this compound in DMSO, but upon diluting it into your aqueous buffer (e.g., PBS, cell culture media), you observe immediate or delayed formation of a cloudy precipitate. Use the following guide to diagnose and solve the issue.
If basic troubleshooting does not resolve the precipitation, a more advanced formulation strategy is required. Use the following decision tree to select an appropriate method.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic co-solvent.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to make a 10 mM stock solution, weigh 5.24 mg of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration. For 5.24 mg, add 1 mL of DMSO for a 10 mM stock.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[7]
Protocol 2: Dilution of this compound Stock into Aqueous Buffer
This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize local concentration effects that cause precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, DMEM, HBSS) pre-warmed to the experimental temperature (e.g., 37°C)
-
Vortex mixer or magnetic stirrer
Methodology:
-
Bring the target aqueous buffer to the final desired volume in a sterile tube or beaker.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop or in a very slow stream. This is the most critical step. Adding the stock solution quickly or into a static buffer will cause immediate precipitation.
-
For example, to make a 10 µM final concentration in 10 mL of buffer from a 10 mM stock, add 10 µL of the stock solution to the 10 mL of buffer while it is actively mixing.
-
Continue to mix the final solution for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of cloudiness or precipitation. Use the solution immediately for best results.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic core, forming an "inclusion complex" that is water-soluble.[13][14][15] This is a powerful technique for significantly increasing the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Target aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the HP-β-CD solution: Dissolve HP-β-CD in the target aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming the buffer to 40-50°C can aid dissolution. Let it cool to room temperature.
-
Add this compound: Add this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to cyclodextrin is key; start with a significant molar excess of cyclodextrin (e.g., 1:100 or higher).
-
Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended mixing time is necessary for the efficient formation of the inclusion complex.
-
Sterilization and Clarification: After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved drug and sterilize the preparation. The resulting clear filtrate is your this compound-cyclodextrin formulation, which can now be diluted further in aqueous buffers with a much lower risk of precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. This compound = 97 HPLC, powder 26864-56-2 [sigmaaldrich.com]
- 12. This compound | 26864-56-2 [chemicalbook.com]
- 13. WO1998055148A1 - Pharmaceutical compositions comprising cyclodextrins - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Optimizing Penfluridol Concentration for In Vitro Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing penfluridol concentration for in vitro cytotoxicity assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful execution and interpretation of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound.
| Issue | Possible Cause | Suggested Solution |
| No significant cytotoxicity observed at expected concentrations. | 1. Suboptimal concentration range: The tested concentrations may be too low for the specific cell line. 2. Incorrect solvent or poor solubility: this compound may not be fully dissolved, reducing its effective concentration. 3. Short incubation time: The duration of treatment may be insufficient for cytotoxic effects to manifest. 4. Cell line resistance: The chosen cell line may be inherently resistant to this compound. | 1. Widen the concentration range. Based on published data, IC50 values can range from 2 µM to over 30 µM depending on the cell line and incubation time[1][2]. A preliminary broad-range screen (e.g., 0.1 µM to 100 µM) is recommended. 2. This compound is typically dissolved in DMSO. Ensure the stock solution is clear and fully dissolved. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. 3. Increase the incubation time. This compound's cytotoxic effects are time-dependent, with IC50 values often decreasing with longer exposure (e.g., 24h vs. 48h vs. 72h)[1]. 4. Review the literature for the expected sensitivity of your cell line. If data is unavailable, consider testing a sensitive control cell line in parallel. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Drug precipitation: this compound may precipitate at higher concentrations in the culture medium. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or medium to maintain humidity. 3. Visually inspect the wells for any signs of precipitation after adding the drug. If precipitation is observed, consider preparing fresh dilutions or using a lower top concentration. |
| Discrepancy with published IC50 values. | 1. Different experimental conditions: Variations in cell line passage number, cell density, serum concentration, or cytotoxicity assay method can influence results. 2. Purity of this compound: The purity of the compound can affect its potency. | 1. Standardize your protocol and ensure all parameters are consistent with the cited literature if you are trying to replicate findings. Key parameters include cell seeding density and serum percentage in the medium. 2. Use a high-purity grade of this compound and verify its source. |
| Unexpected cell morphology changes. | 1. Cytotoxic mechanism: this compound can induce apoptosis, autophagy, and cell cycle arrest, all of which are associated with distinct morphological changes[2][3]. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can also alter cell morphology. | 1. Document any observed morphological changes, as they may provide insights into the mechanism of action. 2. Always include a vehicle control (medium with the same concentration of solvent used for the drug dilutions) to differentiate between drug- and solvent-induced effects. |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in a cytotoxicity assay?
A good starting point is a logarithmic or semi-logarithmic dilution series ranging from 0.1 µM to 100 µM. This broad range will help in identifying the dynamic range of this compound's cytotoxic effect on your specific cell line.
2. What is the recommended solvent for this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions[4]. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
3. How long should I incubate the cells with this compound?
Incubation times of 24, 48, and 72 hours are frequently reported[1][5]. The cytotoxic effect of this compound is often time-dependent, with lower IC50 values observed at longer incubation periods[1].
4. Which cytotoxicity assay is best for use with penflurid-ol?
Standard colorimetric or fluorometric assays that measure metabolic activity, such as MTT, MTS, or resazurin-based assays, are suitable[4][6][7]. Sulforhodamine B (SRB) assays, which measure cellular protein content, are also a valid option[5]. The choice of assay may depend on the specific cell line and laboratory resources.
5. What are the known mechanisms of this compound-induced cytotoxicity?
This compound has been shown to induce cytotoxicity through various mechanisms, including:
-
Inhibition of key signaling pathways , such as the Akt/GLI1 and MAPK pathways[1][9].
-
Disruption of cholesterol homeostasis [10].
-
Induction of mitochondrial damage [11].
6. Does this compound affect non-cancerous cells?
This compound has been shown to have selective cytotoxicity towards cancer cells compared to normal cells in some studies[12]. However, it is essential to determine the cytotoxicity profile in relevant non-cancerous cell lines for your specific research question to assess its therapeutic index. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound showed no effect on viability at concentrations up to 1 µM, with cytotoxicity observed at 3-5 µM after 48 hours[4].
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line and the duration of treatment. The following table summarizes IC50 values reported in the literature.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| Glioblastoma (various lines) | Glioblastoma | 4 - 10 | 2 - 5 | 2 - 5 | [1] |
| Pancreatic Cancer (Panc-1, BxPC-3, AsPC-1) | Pancreatic Cancer | 6 - 7 | - | - | [2][3] |
| Breast Cancer (MCF-7, MDA-MB-231) | Breast Cancer | ~5 | - | - | [11] |
| Paclitaxel-Sensitive Breast Cancer | Breast Cancer | - | - | 2 - 3 | [2] |
| Paclitaxel-Resistant Breast Cancer | Breast Cancer | - | - | 4 - 5 | [2] |
| Acute Myeloid Leukemia (MV4-11) | Leukemia | 4.4 | 3.2 | - | [6] |
| Melanoma (various lines) | Melanoma | - | - | < 5 | [12] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Pipette up and down to dissolve the formazan crystals completely.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for a typical in vitro cytotoxicity assay using this compound.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahsaacademy.com.my [mahsaacademy.com.my]
- 4. Low Dose of this compound Inhibits VEGF-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. 2024.febscongress.org [2024.febscongress.org]
- 12. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent tumor growth in penfluridol xenograft models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent tumor growth in penfluridol xenograft models. The information is tailored for scientists and drug development professionals to help ensure the reproducibility and reliability of their preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer activity?
This compound is a first-generation antipsychotic drug belonging to the diphenylbutylpiperidine class.[1] It is characterized by a long elimination half-life of up to one week.[1] Recently, it has been repurposed for oncology research due to its demonstrated anti-cancer effects in various cancer cell lines, including breast, pancreatic, glioblastoma, and lung cancer.[1]
Q2: What are the known mechanisms of action for this compound's anti-tumor effects?
This compound exerts its anti-tumor effects through multiple mechanisms, which can contribute to variability in tumor response. These include:
-
Induction of Apoptosis and Autophagy: this compound can trigger programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.[2]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing G0/G1 phase cell cycle arrest.[2]
-
Inhibition of Angiogenesis: this compound can impede the formation of new blood vessels that tumors need to grow.
-
Modulation of the Tumor Microenvironment: It can affect the immune cells within the tumor microenvironment, potentially enhancing anti-tumor immunity.[2]
Q3: What is the recommended dosage of this compound in mouse xenograft models?
Reported effective dosages of this compound in xenograft models typically range from 10 mg/kg to 40 mg/kg, administered orally or via intraperitoneal injection.[3][4] The optimal dose can vary depending on the cancer cell line and the tumor model.
Q4: How is this compound's long half-life relevant to xenograft studies?
This compound has a long half-life, which means it remains in the body for an extended period.[1] This can be advantageous for maintaining therapeutic concentrations with less frequent dosing (e.g., once or twice a week).[5][6] However, this property also requires careful consideration of the dosing schedule to avoid potential toxicity and to ensure consistent drug exposure across all animals in a study.
Troubleshooting Inconsistent Tumor Growth
Inconsistent tumor growth is a common challenge in xenograft studies and can be particularly pronounced when working with a long-acting compound like this compound. The following guide addresses potential causes and solutions.
Issue 1: High Variability in Tumor Growth Rates Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting/Recommendation |
| Inter-animal variation in drug metabolism | Species differences in drug metabolism can affect the efficacy of a compound.[7] Consider using mouse strains that are "humanized" for drug metabolism pathways to improve the translatability of results.[7] |
| Inconsistent drug administration | Ensure precise and consistent oral gavage or injection technique for all animals. For oral administration, confirm that the entire dose is delivered and not regurgitated. |
| Variable drug absorption and distribution | This compound is lipophilic and distributes to fatty tissues.[8] Differences in body composition (e.g., fat-to-lean mass ratio) between mice can lead to variable drug distribution and availability at the tumor site. Normalize animal age and weight at the start of the study and ensure consistent diet. |
| Suboptimal dosing schedule | A suboptimal dosing schedule for a long half-life drug can lead to fluctuations in drug exposure.[9] Consider pharmacokinetic studies to determine the optimal dosing interval to maintain steady-state concentrations. |
| Cell line heterogeneity | The cancer cell line itself may be heterogeneous, with subclones that have different growth rates and sensitivities to this compound. Perform cell line authentication and characterization. |
Issue 2: Poor or No Tumor Engraftment in a Subset of Animals
| Potential Cause | Troubleshooting/Recommendation |
| Poor cell viability or handling | Ensure high cell viability (>90%) before injection. Minimize the time between cell harvesting and injection. Keep cells on ice to maintain viability. |
| Incorrect injection technique | For subcutaneous models, ensure the injection is into the subcutaneous space and not intradermal or intraperitoneal. For orthotopic models, precise anatomical placement is critical. |
| Insufficient cell number | The optimal number of cells for injection can vary between cell lines. Titrate the cell number to determine the minimum required for consistent tumor formation. |
| Host immune response | Even in immunodeficient mice, some residual immune activity can clear injected cancer cells. Ensure the use of a highly immunodeficient strain (e.g., NSG mice) if engraftment is a persistent issue. |
Issue 3: Tumors Initially Respond to this compound but then Resume Growth
| Potential Cause | Troubleshooting/Recommendation |
| Development of drug resistance | Cancer cells can develop resistance to this compound by upregulating anti-apoptotic proteins like Bcl-2.[2] Consider combination therapies to overcome resistance. This compound's effect on BxPC-3 and AsPC-1 tumor xenografts was less pronounced when combined with chloroquine.[2] |
| Selection for a resistant subclone | The initial tumor may have contained a small population of this compound-resistant cells that were selected for during treatment. |
| Changes in the tumor microenvironment | The tumor microenvironment can evolve during treatment, potentially leading to reduced drug efficacy. |
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A375 | Melanoma | ~5 | 72 | [5] |
| B16 | Melanoma | ~7 | 72 | [5] |
| Panc-1 | Pancreatic | 6-7 | 24 | [10] |
| BxPC-3 | Pancreatic | 6-7 | 24 | [10] |
| AsPC-1 | Pancreatic | 6-7 | 24 | [10] |
| MDA-MB-231 | Breast (TNBC) | 6-8 | 24 | |
| HCC1806 | Breast (TNBC) | 6-8 | 24 | |
| 4T1 | Breast (TNBC) | 6-8 | 24 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| A549 (lung) xenograft | Oral | 10 mg/kg | Significant inhibition | [3] |
| BxPC-3 (pancreatic) xenograft | - | - | 48% suppression | [10] |
| AsPC-1 (pancreatic) xenograft | - | - | 40% suppression | [10] |
| Panc-1 (pancreatic) orthotopic | - | - | 80% suppression | [10] |
| A375 (melanoma) subcutaneous | Intraperitoneal | 15 mg/kg (twice a week) | 61% inhibition | [5] |
| B16 (melanoma) subcutaneous | Intraperitoneal | 15 mg/kg (twice a week) | 45% reduction | [5] |
| Colorectal cancer xenograft | - | 20 mg/kg/day | Significant suppression | [4] |
| Colorectal cancer xenograft | - | 40 mg/kg/day | Significant suppression | [4] |
| TNBC orthotopic | - | - | 49% suppression | |
| TNBC brain metastasis (intracardiac) | - | - | 90% inhibition | |
| TNBC brain metastasis (intracranial) | - | - | 72% inhibition |
Experimental Protocols
A generalized protocol for a subcutaneous xenograft study is provided below. Specific details may need to be optimized for your particular cell line and experimental goals.
Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended medium to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Animal Handling and Injection:
-
Use immunodeficient mice (e.g., nude, SCID, or NSG), typically 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously.
-
-
Tumor Monitoring and Measurement:
-
Monitor the animals regularly for tumor development.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
This compound Treatment:
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Prepare this compound for administration (e.g., dissolved in a suitable vehicle for oral gavage or injection).
-
Administer this compound according to the planned dosage and schedule. The control group should receive the vehicle only.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until the study endpoint (e.g., tumors in the control group reach a maximum allowable size).
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Statistically analyze the tumor growth data to determine the efficacy of this compound.
-
Visualizations
Caption: this compound's multifaceted anti-cancer signaling pathways.
Caption: Standard experimental workflow for a xenograft study.
Caption: Decision tree for troubleshooting inconsistent tumor growth.
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahsaacademy.com.my [mahsaacademy.com.my]
- 3. This compound: An antipsychotic agent suppresses lung cancer cell growth and metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a long-acting oral neuroleptic. A controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism [pubmed.ncbi.nlm.nih.gov]
- 8. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses pancreatic tumor growth by autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
overcoming penfluridol solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of penfluridol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a first-generation antipsychotic drug that has shown potential as an anti-cancer agent in various studies.[1][2] It is a highly lipophilic compound, meaning it has poor solubility in water-based solutions like cell culture media.[1] This can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments and potentially causing cytotoxicity unrelated to its pharmacological activity.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is practically insoluble in water but is soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of this compound for cell culture applications.[1][3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While tolerance can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I do anything to improve the solubility of this compound in my cell culture medium?
A4: Yes, several strategies can be employed. The most common is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed cell culture medium.[4] Other methods include the use of solubility enhancers like cyclodextrins.[5][6]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Encountering precipitation when adding your this compound solution to the cell culture medium is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Problem: My this compound solution precipitates upon dilution in the cell culture medium.
Potential Causes and Solutions:
-
Cause 1: High Final Concentration of this compound. this compound's low aqueous solubility means it can easily precipitate at higher concentrations in your final culture volume.
-
Solution: Try lowering the final concentration of this compound in your experiment if your experimental design allows.
-
-
Cause 2: Shock Precipitation. Rapidly diluting a highly concentrated DMSO stock into an aqueous medium can cause the drug to "crash out" of the solution.
-
Cause 3: Temperature Effects. The solubility of compounds can be temperature-dependent. Adding a cold stock solution to warmer media can sometimes contribute to precipitation.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4]
-
-
Cause 4: Insufficient Solvent Concentration in the Final Solution. The final concentration of DMSO may not be sufficient to keep the this compound dissolved.
-
Solution: While keeping DMSO toxicity in mind, you might test slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) to see if it improves solubility. Always include a corresponding vehicle control.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | 100 | 190.85 | [1][3] |
| Ethanol | 100 | 190.85 | [1][3] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium and not the other way around to minimize precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution for your cell-based assays.
-
Protocol 2: Enhancing this compound Solubility with Cyclodextrins (General Protocol)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility.[6][7] This is a generalized protocol for using cyclodextrins with a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or PBS (e.g., 45% w/v).
-
-
Form the this compound-Cyclodextrin Complex:
-
Add the this compound powder to the HP-β-CD solution.
-
Incubate the mixture at room temperature with constant agitation (e.g., on a shaker) for 24-48 hours to allow for complex formation.
-
After incubation, centrifuge the solution to pellet any undissolved this compound. The supernatant will contain the this compound-cyclodextrin inclusion complex.
-
-
Determine the Concentration of Solubilized this compound:
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Prepare the Working Solution:
-
Dilute the this compound-cyclodextrin complex solution in pre-warmed cell culture medium to the desired final concentration for your experiment.
-
Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to impact several key signaling pathways in cancer cells, contributing to its anti-tumor effects.[2][8][9]
Caption: this compound's mechanisms of action.
Experimental Workflow: Preparing this compound Working Solution
This workflow outlines the key steps for preparing a this compound working solution for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates a logical approach to troubleshooting precipitation issues with this compound in cell culture.
Caption: Troubleshooting flowchart for precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mahsaacademy.com.my [mahsaacademy.com.my]
- 9. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Penfluridol Stability and Degradation: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and degradation of penfluridol during long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially indicating its degradation.
| Observed Issue | Potential Cause Related to Degradation | Recommended Actions |
| Reduced or inconsistent biological activity of this compound in vitro. | This compound may have degraded in the stock solution or in the cell culture medium, leading to a lower effective concentration. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Analyze the concentration and purity of the this compound solution using a validated analytical method (see Experimental Protocols). 4. Consider the compatibility of this compound with the components of your cell culture medium. |
| Changes in cell morphology or unexpected cytotoxicity. | Degradation products of this compound may have different biological activities or toxicities compared to the parent compound. | 1. Characterize the degradation products in your this compound solution using LC-MS/MS. 2. If degradation is confirmed, prepare fresh, pure this compound solutions for your experiments. 3. Review the literature for the known biological activities of this compound degradation products. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These peaks may correspond to degradation products of this compound. | 1. Perform a forced degradation study (see Experimental Protocols) to generate potential degradation products as standards. 2. Use a stability-indicating analytical method to separate and identify the unknown peaks.[2][3] 3. Characterize the structure of the degradation products using techniques like high-resolution mass spectrometry. |
| Precipitation or color change in this compound solutions. | This can be a sign of insolubility or chemical degradation, especially under inappropriate storage conditions or in certain solvents. | 1. Verify the solubility of this compound in your chosen solvent and concentration. This compound is soluble in DMSO and ethanol but insoluble in water.[4] 2. Ensure proper storage conditions (see FAQs). 3. Prepare fresh solutions and filter them before use. |
Frequently Asked Questions (FAQs)
1. What are the main factors that can cause this compound to degrade?
This compound is susceptible to degradation under several conditions, including:
-
Acidic and Basic Conditions: Hydrolysis can occur, leading to the cleavage of the molecule.
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of N-oxides and other oxidation products.
-
Photolysis: Exposure to UV light can cause degradation.
-
Thermal Stress: High temperatures can accelerate the degradation process.[3]
2. What are the known degradation products of this compound?
Forced degradation studies have identified several degradation products (DPs). The primary metabolic pathway for this compound is oxidative N-dealkylation.[5] A study involving forced degradation under various stress conditions identified five main degradation products.[3]
Summary of this compound Degradation Products [3]
| Degradation Product | Stress Condition(s) | Molecular Formula | m/z |
| DP-1 | Acid, Base, Oxidative | C₂₀H₁₈F₂O | 312.13 |
| DP-2 | Acid, Base, Oxidative | C₈H₇ClF₃NO | 237.01 |
| DP-3 | Oxidative | C₂₈H₂₇ClF₅NO₂ | 539.16 |
| DP-4 | Thermal | C₂₈H₂₅ClF₃N | 483.16 |
| DP-5 | Photolytic | C₂₈H₂₆ClF₄NO | 519.16 |
3. How should I store this compound to ensure its stability?
-
Solid Form: Store this compound powder at -20°C.[6]
-
Stock Solutions: Prepare stock solutions in appropriate solvents like DMSO or ethanol.[4] Aliquot the solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[1]
4. What is a stability-indicating analytical method, and why is it important for this compound research?
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] It is crucial for this compound research to ensure that the observed biological effects are due to the parent drug and not its degradation products, and to accurately quantify the amount of active this compound remaining in a sample over time.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 80°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at 80°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the heat-treated powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution in a transparent container to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol for Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its process-related impurities and degradation products.[3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: XTerra™ C18 (250×4.6 mm, 5.0μm).[3]
-
Mobile Phase:
-
Elution: Isocratic elution with a 60:40 (v/v) mixture of Solvent A and Solvent B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 245 nm.[3]
-
Retention Times:
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: this compound's effect on Dopamine D2 receptor signaling.
Caption: Anticancer signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. gmpsop.com [gmpsop.com]
- 5. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. ijtrd.com [ijtrd.com]
identifying and minimizing off-target effects of penfluridol in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize the off-target effects of penfluridol in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a long-acting antipsychotic drug that primarily functions as an antagonist of the dopamine D2 receptor.[1][2][3] By blocking these receptors, it reduces the overactivity of dopamine pathways, which is the basis for its therapeutic effect in treating schizophrenia and other psychoses.[1]
2. What are the known off-target effects of this compound?
This compound is known to interact with a variety of other receptors and cellular pathways, which can lead to off-target effects in research settings. These include:
-
G-Protein Coupled Receptors (GPCRs): Besides the dopamine D2 receptor, this compound also shows antagonistic activity at serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors.[1]
-
Ion Channels: It acts as a T-type calcium channel blocker.[2]
-
Enzymatic Activity: Recent studies have identified that this compound can inhibit N-linked glycoprotein processing by targeting the MAN1A1 mannosidase, a Golgi enzyme involved in N-glycan maturation.[4][5]
-
Signaling Pathways: this compound has been shown to suppress various signaling pathways implicated in cancer progression, including the HER2/β-catenin, Akt, and integrin downstream signaling pathways.[2][6] It can also induce ER stress and the unfolded protein response.[7]
3. How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects is crucial for ensuring the validity of your experimental results. Here are a few strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits your desired on-target effect to reduce the likelihood of engaging off-target molecules.
-
Employ Control Compounds: Include structurally related but inactive compounds as negative controls. Additionally, using compounds with known, specific off-target activities can help to dissect the observed phenotype.
-
Utilize Rescue Experiments: If you hypothesize that an observed effect is due to off-target activity, attempt to rescue the phenotype by overexpressing the putative off-target protein or by supplementing the pathway that has been inhibited.
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of the intended target, to ensure the observed phenotype is not a result of off-target effects of this compound.[8]
4. Are there derivatives of this compound with fewer off-target effects?
Yes, research is ongoing to develop derivatives of this compound with improved target specificity.[9] For instance, some analogs have been synthesized that show reduced affinity for certain central nervous system (CNS) receptors, which are associated with neurological side effects.[10] When planning your experiments, it may be beneficial to investigate whether a more specific analog is available that suits your research needs.
Troubleshooting Guides
Problem: I am observing unexpected cellular phenotypes that are inconsistent with dopamine D2 receptor antagonism.
This is a common issue when working with pharmacologically active compounds like this compound. The unexpected phenotypes are likely due to its off-target activities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying off-target effects.
Detailed Steps:
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, consult the literature to form hypotheses about which of this compound's known off-targets might be responsible. For example, if you observe changes in protein glycosylation, MAN1A1 is a likely candidate.[4][7]
-
Target Engagement Assays: Directly measure the binding of this compound to the hypothesized off-target proteins in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Gene Expression and Proteomic Analysis: Perform RNA sequencing or mass spectrometry-based proteomics to get a global view of the changes occurring in your cells upon this compound treatment. This can provide clues about the affected pathways and potential off-targets.[7]
-
Validate Off-Target Involvement: Once you have a putative off-target, use genetic approaches like siRNA or CRISPR to reduce its expression. If the this compound-induced phenotype is diminished or absent in the knockdown/knockout cells, it strongly suggests the involvement of that off-target.
-
Phenotype Rescue: In parallel, attempt to rescue the phenotype by overexpressing the identified off-target. If the phenotype is reversed, it further confirms your finding.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of this compound for various CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 356 |
| 5-HT1D | 3560 |
| 5-HT2A | 361 |
| 5-HT2B | 184 |
| 5-HT2C | 881 |
| 5-HT5A | 10,000 |
| 5-HT6 | 10,000 |
| 5-HT7 | 280 |
| Dopamine Receptors | |
| D1 | 147 |
| D2 | 159 |
| D3 | 136 |
| D4 | 10,000 |
| D5 | 125 |
| Opioid Receptors | |
| κ-opioid | 10,000 |
| μ-opioid | 867 |
| δ-opioid | 1714 |
| Histamine Receptors | |
| H1 | 10,000 |
| H2 | 10,000 |
| Transporters | |
| Norepinephrine (NET) | 588 |
| Serotonin (SERT) | 10,000 |
| Dopamine (DAT) | 1714 |
| Adrenoreceptors | |
| α1D | 602 |
| α2B | 401 |
| α2C | 455 |
| β3 | 515 |
Data sourced from Ashraf-Uz-Zaman et al., 2019.[2]
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from standard CETSA methodologies to determine if this compound binds to a specific protein of interest in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for the protein of interest and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a DMSO vehicle control.
-
Heating: After incubation, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Immediately after heating, lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant, which contains the soluble proteins. Analyze the protein concentration and perform Western blotting to detect the amount of the soluble protein of interest at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it is binding to and stabilizing the protein of interest.
2. RNA Sequencing for Global Gene Expression Analysis
This protocol provides a general workflow for identifying transcriptional changes induced by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Antipsychotic Drug this compound Inhibits N-Linked Glycoprotein Processing and Enhances T-cell-Mediated Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogs of this compound as chemotherapeutic agents with reduced central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Penfluridol-Induced Neurotoxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate penfluridol-induced neurotoxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
This compound, a typical antipsychotic, primarily exerts its effects through the antagonism of dopamine D2 receptors.[1][2] While this action is therapeutic for psychosis, the blockade of these receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which are manifestations of neurotoxicity.[3][4] Emerging evidence suggests that the neurotoxic effects of typical antipsychotics, like the structurally and functionally similar haloperidol, may also be linked to the induction of oxidative stress in the brain.[5][6][7]
Q2: What are the common signs of this compound-induced neurotoxicity in animal models?
In animal models, particularly rodents, this compound-induced neurotoxicity often manifests as motor abnormalities that are analogous to human EPS. These can include:
-
Catalepsy: A state of immobility and reluctance to move, which can be measured by the bar test or the grid test.
-
Motor coordination deficits: These can be assessed using a rotarod apparatus.
-
Tremors and abnormal movements: Observation of the animals for any involuntary movements.
At the cellular level, neurotoxicity can be identified by markers of oxidative stress (e.g., increased malondialdehyde levels), neuroinflammation, and neuronal apoptosis in brain regions such as the striatum and prefrontal cortex.
Q3: Are there any potential strategies to mitigate this compound-induced neurotoxicity?
While specific studies on mitigating this compound-induced neurotoxicity are limited, research on similar typical antipsychotics suggests that co-administration of agents with antioxidant and neuroprotective properties could be a viable strategy. Given the likely involvement of oxidative stress, antioxidants may help to counteract the cellular damage induced by this compound.
Q4: What types of antioxidants or neuroprotective agents could be investigated?
Based on studies with other antipsychotics and in the broader field of neuroprotection, the following classes of agents could be explored:
-
Natural Antioxidants: Vitamins E and C, curcumin, resveratrol, and extracts from medicinal plants like Ginkgo biloba have shown neuroprotective effects in various models of neurotoxicity.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has demonstrated protective effects against drug-induced oxidative stress in the brain.
-
Coenzyme Q10: A vital component of the mitochondrial electron transport chain that also functions as a potent antioxidant.
Researchers should consider the pharmacokinetic and pharmacodynamic properties of these agents to ensure they can cross the blood-brain barrier and be administered in a relevant time frame in relation to this compound.
Troubleshooting Guides
Problem: High incidence of severe extrapyramidal symptoms (EPS) in our animal cohort treated with this compound.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain or species being used.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the minimum effective dose of this compound for your primary experimental endpoint and the threshold for inducing severe EPS.
-
Co-administration of a Mitigating Agent: Consider the concurrent administration of a neuroprotective agent, such as an antioxidant. This would require a new experimental design to evaluate the efficacy of the co-treatment.
-
Refine Behavioral Assessments: Ensure that the methods for assessing EPS are sensitive enough to detect early signs of neurotoxicity, allowing for intervention or dose adjustment before severe symptoms develop.
-
Problem: We are not observing significant neuroprotective effects with our chosen antioxidant.
-
Possible Cause: The dosage of the antioxidant may be insufficient, or its bioavailability in the central nervous system may be low. The timing of administration relative to this compound might also be suboptimal.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic study to measure the concentration of the antioxidant in the brain tissue of your animal model.
-
Dose-Escalation Study: Perform a dose-escalation study for the antioxidant to determine if a higher dose can produce a significant neuroprotective effect without causing toxicity itself.
-
Vary Administration Timing: Investigate different administration schedules, such as pre-treatment with the antioxidant before this compound administration, to see if this enhances its protective effects.
-
Quantitative Data Summary
The following tables summarize dosages used in animal studies to induce neurotoxicity with typical antipsychotics and potential dosages for mitigating agents based on studies with similar compounds.
Table 1: Dosages of Typical Antipsychotics for Inducing Neurotoxicity in Rodent Models
| Antipsychotic | Animal Model | Route of Administration | Dosage Range | Observed Neurotoxic Effects |
| Haloperidol | Rat | Subcutaneous | >0.5 mg/kg | Catalepsy, increased EMG activity |
| Fluphenazine | Rat | Subcutaneous | >0.5 mg/kg | Catalepsy, increased EMG activity |
| This compound | Rat | Oral | 4-16 mg/kg | Catalepsy[8] |
Note: The neurotoxic threshold can vary depending on the animal strain, age, and sex.
Table 2: Potential Mitigating Agents and Their Dosages in Animal Studies (from studies with similar neurotoxicants)
| Mitigating Agent | Animal Model | Route of Administration | Dosage Range | Rationale for Use |
| Vitamin E | Rat | Oral | 100-500 mg/kg | Antioxidant, protects against lipid peroxidation |
| N-acetylcysteine (NAC) | Mouse/Rat | Intraperitoneal/Oral | 50-200 mg/kg | Glutathione precursor, antioxidant |
| Curcumin | Rat | Oral | 50-300 mg/kg | Antioxidant, anti-inflammatory |
| Resveratrol | Mouse/Rat | Oral | 20-100 mg/kg | Antioxidant, activates sirtuins |
Disclaimer: The efficacy of these agents against this compound-induced neurotoxicity needs to be experimentally validated.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Catalepsy in Rats
-
Animals: Male Wistar rats (200-250 g) are housed individually with ad libitum access to food and water on a 12-h light/dark cycle.
-
Drug Administration: this compound is suspended in a 1% Tween 80 solution and administered orally (p.o.) at the desired dose (e.g., 5 mg/kg). Control animals receive the vehicle only.
-
Catalepsy Assessment (Bar Test):
-
At 1, 2, 4, 8, and 24 hours post-administration, place the rat's forepaws on a horizontal wooden bar (1.5 cm in diameter) elevated 9 cm above the surface.
-
Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time of 180 seconds is typically used.
-
An increase in the time spent on the bar is indicative of catalepsy.
-
-
Data Analysis: Compare the catalepsy scores between the this compound-treated and control groups using an appropriate statistical test (e.g., Mann-Whitney U test or ANOVA).
Protocol 2: Evaluation of a Neuroprotective Agent Against this compound-Induced Oxidative Stress
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound only (e.g., 5 mg/kg, p.o.)
-
Group 3: Neuroprotective agent only (e.g., NAC at 100 mg/kg, i.p.)
-
Group 4: Neuroprotective agent + this compound
-
-
Drug Administration: Administer the neuroprotective agent 30-60 minutes before this compound.
-
Tissue Collection: At 24 hours after this compound administration, euthanize the animals and dissect the striatum and prefrontal cortex on ice.
-
Biochemical Assays:
-
Lipid Peroxidation (MDA Assay): Homogenize the brain tissue and measure the levels of malondialdehyde (MDA) using a commercially available kit.
-
Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD) and catalase in the tissue homogenates.
-
Glutathione (GSH) Levels: Determine the levels of reduced glutathione using a colorimetric assay.
-
-
Data Analysis: Compare the levels of oxidative stress markers between the different experimental groups using a one-way ANOVA followed by a post-hoc test. A significant reduction in MDA levels and a restoration of antioxidant enzyme activity in the co-treated group compared to the this compound-only group would indicate a neuroprotective effect.
Visualizations
Caption: Hypothesized pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for testing mitigation strategies.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. Antipsychotic-induced oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Pharmacological studies of an antipschotic agent, this compound. (1). The central pharmacological actions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Gavage Administration of Penfluridol in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering penfluridol to mice via oral gavage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve or forms clumps in the vehicle. | This compound is poorly soluble in aqueous solutions. | - Use a vehicle known to be suitable for suspending hydrophobic compounds, such as 0.5% carboxymethylcellulose (CMC-Na) or a corn oil-based vehicle. - For some applications, a self-microemulsifying drug delivery system (SMEDDS) can be formulated to improve solubility. - Ensure vigorous mixing (e.g., vortexing, sonication) during preparation to create a homogenous suspension. |
| The this compound suspension is too viscous and difficult to draw into the syringe or dispense through the gavage needle. | The concentration of this compound or the suspending agent (e.g., CMC-Na) is too high. | - Reduce the concentration of the suspending agent. - Gently warm the vehicle before adding this compound to decrease viscosity. - Use a larger gauge gavage needle if possible, without causing harm to the animal. |
| The gavage needle becomes clogged during administration. | The this compound suspension is not homogenous, and particles are blocking the needle. | - Ensure the suspension is thoroughly mixed immediately before each administration. - Consider preparing smaller batches of the suspension to ensure freshness and homogeneity. - If clogging persists, sonicate the suspension for a short period before drawing it into the syringe. |
| The mouse shows signs of distress during or after gavage (e.g., struggling, coughing, fluid from the nose). | The gavage needle may have entered the trachea, or the administration was too rapid. Esophageal irritation may also occur. | - Immediate Action: Stop the procedure immediately. If fluid is seen from the nose, aspiration has likely occurred. The animal should be closely monitored and euthanized if it shows signs of respiratory distress.[1][2] - Prevention: Ensure proper restraint and technique. The gavage needle should be inserted gently along the roof of the mouth and into the esophagus. Administer the solution slowly.[3] Consider using flexible plastic feeding tubes to minimize the risk of esophageal trauma.[1][2] |
| Inconsistent experimental results between mice receiving the same dose. | Inaccurate dosing due to an inhomogeneous suspension. Stress from the gavage procedure affecting the biological outcome. | - Ensure the suspension is uniformly mixed before each animal is dosed. - Handle mice gently and consistently to minimize stress. Consider habituating the mice to handling before the experiment begins. - For long-term studies, consider less stressful alternatives to gavage, such as voluntary consumption of medicated jelly. |
| Mice exhibit adverse effects such as sedation, tremors, or decreased motor activity. | These can be known side effects of this compound, particularly at higher doses. | - this compound is a dopamine D2 receptor antagonist and can cause extrapyramidal side effects.[4][5] Doses of 16-32 mg/kg have been shown to decrease locomotor activity in mice. - Closely monitor animals for the onset and severity of adverse effects. - If adverse effects are severe, consider reducing the dose or frequency of administration. |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for oral gavage of this compound in mice?
There is no single "best" vehicle, and the choice may depend on the specific experimental design. Commonly used vehicles for poorly water-soluble drugs like this compound include:
-
0.5% Carboxymethylcellulose Sodium (CMC-Na): A common suspending agent that can create a homogenous suspension.[6]
-
Corn Oil: Has been used as a vehicle for this compound and may offer some protective effects in certain disease models.
-
10% DMSO + 90% Corn Oil: A combination used for some poorly soluble compounds, suitable for low doses.[7]
-
Self-Microemulsifying Drug Delivery System (SMEDDS): A more complex formulation that can improve solubility and potentially bioavailability. One formulation consists of medium-chain triglycerides (MCT) as the oil phase, Cremophor EL as the surfactant, and PEG-400 as the co-surfactant.[8]
2. What is a typical dose of this compound for mice?
A dose of 10 mg/kg administered daily via oral gavage has been used in mice for up to 55 days without significant signs of toxicity, such as changes in body or organ weight.[9] However, the optimal dose will depend on the specific research question and experimental model.
3. How should I prepare a this compound suspension for oral gavage?
For a suspension in 0.5% CMC-Na, a general protocol is as follows:
-
Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of this compound powder.
-
In a separate small container, add a small amount of the CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the CMC-Na vehicle to the paste while continuously mixing (e.g., vortexing) to achieve the final desired concentration.
-
Ensure the final mixture is a homogenous suspension before administration.
4. What is the mechanism of action of this compound?
This compound is a long-acting, first-generation antipsychotic.[4][5] Its primary mechanism of action is the blockade of dopamine D2 receptors in the brain.[4][9] It also has antagonistic effects on serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors.[4]
5. What are the known pharmacokinetic properties of this compound?
This compound is well-absorbed after oral administration and is highly lipophilic, meaning it distributes extensively into fatty tissues.[5][10] This extensive tissue distribution contributes to its long half-life, which in humans allows for once-weekly dosing.[4][5] It is metabolized in the liver.[4] Specific pharmacokinetic parameters in mice are not well-documented in the available literature.
Quantitative Data Summary
Table 1: this compound Solubility in a Self-Microemulsifying Drug Delivery System (SMEDDS) Vehicle [8]
| Vehicle Component | Solubility (mg/mL) |
| Soybean Oil | 117.38 ± 0.09 |
| Medium-Chain Triglycerides (MCT) | 192.97 ± 0.03 |
| Polysorbate 80 (Tween 80) | 166.30 ± 0.29 |
| Cremophor EL | >200 |
| Polyethylene Glycol 400 (PEG-400) | 132.79 ± 0.07 |
Table 2: In Vivo Dosage and Observations in Mice
| Dose | Route | Duration | Key Observations | Reference |
| 10 mg/kg/day | Oral Gavage | 55 days | No significant changes in body weight, organ weights, or behavioral side effects. | [9] |
| 10 mg/kg/day | Oral Gavage | 54 days | No noted behavioral side effects. | [9] |
| 16-32 mg/kg | Oral | Single Dose | Significant decrease in locomotor activity. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% CMC-Na for Oral Gavage
-
Vehicle Preparation:
-
Weigh 0.5 g of carboxymethylcellulose sodium (CMC-Na).
-
In a sterile beaker, add the CMC-Na to 100 mL of purified water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear.
-
-
Suspension Formulation:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a small, sterile tube, add the this compound powder.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder and mix thoroughly with a spatula or by vortexing to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition.
-
Continue until the final desired volume is reached.
-
Vortex the final suspension for at least one minute to ensure homogeneity.
-
-
Pre-Administration:
-
Visually inspect the suspension for any clumps or inconsistencies.
-
Immediately before dosing each animal, vortex the suspension to ensure uniform distribution of this compound.
-
Visualizations
Caption: this compound's primary mechanism of action and downstream effects.
Caption: A simplified workflow for the oral gavage procedure in mice.
Caption: A decision tree for troubleshooting common oral gavage issues.
References
- 1. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Penflurid_ol Resistance in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding penfluridol resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary anticancer mechanism?
This compound is a long-acting oral antipsychotic drug, originally used for schizophrenia, that has been repurposed for its anticancer properties.[1][2][3][4] Its primary mechanism involves acting on multiple cellular targets. It is known to be a dopamine receptor D2 (DRD2) antagonist, but its anticancer effects stem from its ability to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit tumor metastasis and invasion.[1][2][3][5] this compound can also interfere with cancer cell metabolism, induce endoplasmic reticulum (ER) stress, and modulate the tumor microenvironment.[5][6]
Q2: What are the typical signs of emerging this compound resistance in my cell line experiments?
The primary indicator of resistance is a decreased sensitivity of the cancer cell line to this compound. This is experimentally observed as:
-
Increasing IC50 Value: A progressive increase in the half-maximal inhibitory concentration (IC50) value from one experiment to the next.
-
Reduced Apoptosis: A noticeable decrease in the percentage of apoptotic cells at a previously effective concentration of this compound, as measured by assays like Annexin V/PI staining.
-
Altered Cell Morphology: Cells may fail to exhibit the characteristic morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing) after treatment.
-
Resumption of Proliferation: A recovery of cell proliferation rates after initial growth inhibition, observable in cell viability assays like MTT or colony formation assays.[5]
Q3: What are the known molecular mechanisms behind this compound resistance?
While research is ongoing, several mechanisms are proposed to contribute to this compound resistance:
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells may increase the expression of anti-apoptotic proteins, such as those in the Bcl-2 family, which counteract the pro-apoptotic signals induced by this compound.[5]
-
Alterations in Signaling Pathways: Changes in key signaling pathways can confer resistance. For example, upregulation of the HER2/β-catenin pathway has been implicated in resistance to drugs like paclitaxel, and this compound has been shown to overcome this, suggesting this pathway's relevance.[7][8] Similarly, the integrin signaling axis, which is inhibited by this compound, could become altered in resistant cells.[9][10]
-
Changes in Cell Metabolism: this compound is known to interfere with glycolysis. Resistant cells might adapt their metabolic pathways to bypass this inhibition.[5]
-
Enhanced DNA Damage Repair: Cancer cells may develop resistance by improving their ability to repair DNA damage induced by the drug.[5]
Troubleshooting Guides
Problem 1: My cell line's IC50 for this compound is steadily increasing.
This is a classic sign of acquired resistance. The goal is to characterize the resistance and identify strategies to re-sensitize the cells.
Workflow for Investigating Increased IC50
Caption: Workflow for troubleshooting this compound resistance.
Suggested Actions:
-
Confirm Resistance: Verify the increased IC50 using a secondary assay that measures a different cellular endpoint, such as an apoptosis assay (e.g., Caspase-3/7 activity or Annexin V staining). A decrease in apoptosis at a given concentration confirms the resistant phenotype.
-
Investigate Molecular Pathways:
-
Western Blotting: Compare the protein expression levels of key signaling molecules between your parental (sensitive) cell line and the newly resistant sub-line. Focus on pathways known to be affected by this compound.[5][7][9]
-
Integrin Signaling: Check for changes in integrin α6, integrin β4, FAK, and paxillin.[9][10]
-
Apoptosis Regulators: Examine levels of Bcl-2 family proteins and cleaved caspase-3.[5]
-
Resistance Pathways: Investigate HER2 and β-catenin expression, which are linked to taxane resistance that this compound can overcome.[7][8]
-
-
-
Implement Combination Therapy: this compound has shown synergistic effects with other chemotherapeutic agents, which can help overcome resistance.
-
For Breast Cancer: Combine this compound with paclitaxel. This compound can re-sensitize paclitaxel-resistant cells by suppressing the HER2/β-catenin signaling pathway.[7][8]
-
For Glioblastoma: A combination with temozolomide (TMZ) has been shown to be effective, significantly suppressing tumor growth.[11]
-
For Prostate Cancer: this compound shows synergistic effects when combined with docetaxel in docetaxel-resistant cells.[12]
-
Problem 2: My cells are no longer undergoing apoptosis after this compound treatment.
If cell viability is low but classic apoptotic markers are absent, the cells may be dying through other mechanisms or have developed a block in the apoptotic pathway.
Decision Tree for Apoptosis Failure
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the antipsychotic drug this compound for cancer treatment (Review) [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Antitumor Mechanism of this compound | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
- 5. mahsaacademy.com.my [mahsaacademy.com.my]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Repurposing this compound in Combination with Temozolomide for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in penfluridol cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in penfluridol cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cell lines?
A1: this compound, a repurposed antipsychotic drug, exhibits anti-cancer properties through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2][3] The induction of autophagy can sometimes lead to apoptosis.[4][5] this compound can also cause cell cycle arrest, typically at the G0/G1 phase, and impact cellular metabolism by depleting ATP energy.[6][7] Furthermore, it can modulate signaling pathways by activating protein phosphatase 2A (PP2A), which in turn suppresses the activities of Akt and mitogen-activated protein kinase (MAPK).[8][9]
Q2: I am not observing the expected decrease in cell viability. What are the possible reasons?
A2: Several factors could contribute to a lack of expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines.[1]
-
Drug Concentration and Treatment Duration: The inhibitory effects of this compound are both time- and concentration-dependent.[6] Ensure that the concentrations and incubation times used are appropriate for your specific cell line.
-
Assay Limitations: The cell viability assay you are using (e.g., MTT, XTT) may have limitations or be subject to interference (see Troubleshooting section below).
-
Drug Resistance: The cancer cells may have developed resistance to this compound. Mechanisms of resistance can include the upregulation of anti-apoptotic proteins or alterations in DNA damage repair pathways.[6]
Q3: The IC50 value I'm getting for this compound is different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Seeding Density: The initial number of cells plated can influence the final assay readout.
-
Growth Medium Composition: Components in the cell culture medium can potentially interact with this compound or the assay reagents.
-
Assay Incubation Time: The duration of both the drug treatment and the viability assay incubation can affect the results.[10]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values.
Troubleshooting Guide
Issue 1: High Background Signal or False Positives in MTT/XTT Assays
Possible Cause:
-
Chemical Interference: this compound, or components in your media, may be directly reducing the tetrazolium salt (MTT or XTT) to formazan, independent of cellular metabolic activity. Some reducing agents known to interfere include ascorbic acid, vitamin A, and sulfhydryl-containing compounds.[11]
-
Superoxide Formation: Some compounds can induce the formation of superoxide, which can also reduce MTT and XTT, leading to an overestimation of cell viability.[12][13]
-
Reagent Instability: Prolonged exposure of the MTT reagent to light or elevated pH of the culture medium can lead to spontaneous formazan production.[11][14]
Suggested Solution:
-
Run a "No-Cell" Control: Incubate this compound in your cell culture medium without cells, then perform the MTT/XTT assay. A significant color change indicates direct chemical reduction.
-
Use an Alternative Viability Assay: Consider using an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures cellular ATP levels, or a dye-exclusion assay (e.g., Trypan Blue) that assesses membrane integrity.[15]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause:
-
Variable Seeding Density: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, which can concentrate media components and affect cell growth.
-
Incomplete Solubilization of Formazan: In MTT assays, formazan crystals must be fully dissolved before reading the absorbance.
Suggested Solution:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.[15]
-
Ensure Complete Solubilization: After adding the solubilization solution, mix thoroughly and visually inspect the wells to ensure no formazan crystals remain.
Issue 3: this compound Appears Less Potent Than Expected
Possible Cause:
-
Protective Autophagy: In some cell lines, this compound can induce a protective form of autophagy, which can counteract its apoptotic effects.[8]
-
Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Cell Culture Conditions: Factors such as serum concentration and pH of the culture medium can influence drug efficacy.
Suggested Solution:
-
Investigate Autophagy: To determine if autophagy is playing a protective role, co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). An enhanced cytotoxic effect would suggest protective autophagy.[1][8]
-
Verify Drug Integrity: Use a fresh stock of this compound or verify its concentration and purity.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay |
| Paclitaxel-sensitive breast cancer cells | Breast Cancer | ~2 to 3 | Not Specified | Not Specified |
| Paclitaxel-resistant breast cancer cells | Breast Cancer | ~4 to 5 | Not Specified | Not Specified |
| Panc-1 | Pancreatic Cancer | 12.0 | Not Specified | Not Specified |
| BxPC-3 | Pancreatic Cancer | 9.3 | Not Specified | Not Specified |
| SU8686 | Pancreatic Cancer | 16.2 | Not Specified | Not Specified |
| A375 | Melanoma | <5 | 72 | MTT |
| B16 | Melanoma | <5 | 72 | MTT |
| HT144 | Melanoma | <5 | 72 | MTT |
| C32 | Melanoma | <5 | 72 | MTT |
| WM115 | Melanoma | <5 | 72 | MTT |
| A2058 | Melanoma | <5 | 72 | MTT |
Data compiled from multiple sources.[1][16]
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound's multifaceted signaling pathways leading to decreased cell viability.
Caption: General experimental workflow for a this compound cell viability assay.
Caption: A logical flowchart for troubleshooting unexpected cell viability assay results.
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces endoplasmic reticulum stress leading to autophagy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mahsaacademy.com.my [mahsaacademy.com.my]
- 7. researchgate.net [researchgate.net]
- 8. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
- 12. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
protocol for ensuring penfluridol stability in stock solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for ensuring the stability of penfluridol in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is insoluble in water.[2][3] DMSO is commonly used and can achieve a high concentration.[1][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of this compound.[4]
Q2: What is the maximum soluble concentration of this compound?
A2: The reported solubility of this compound varies slightly between suppliers but is generally high in DMSO and Ethanol. A concentration of 100 mg/mL (190.85 mM) in both DMSO and Ethanol has been reported.[2][4] Other sources indicate solubility of ≥10 mg/mL in DMSO and sparingly soluble (1-10 mg/mL) in ethanol.[1] It is always recommended to consult the manufacturer's datasheet for the specific batch you are using.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] The solid powder form of this compound is stable for at least four years when stored at -20°C.[1]
Q4: How long can I store this compound stock solutions?
A4: The stability of this compound in solution depends on the storage temperature. Commercially available data suggests the following storage durations for solutions in solvent:
Q5: Is this compound sensitive to light or air?
A5: While specific photostability studies for this compound are not detailed in the provided results, general best practices for drug storage recommend protecting solutions from light, especially for long-term storage.[6] It is also advisable to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[1] Containers should be kept tightly sealed to protect from air and humidity.[6]
Q6: What are the known degradation pathways for this compound?
A6: this compound is primarily metabolized in the liver through oxidative N-dealkylation.[7][8] This process can also be a potential chemical degradation pathway in vitro, leading to the cleavage of the piperidine ring from the diphenylbutyl chain. Researchers should be aware of this possibility, especially during long-term experiments or under harsh conditions.
Data Summary Tables
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility | Molar Concentration (at 100 mg/mL) | Source(s) |
| DMSO | ≥10 mg/mL to 100 mg/mL | ≥19.09 mM to 190.85 mM | [1][2][3][4][9] |
| Ethanol | Sparingly soluble (1-10 mg/mL) to 100 mg/mL | ~1.91-19.09 mM to 190.85 mM | [1][2][3] |
| Water | Insoluble | N/A | [2][3][10] |
Note: Solubility can vary slightly between different product batches.[2]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | [1][5] |
| Stock Solution in Solvent | -80°C | 1 year | [4][5] |
| Stock Solution in Solvent | -20°C | 1 month | [4] |
| Stock Solution (Short-term) | 2-8°C | Up to 6 days (in Methanol) | [11] |
Troubleshooting Guide
Q: My this compound powder is not dissolving completely. What should I do?
A:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. Moisture in DMSO can significantly decrease solubility.[4]
-
Increase Mixing: Vortex the solution thoroughly. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution, but be cautious as heat can accelerate degradation.
-
Check Concentration: You may be attempting to create a supersaturated solution. Refer to the solubility data (Table 1) and try preparing a slightly more dilute stock.
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.
Q: I observed precipitation in my stock solution after storing it in the freezer. Is it still usable?
A: Precipitation upon freezing can occur if the solution was saturated or close to saturation at room temperature.
-
Re-dissolve: Warm the vial to room temperature or slightly above (37°C) and vortex vigorously to see if the precipitate re-dissolves.
-
Inspect: If the solution becomes clear again, it is likely usable. However, this indicates the concentration is near its limit for the storage temperature.
-
Best Practice: To avoid this, consider preparing a slightly less concentrated stock solution for long-term storage or storing it at -80°C instead of -20°C, which can improve stability.[4]
Q: My experimental results are inconsistent. Could my this compound stock be the problem?
A: Yes, inconsistent results can be a sign of compound degradation.
-
Check Storage History: Verify the age of the stock solution and how it has been stored. Exceeding the recommended storage duration or temperature can lead to degradation.[4][5] Confirm that the stock has not undergone multiple freeze-thaw cycles.[4]
-
Visual Inspection: Look for any color changes or the presence of particulates in the solution.
-
Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock solution from the solid powder and repeat the experiment.
-
Perform Quality Control: For critical applications, the stability of the stock solution can be formally assessed using analytical methods like HPLC by comparing the peak of the stored sample to a freshly prepared standard.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Calculate Mass: Determine the required mass of this compound powder. For 1 mL of a 10 mM solution (M.Wt = 523.97 g/mol ), you will need 5.24 mg.
-
Weigh Compound: Carefully weigh the this compound powder in a microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Filtration (Optional): For cell culture applications, filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquot: Dispense the solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C for long-term stability (up to 1 year).[4][5]
Protocol for Assessing this compound Stock Solution Stability
This protocol provides a general workflow for comparing a stored stock solution to a freshly prepared one using High-Performance Liquid Chromatography (HPLC).
-
Prepare Fresh Standard: Make a new this compound stock solution at the same concentration as the one being tested, following the protocol above.
-
Prepare Samples:
-
Test Sample: Thaw an aliquot of the stored stock solution.
-
Standard Sample: Use the freshly prepared stock solution.
-
-
Dilute Samples: Dilute both the test and standard samples to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis:
-
Inject the standard sample onto the HPLC system to determine the retention time and peak area of intact this compound.
-
Inject the test sample.
-
-
Data Analysis:
-
Compare the chromatograms. A significant decrease in the area of the main this compound peak in the test sample compared to the standard indicates degradation.
-
Look for the appearance of new peaks in the test sample's chromatogram, which may represent degradation products.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for common this compound stock solution issues.
Caption: Potential degradation pathway for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound-d7 | TargetMol [targetmol.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. This compound: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. 五氟利多 ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.cn]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. research-reels.com [research-reels.com]
Technical Support Center: Refining Penfluridol Dosage for Brain Tumor Xenograft Models
Welcome to the technical support center for researchers utilizing Penfluridol in preclinical brain tumor xenograft models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for brain tumor xenograft models?
A1: Based on published studies, a frequently effective oral dosage of this compound is 10 mg/kg body weight, administered daily via oral gavage .[1][2] This dosage has been shown to significantly suppress the growth of both subcutaneous and intracranial glioblastoma tumors.[1] One study reported a 65% suppression of U87MG subcutaneous xenograft growth and a 72% inhibition of intracranial tumor growth at this dosage.[1][3] Another study noted a 30% reduction in tumor volume in an orthotopic glioblastoma model with a lower dose of 0.8 mg/kg/week.[4]
Q2: How does this compound exert its anti-tumor effects in brain cancer models?
A2: this compound's anti-tumor activity in glioblastoma is primarily attributed to its inhibition of key signaling pathways involved in tumor growth and survival. A major mechanism is the suppression of the Akt-mediated GLI1 signaling pathway .[1][5] this compound treatment has been shown to reduce the phosphorylation of Akt at Ser473, leading to a decrease in the expression of GLI1 and downstream targets like OCT4, Nanog, and Sox2, which are crucial for glioblastoma cell proliferation and survival.[1]
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, this compound is a lipophilic compound that can effectively cross the blood-brain barrier.[3] This property is a significant advantage for its use in treating brain tumors, as it can reach the tumor site in therapeutically relevant concentrations.[3]
Q4: What are the potential side effects of this compound in mice, and how can they be monitored?
A4: At the commonly used dose of 10 mg/kg/day, studies have reported no significant general toxicity or behavioral side effects in mice.[1][3] However, as this compound is an antipsychotic drug, monitoring for neurological side effects is prudent. This can include regular observation for changes in motor activity, coordination, and overall behavior. For more rigorous assessment, standardized neurobehavioral tests such as the open field test and the rotarod test can be employed.
Troubleshooting Guides
This compound Formulation and Administration
Issue: Difficulty in dissolving this compound for oral administration.
-
Solution: this compound is a lipophilic compound with low water solubility. A common vehicle for oral gavage in mice is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.
-
Protocol: First, dissolve the required amount of this compound in a small volume of DMSO. Then, bring the solution to the final desired volume with corn oil, ensuring the final concentration of DMSO is low (typically <1%) to avoid toxicity.[6] For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mL), you could dissolve 10 mg of this compound in 100 µL of DMSO and then add corn oil to a final volume of 10 mL. It is crucial to vortex the solution thoroughly before each administration to ensure a homogenous suspension.
-
Issue: Animal stress or injury during oral gavage.
-
Solution: Proper handling and technique are essential to minimize stress and prevent injury.
-
Technique: Use an appropriately sized, flexible gavage needle with a rounded tip. For adult mice, an 18-20 gauge, 1.5-inch needle is generally suitable.[7] Ensure the mouse is properly restrained to align the head and body, facilitating smooth passage of the needle into the esophagus. Do not force the needle if resistance is met. To reduce stress, the gavage needle can be pre-coated with a sucrose solution.[8]
-
Experimental Design and Data Interpretation
Issue: High variability in tumor growth within treatment groups.
-
Solution: Variability can arise from several factors, including inconsistent tumor cell implantation, animal health, and drug administration.
-
Recommendations:
-
Ensure a consistent number of viable tumor cells are implanted at the same anatomical location for each mouse.
-
Begin treatment when tumors reach a standardized, palpable volume (e.g., 70-100 mm³).[1][2]
-
Administer this compound at the same time each day.
-
Regularly monitor animal health and body weight to identify any outliers that may affect the results.
-
-
Issue: Lack of significant tumor suppression at the chosen dosage.
-
Solution: The efficacy of this compound can be dependent on the specific brain tumor cell line and xenograft model used.
-
Recommendations:
-
Verify Drug Activity: Before starting a large-scale in vivo experiment, confirm the cytotoxic effects of your this compound batch on the specific glioblastoma cell line in vitro to determine its IC50 value. IC50 values for this compound in glioblastoma cell lines typically range from 2-5 µM for a 72-hour treatment.[1]
-
Consider Combination Therapy: this compound has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide (TMZ).[4] A combination approach may enhance the anti-tumor response.
-
-
Data Presentation
| Parameter | Dosage | Administration Route | Xenograft Model | Key Findings | Reference |
| Efficacy | 10 mg/kg/day | Oral Gavage | U87MG Subcutaneous | 65% tumor growth suppression | [1][2] |
| 10 mg/kg/day | Oral Gavage | U87MG Intracranial | 72% tumor growth inhibition | [1] | |
| 0.8 mg/kg/week | Oral Gavage | Orthotopic Glioblastoma | 30% reduction in tumor volume | [4] | |
| In Vitro IC50 | 2-5 µM | - | Glioblastoma cell lines | After 72 hours of treatment | [1] |
| 3-8 µM | - | Glioma sphere-forming cells | After 24 hours of treatment | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Vehicle Preparation:
-
Prepare a stock solution of Penfluridid in 100% DMSO.
-
For administration, dilute the stock solution with corn oil to the final desired concentration. The final DMSO concentration should not exceed 1% of the total volume administered to the animal.
-
Vortex the final solution vigorously before each use to ensure a uniform suspension.
-
-
Oral Gavage Procedure:
-
Weigh the mouse to calculate the precise volume of the this compound solution to be administered (based on a 10 mg/kg dosage).
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert a 20-gauge, 1.5-inch flexible gavage needle with a rounded tip into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth until the mouse swallows, then guide it down the esophagus into the stomach.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Protocol 2: Neurobehavioral Assessment
-
Open Field Test:
-
Place the mouse in the center of a square arena (e.g., 42 x 42 cm).
-
Record the mouse's activity for a set period (e.g., 10-20 minutes) using an overhead camera and tracking software.[9][10]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased thigmotaxis (wall-hugging) can be indicative of anxiety.[11]
-
-
Rotarod Test:
-
Place the mouse on a rotating rod with a set starting speed (e.g., 4 rpm).[12][13]
-
Gradually accelerate the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).[12][14]
-
Record the latency to fall from the rod.
-
Perform multiple trials with inter-trial intervals (e.g., 15 minutes) to assess motor learning.[13] A decreased latency to fall may indicate impaired motor coordination.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Akt/GLI1 signaling pathway.
Caption: Experimental workflow for this compound treatment in xenograft models.
References
- 1. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune consequences of this compound treatment associated with inhibition of glioblastoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open field test for mice [protocols.io]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. mmpc.org [mmpc.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
avoiding penfluridol interference in fluorescence-based assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, mitigate, and avoid assay interference caused by the intrinsic fluorescence of the compound penfluridol.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal unexpectedly high in wells containing this compound, even without my fluorescent reporter?
A: This is likely due to the intrinsic fluorescence, or autofluorescence, of this compound itself. Many small-molecule compounds, particularly those with aromatic ring structures, can absorb light and re-emit it as fluorescence.[1][2][3] This compound-dependent fluorescence can be mistaken for a genuine signal from your assay's specific fluorophore, potentially leading to false-positive results.[1] The extent of this interference depends on the compound's concentration and its specific spectral properties.[1][2][4]
Q2: I am using this compound in a calcium flux assay with a green fluorescent dye (e.g., Fluo-4, Calcein AM). How can I confirm if the signal is a true biological effect or an artifact?
A: The first and most critical step is to run a set of control experiments to quantify the fluorescence contribution from this compound alone. Because this compound is a known T-type calcium channel blocker, distinguishing its biological effect from assay artifacts is crucial.[5][6][7]
Key Control Wells to Include:
-
Buffer/Media + this compound: Measures the fluorescence of the compound in the assay buffer.
-
Cells + this compound (without fluorescent dye): Measures the compound's fluorescence in the cellular environment, accounting for any potential changes upon interaction with cells.
-
Cells + Fluorescent Dye (without this compound): Your baseline assay signal.
-
Cells + Fluorescent Dye + this compound: Your full experimental condition.
By subtracting the signal from the "Cells + this compound" well from your full experimental well, you can correct for the compound's interference.
Q3: In which spectral range is interference from compounds like this compound most common?
A: Compound autofluorescence is most prevalent in the blue-green spectral region (excitation ~350-500 nm, emission ~450-550 nm).[1][8] Assays using common fluorophores like GFP, FITC, and Fluo-4 are therefore highly susceptible to this type of interference.[9] The incidence of fluorescent artifacts significantly decreases at longer, red-shifted wavelengths.[2][8]
Q4: How can I proactively design my experiment to avoid this compound interference from the start?
A: The most effective strategy is to design your assay using red-shifted fluorophores with excitation and emission wavelengths beyond 600 nm.[2][10][11][12] This dramatically limits the potential for interference from a test compound.[1]
Another powerful technique, especially for HTS, is to use a time-resolved fluorescence (TR-FRET) assay. These assays use lanthanide-based donors with long fluorescence lifetimes. By introducing a time delay between excitation and signal detection, the short-lived background fluorescence from this compound can be completely excluded, ensuring a highly specific signal.[13]
Q5: What are my options if I cannot change my existing assay protocol and interference remains a problem?
A: If redesigning the assay is not feasible, consider the following:
-
Kinetic Measurements: Instead of a single endpoint reading, measure the fluorescence signal over time. In many cases, the fluorescence of the test compound will be constant and can be subtracted out as background, allowing you to quantify the change in fluorescence due to the biological activity.[1]
-
Orthogonal Assays: Validate your results using an entirely different detection method that is not based on fluorescence.[1] For example, if you are studying receptor activation, you could switch to a luminescence-based reporter assay (e.g., luciferase) or an absorbance-based assay.
Troubleshooting Guides & Protocols
Logical Workflow for Diagnosing Interference
The following workflow provides a step-by-step process for identifying and addressing potential fluorescence interference from this compound.
Caption: Troubleshooting workflow for fluorescence interference.
Quantitative Data Summary
To minimize spectral overlap, select a fluorophore with emission properties that are maximally separated from the common interference range of small molecules.
Table 1: Comparison of Common "Green" vs. Alternative "Red" Fluorophores
| Fluorophore | Type | Approx. Excitation (nm) | Approx. Emission (nm) | Susceptibility to Compound Interference |
| GFP / Fluo-4 | Green | 488 | 515 | High |
| Calcein AM | Green | 495 | 515 | High |
| RFP (e.g., mCherry) | Red | 587 | 610 | Low |
| Cy5 Dyes | Far-Red | 650 | 670 | Very Low |
| DRAQ5 | Far-Red | 647 | 681 | Very Low |
Experimental Protocols
Protocol 1: Measuring and Correcting for this compound's Intrinsic Fluorescence
This protocol details the setup of a microplate experiment to quantify and subtract the background fluorescence from this compound.
Materials:
-
96-well clear-bottom black microplate
-
Assay buffer (e.g., HBSS)
-
Cell suspension
-
This compound stock solution
-
Fluorescent dye stock solution (e.g., Fluo-4 AM)
-
Fluorescence plate reader
Procedure:
-
Prepare Plate Layout: Designate separate sections of the plate for each control and experimental condition as shown in the diagram below.
-
Cell Seeding: Seed cells in all wells except those designated for "Buffer + Compound" controls. Allow cells to adhere if necessary.
-
Compound Addition: Add the final concentration of this compound to the "Buffer + Compound," "Cells + Compound," and "Full Experiment" wells. Add vehicle control (e.g., DMSO) to the "Cells + Dye" wells.
-
Dye Loading: Add the fluorescent dye to the "Cells + Dye" and "Full Experiment" wells. Incubate according to the dye manufacturer's protocol.
-
Measurement: Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for your specific dye.
-
Data Analysis:
-
Calculate the average fluorescence of the "Cells + Compound" (no dye) wells. This is your Interference Background .
-
For each "Full Experiment" well, subtract the Interference Background value.
-
Corrected Signal = (Signal_Full_Experiment) - (Average Signal_Cells+Compound)
-
Caption: Plate setup for interference correction.
Signaling Pathway Context
This compound is a known T-type calcium channel blocker. Interference can be particularly confounding in assays designed to measure changes in intracellular calcium, as the compound may produce a fluorescent artifact while simultaneously causing a true biological effect.
Caption: this compound's dual role in calcium assays.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
best practices for handling and storage of penfluridol powder
Technical Support Center: Penfluridol Powder
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of this compound powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a first-generation diphenylbutylpiperidine antipsychotic agent.[1][2] It functions primarily as a potent dopamine D2 receptor antagonist.[3] In a laboratory setting, it is supplied as a white to almost white crystalline solid or powder.[1][4] Due to its long biological half-life, it has been investigated for various therapeutic applications, including in schizophrenia and oncology research.[5][6]
Q2: What are the primary hazards associated with this compound powder? this compound is classified as toxic if swallowed, with an oral LD50 of 160 mg/kg in rats.[7] It should be considered a hazardous material.[4] Users must avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[4] It is transported under the classification UN2811, "Toxic solids, organic, n.o.s.".[7]
Q3: What personal protective equipment (PPE) is required when handling this compound powder? Given its hazardous nature, standard laboratory PPE is mandatory. This includes:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves. All handling of the powder, especially weighing, should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.
Q4: How should I properly store this compound powder? this compound powder should be stored in a secure, locked-up location.[7] The recommended storage temperature varies by supplier, typically ranging from -20°C to 8°C.[4][8] It is crucial to consult the supplier-specific Safety Data Sheet (SDS) and product information for the correct temperature. When stored at -20°C, the solid powder has been shown to be stable for at least four years.[4] General best practices include keeping the container tightly sealed in a dry and well-ventilated area, away from direct light.[9]
Q5: What are the recommended conditions for storing this compound stock solutions? Once dissolved in a solvent, the stability of this compound changes. For optimal stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[10] Recommended storage conditions for solutions are:
-
-80°C: Stable for up to 1 year in a suitable solvent.[10]
-
-20°C: Stable for up to 1 month in a suitable solvent.[10]
Q6: I need to prepare a stock solution. What is the best procedure? To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent such as DMSO or ethanol.[4] It is recommended to use fresh, anhydrous-grade DMSO, as moisture can reduce the solubility of the compound.[10] The solvent should be purged with an inert gas, such as argon or nitrogen, before adding the powder to minimize oxidation.[4]
Q7: The this compound powder I received is not a white powder. What should I do? this compound is typically a white to beige or almost white powder.[1] If you observe a significant deviation in color, or if the powder appears clumped, discolored, or has a strong odor, do not use it. Quarantine the material and contact the supplier's technical support for guidance.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving at the desired concentration.
-
Cause A: Incorrect Solvent Choice.
-
Cause B: Solvent Quality.
-
Cause C: Concentration Exceeds Solubility Limit.
-
Solution: Check the solubility data (Table 2). While some suppliers report solubility as high as 100 mg/mL in DMSO, others report lower values (>20 mg/mL).[11] Try preparing a more dilute solution. Gentle warming or vortexing can also aid dissolution, but be mindful of potential degradation with excessive heat.
-
Issue 2: I am concerned about accidental exposure.
-
Immediate Actions:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
-
If Inhaled: Move to fresh air. Seek medical attention if you feel unwell.
-
On Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Follow-up: Always consult the material's SDS for specific first-aid measures and report the incident to your institution's environmental health and safety department.
Issue 3: I spilled a small amount of this compound powder.
-
Solution:
-
Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Wearing your full PPE, gently cover the spill with a damp paper towel or absorbent material to avoid making the powder airborne.
-
Carefully wipe up the material, working from the outside of the spill inward.
-
Place all contaminated materials into a sealed bag or container labeled as hazardous waste.
-
Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Dispose of the waste according to your institution's hazardous waste disposal procedures.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid Powder (Crystalline) | -20°C | ≥ 4 years | [4] |
| Solid Powder | 2-8°C | Not specified | [12][13] |
| Stock Solution in Solvent | -80°C | 1 year | [10] |
| Stock Solution in Solvent | -20°C | 1 month | [10] |
Table 2: Solubility of this compound Powder at 25°C
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes | Source(s) |
| DMSO | 100 mg/mL | 190.85 mM | Use fresh, anhydrous DMSO.[10] | [10][11] |
| DMSO | >20 mg/mL | >38.17 mM | - | [1] |
| Ethanol | 100 mg/mL | 190.85 mM | - | [10][11] |
| Ethanol | 1-10 mg/mL | 1.91 - 19.09 mM | Described as "sparingly soluble". | [4] |
| Chloroform | 5 mg/mL | 9.54 mM | - | |
| Water | Insoluble | - | - | [11][12] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound Powder
-
Preparation: Read the entire Safety Data Sheet (SDS) for this compound before beginning work.
-
Engineering Controls: Set up your workspace inside a certified chemical fume hood.
-
Personal Protective Equipment: Don a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Weighing:
-
Use an anti-static weigh boat or glassine paper on an analytical balance inside the fume hood or a ventilated balance enclosure.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Close the primary container lid immediately after dispensing.
-
-
Cleanup:
-
Wipe the spatula and any surfaces with a solvent-dampened wipe (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of the wipe and weigh boat as hazardous chemical waste.
-
Wash hands thoroughly after handling is complete.[4]
-
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. (Molecular Weight ≈ 524.0 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 524.0 mg/mmol
-
Example: For 10 mL of a 10 mM solution, you need 52.4 mg of this compound.
-
-
Preparation:
-
Weigh the calculated amount of this compound powder following Protocol 1 and place it into an appropriate sterile vial (e.g., an amber glass vial).
-
Using a pipette, add the required volume of fresh, anhydrous DMSO to the vial.
-
-
Dissolution:
-
Cap the vial securely.
-
Mix the contents by vortexing or sonicating until the solid is completely dissolved. The solution should be clear.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into single-use, cryo-safe vials.
-
Store the aliquots at -80°C for up to one year.[10]
-
Visualized Workflows and Logic
Caption: Workflow for safe handling and preparation of this compound solutions.
Caption: Troubleshooting logic for addressing this compound solubility issues.
References
- 1. macsenlab.com [macsenlab.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound: a long acting oral antipsychotic drug [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS 26864-56-2 | LGC Standards [lgcstandards.com]
- 9. fda.gov.ph [fda.gov.ph]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | 26864-56-2 [chemicalbook.com]
- 13. This compound CAS#: 26864-56-2 [m.chemicalbook.com]
Validation & Comparative
The Antipsychotic A-Listers of Oncology: A Comparative Analysis of Penfluridol and Pimozide in Cancer Research
A deep dive into the preclinical data of two repurposed diphenylbutylpiperidines vying for a role in the future of cancer therapy.
Researchers in oncology are increasingly looking to repurpose existing drugs, a strategy that offers a faster and more cost-effective path to new cancer treatments. Among the most promising candidates are the first-generation antipsychotic drugs penfluridol and pimozide. Both belong to the diphenylbutylpiperidine class and have demonstrated potent anti-tumor activities across a range of cancer types. This guide provides a comparative analysis of their performance in cancer research, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their potential.
At a Glance: Key Physicochemical and Pharmacokinetic Properties
| Property | This compound | Pimozide |
| Drug Class | First-generation antipsychotic (Diphenylbutylpiperidine) | First-generation antipsychotic (Diphenylbutylpiperidine) |
| Primary Indication | Schizophrenia and other psychotic disorders | Schizophrenia, Tourette syndrome |
| Half-life | ~70 hours[1][2] | ~55 hours |
| Blood-Brain Barrier | Yes[1][2] | Yes |
| FDA Approval | Yes (for psychosis) | Yes (for psychosis and Tourette's)[3] |
Comparative Efficacy: A Look at the In Vitro and In Vivo Evidence
Both this compound and pimozide have shown significant efficacy in preclinical cancer models, inhibiting cell proliferation, inducing cell death, and preventing metastasis. The following tables summarize their cytotoxic effects across various cancer cell lines and their impact in animal models.
In Vitro Cytotoxicity: IC50 Values (µM)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | This compound IC50 (µM) | Pimozide IC50 (µM) |
| Pancreatic Cancer | Panc-1 | 12.0[4] | Data not available |
| BxPc3 | 9.3[4] | Data not available | |
| SU8686 | 16.2[4] | Data not available | |
| Breast Cancer | Paclitaxel-sensitive | ~2-3[4] | Data not available |
| Paclitaxel-resistant | ~4-5[4] | Data not available | |
| Brain Cancer | U-87MG, U-251MG, Daoy, GBM-28 | Data not available | 12-16 (after 48h)[5] |
| U-87MG, U-251MG, DAOY, T98G | Data not available | 11-20 (after 24h)[6] | |
| Epithelial Ovarian Cancer | A2780, HeyA8, SKOV3ip-1 (chemosensitive) | Potent inhibition[7][8] | Significant inhibition[7] |
| A2780-CP20, HeyA8-MDR, SKOV3-TR (chemoresistant) | Potent inhibition[7][8] | Significant inhibition[7] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy in Animal Models
| Cancer Type | Animal Model | This compound Treatment | Pimozide Treatment |
| Breast Cancer | Orthotopic model | 49% suppression of tumor growth[4] | Data not available |
| Metastatic brain tumors (intracardiac injection) | 90% suppression of growth[4] | Data not available | |
| Metastatic brain tumors (intracranial injection) | 72% suppression of growth[4] | Data not available | |
| Glioblastoma | Subcutaneous GBM model | 65% inhibition of tumor growth[4] | Data not available |
| Intracranial GBM model | 72% inhibition of tumor growth[4] | Data not available | |
| Triple-Negative Breast Cancer | Xenograft model | Data not available | 65% smaller tumors than untreated mice[9] |
| Data not available | Up to 61% reduction in the number of tumors[9] | ||
| Data not available | Up to 94% fewer lung metastases[9] | ||
| Epithelial Ovarian Cancer | HeyA8 xenograft | Significantly decreased tumor weight[7][8] | Data not available |
| HeyA8-MDR (paclitaxel-resistant) xenograft | Significantly decreased tumor weight compared to paclitaxel or control[7][8] | Data not available | |
| Patient-Derived Xenograft (PDX) | Exerted anticancer effects[7][8] | Data not available | |
| Brain Tumors | Intracranial tumor model | Data not available | Inhibition of brain tumors (25mg/kg oral administration)[6] |
Delving into the Mechanisms of Action
This compound and pimozide exert their anticancer effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cancer cell survival, proliferation, and metastasis.
This compound: A Multi-Pronged Attack
This compound's anticancer activity is attributed to its ability to induce apoptosis and autophagy, inhibit cell migration and invasion, and modulate several critical signaling pathways.[1][10] One of its key mechanisms is the activation of protein phosphatase 2A (PP2A), a tumor suppressor, which leads to the deactivation of AKT and subsequent apoptosis.[7][11] It has also been shown to inhibit integrin signaling, which is crucial for tumor progression and metastasis in breast cancer.[7] Furthermore, this compound can reverse paclitaxel resistance in breast cancer by suppressing the HER2/β-catenin signaling pathway.[11]
Pimozide: Targeting Key Oncogenic Pathways
Pimozide has demonstrated a distinct yet equally potent set of anticancer mechanisms. A prominent target is the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3 and STAT5, which are often overactive in cancer cells and promote their survival and proliferation.[3][12] Pimozide has also been shown to disrupt the Wnt/β-catenin signaling pathway and inhibit cancer stem cell features.[3][13] Furthermore, it downregulates Ran GTPase and AKT, leading to increased apoptosis and reduced cell migration and invasion.[13] In breast cancer, pimozide has been shown to induce apoptosis and autophagy by regulating the RAF/ERK and PI3K/AKT/MDM2 signaling pathways.[14]
Experimental Protocols: A Guide to Key Assays
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in the analysis of this compound and pimozide.
Cell Viability and Proliferation Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or pimozide for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the drug of interest for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the band corresponds to the amount of the target protein.
Clinical Landscape and Future Directions
While the preclinical data for both this compound and pimozide are compelling, their translation to the clinic is still in its early stages. A Phase Ib/II clinical trial is currently evaluating the safety and anti-tumor activity of oral this compound in patients with relapsed/refractory small-cell carcinoma of the lung or cervix.[15] This trial is a significant step towards validating the preclinical findings in a clinical setting. For pimozide, while numerous preclinical studies have highlighted its potential, its progression into dedicated oncology clinical trials appears to be less advanced.
The ability of both drugs to cross the blood-brain barrier makes them particularly attractive for treating brain tumors and brain metastases, which remain significant clinical challenges.[1][2] Future research should focus on well-designed clinical trials to determine the safety and efficacy of these repurposed drugs, both as monotherapies and in combination with existing cancer treatments. Further investigation into their mechanisms of action will also be crucial for identifying predictive biomarkers and optimizing patient selection.
References
- 1. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of cancer stem cells promoted by Pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 10. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mahsaacademy.com.my [mahsaacademy.com.my]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Penfluridol vs. Fluspirilene: A Comparative Analysis of In Vitro Anticancer Efficacy
A detailed examination of two repurposed antipsychotic drugs, penfluridol and fluspirilene, reveals their potential as anticancer agents. This guide synthesizes in vitro data on their cytotoxic effects, mechanisms of action, and impact on key cellular processes across various cancer cell lines.
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of new cancer therapies. This compound and fluspirilene, both diphenylbutylpiperidine antipsychotics, have emerged as candidates with significant in vitro anticancer activity.[1] This guide provides a comparative analysis of their efficacy, drawing upon published experimental data to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and fluspirilene in various cancer cell lines, demonstrating their cytotoxic potential.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Glioblastoma | Various (10 lines) | 4-10 | 24h | [2] |
| 2-5 | 48h & 72h | [2] | ||
| Breast Cancer | MCF7 | 5 | 24h | [3] |
| MDA-MB-231 | 5 | 24h | [3] | |
| Paclitaxel-sensitive | 2-3 | - | [4] | |
| Paclitaxel-resistant | 4-5 | - | [4] | |
| Pancreatic Cancer | Panc-1, BxPC-3, AsPC-1 | 6-7 | 24h | [4] |
| Panc-1 | 12.0 | - | [4] | |
| BxPc-3 | 9.3 | - | [4] | |
| SU8686 | 16.2 | - | [4] | |
| Prostate Cancer | PC3 | 9.9 | 72h | [5] |
| PC-3M-Pro4luc2 | - | - | [5] | |
| DU145 | - | - | [5] | |
| 22Rv1 | - | - | [5] | |
| C4-2B4 | 2.8-9.8 | 72h | [5] | |
| Lung Cancer | Various | <10 | - | [6] |
| Epithelial Ovarian Cancer | A2780, HeyA8, SKOV3ip-1 | More potent than fluspirilene | - | [7] |
| A2780-CP20, HeyA8-MDR, SKOV3-TR | More potent than fluspirilene | - | [7] |
Table 2: IC50 Values of Fluspirilene in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Hepatocellular Carcinoma | HepG2 | 4.017 | - | [8] |
| Huh7 | 3.468 | - | [8] | |
| Epithelial Ovarian Cancer | A2780, HeyA8 | Less potent than this compound | - | [7] |
| A2780-CP20, HeyA8-MDR | Less potent than this compound | - | [7] | |
| SKOV3ip1, SKOV3-TR | Ineffective | - | [7] |
Mechanisms of Action: A Head-to-Head Comparison
Both this compound and fluspirilene exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound has been shown to induce G0/G1 phase cell cycle arrest in lung cancer and non-small-cell lung cancer (NSCLC) cells.[9][10][11] This is achieved by modulating the expression of key cell cycle regulatory proteins, including increasing the expression of p21 and p27 and decreasing the levels of cyclin-CDK complexes.[10]
Fluspirilene also induces cell cycle arrest, but primarily in the G1 phase.[8] In hepatocellular carcinoma cells, fluspirilene treatment leads to a significant increase in the percentage of cells in the G1 phase.[8][12] This effect is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the G1 to S phase transition.[8][12][13] Fluspirilene has been shown to decrease the expression of CDK2, cyclin E, and retinoblastoma protein (Rb), as well as the phosphorylation of CDK2 and Rb.[8][13]
Induction of Apoptosis
Both drugs are potent inducers of apoptosis, or programmed cell death. This compound triggers apoptosis in various cancer types, including pancreatic, breast, glioblastoma, lung, and prostate cancers.[4][5][9] The mechanisms underlying this compound-induced apoptosis are multifaceted and can involve the activation of pro-apoptotic signaling pathways, induction of endoplasmic reticulum (ER) stress, and mitochondrial-mediated pathways.[3][9][10] In lung cancer cells, this compound has been observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, suggesting the involvement of intrinsic apoptosis.[10]
Fluspirilene has also been demonstrated to induce apoptosis in hepatocellular carcinoma cells in a dose- and time-dependent manner.[8][12] At concentrations of 10 µM and 30 µM, fluspirilene significantly increased the percentage of apoptotic Huh7 and HepG2 cells.[8][12]
Signaling Pathways
The anticancer effects of this compound and fluspirilene are mediated by their modulation of various intracellular signaling pathways.
This compound has been shown to downregulate the FAK-MMP signaling pathway, which is involved in cell migration and invasion.[9] In glioblastoma, this compound suppresses tumor growth by inhibiting the Akt-mediated activation of GLI1.[2]
Fluspirilene's primary mechanism involves the inhibition of CDK2, as previously mentioned.[1][8][12] Additionally, in glioma stem cells, fluspirilene has been shown to attenuate the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer stem cell maintenance.[14][15]
References
- 1. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahsaacademy.com.my [mahsaacademy.com.my]
- 10. This compound: An antipsychotic agent suppresses lung cancer cell growth and metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of antipsychotic drug fluspirilene as a potential anti-glioma stem cell drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Penfluridol's Dual Role in Autophagy: A Comparative Guide for Researchers
An in-depth analysis of penfluridol-induced autophagy, focusing on the key markers LC3B and p62, reveals a cell-type-specific mechanism of action. This guide provides a comparative overview of its effects in different cancer models, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a diphenylbutylpiperidine antipsychotic, has demonstrated potent anticancer activities, in part by modulating the cellular process of autophagy. Autophagy is a catabolic mechanism involving the lysosomal degradation of cellular components, which can either promote cell survival or lead to cell death. The effect of this compound on this pathway is complex and appears to be context-dependent, making a thorough understanding of its mechanism crucial for its therapeutic application. This guide confirms this compound-induced autophagy through the established markers: the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the modulation of sequestosome 1 (p62/SQSTM1), an autophagy receptor that is degraded during successful autophagic flux.
Comparative Analysis of this compound-Induced Autophagy
Experimental evidence from various cancer cell lines reveals a dichotomy in the autophagic response to this compound treatment. In non-small cell lung cancer (NSCLC) and pancreatic cancer cells, this compound induces the accumulation of autophagosomes by increasing LC3B-II levels while also causing an increase in p62 levels.[1][2] This suggests that while this compound initiates autophagy, it simultaneously blocks the final degradation step, the fusion of autophagosomes with lysosomes, leading to a stalled autophagic flux. Conversely, in acute myeloid leukemia (AML) cells, this compound treatment leads to an increase in LC3B-II and a concurrent decrease in p62, indicating the induction of a complete and functional autophagic flux where cellular components are successfully degraded.[3]
This differential effect on autophagic flux is critical as it dictates the ultimate cellular outcome. The blockage of autophagic flux in NSCLC cells contributes to a non-apoptotic form of cell death, whereas the promotion of complete autophagy in AML cells appears to be a cytoprotective mechanism.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on LC3B-II and p62 expression in different cancer cell lines as determined by Western blot analysis.
| Cell Line (Cancer Type) | This compound Concentration | Treatment Time | LC3B-II Fold Change (vs. Control) | p62 Fold Change (vs. Control) | Implied Autophagic Flux | Reference |
| A549 (NSCLC) | 5 µM | 24 hours | Increased | Increased | Blocked | [1] |
| HCC827 (NSCLC) | 5 µM | 24 hours | Increased | Increased | Blocked | [1] |
| AsPC-1 (Pancreatic) | 5 µM | 24 hours | Increased | Increased | Blocked | [2] |
| U937 (AML) | 5 µM | 24 hours | Increased | Decreased | Complete | [3] |
| HL-60 (AML) | 7.5 µM | 24 hours | Increased | Decreased | Complete | [3] |
Signaling Pathways and Experimental Workflows
The divergent effects of this compound on autophagy are rooted in distinct signaling pathways activated in different cancer types. In NSCLC, this compound induces endoplasmic reticulum (ER) stress and activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to autophagosome accumulation.[1][4] In contrast, in AML, this compound's pro-autophagic effects are mediated by the induction of reactive oxygen species (ROS) and the activation of the protein phosphatase 2A (PP2A)-modulated MAPK pathway.[3]
This compound Autophagy Signaling Pathways
To confirm these findings, researchers can employ a series of well-established experimental techniques. The general workflow for assessing this compound-induced autophagy is outlined below.
Experimental Workflow for Autophagy Analysis
Detailed Experimental Protocols
Western Blotting for LC3B and p62
This protocol details the steps for analyzing LC3B and p62 protein levels following this compound treatment.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% or 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of LC3B-II and p62 to the loading control.
-
Immunofluorescence for LC3B Puncta
This protocol describes the visualization of autophagosomes through the staining of LC3B puncta.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B primary antibody (1:200 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and quantify the number of LC3B puncta per cell. An increase in the number of distinct puncta indicates autophagosome formation.[1][2]
-
By employing these standardized protocols and considering the cell-type-specific responses, researchers can accurately confirm and quantify this compound-induced autophagy, contributing to a more nuanced understanding of its anticancer potential. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at elucidating the role of autophagy in the therapeutic effects of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound suppresses pancreatic tumor growth by autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagosome accumulation-mediated ATP energy deprivation induced by this compound triggers nonapoptotic cell death of lung cancer via activating unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Validating Penfluridol's Engagement of the PP2A Pathway: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the role of the Protein Phosphatase 2A (PP2A) pathway in the anticancer mechanism of penfluridol. This guide provides a comparative analysis with other PP2A-targeting agents, supported by experimental data and detailed protocols.
This compound, a long-acting antipsychotic, has demonstrated significant anticancer effects across various cancer types.[1][2] Emerging evidence strongly indicates that a key mechanism underlying these oncostatic properties is the activation of the tumor suppressor protein, Protein Phosphatase 2A (PP2A).[1][3][4] This guide delves into the experimental validation of this compound's action on the PP2A pathway, presenting a comparative overview with other molecules known to modulate this critical cellular regulator.
The PP2A Pathway: A Central Regulator of Cell Fate
Protein Phosphatase 2A is a crucial serine/threonine phosphatase that counteracts the activity of protein kinases, thereby playing a vital role in regulating numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[5] In many cancers, PP2A is inactivated, allowing for uncontrolled growth and survival of malignant cells.[5] Consequently, the reactivation of PP2A has emerged as a promising therapeutic strategy.
This compound has been shown to activate PP2A, leading to the dephosphorylation and subsequent inactivation of key oncogenic signaling molecules such as Akt and members of the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK and JNK).[4][6][7] This ultimately results in the induction of apoptosis in cancer cells.[4][6] One of the proposed mechanisms for this activation is through the degradation of the cancerous inhibitor of protein phosphatase 2A (CIP2A), an endogenous inhibitor of PP2A that is often overexpressed in cancer.[8][9] By promoting the ubiquitin-proteasome-mediated degradation of CIP2A, this compound restores the tumor-suppressive function of PP2A.[8][9][10]
dot
Comparative Efficacy of PP2A Modulators
The following table summarizes the quantitative data on the efficacy of this compound in comparison to other known PP2A activators.
| Compound | Cancer Type | Metric | Value | Reference |
| This compound | Acute Myeloid Leukemia (AML) | IC50 (HL-60, U937, MV4-11 cells) | Concentration-dependent suppression | [6] |
| This compound | Melanoma | IC50 (A375 cells, 72h) | ~5 µM | [8] |
| This compound | Pancreatic Cancer | Increase in PP2A activity (24h) | 136% | [3] |
| This compound | Pancreatic Cancer (Panc-1) | IC50 | 12.0 µM | [1] |
| This compound | Pancreatic Cancer (BxPc3) | IC50 | 9.3 µM | [1] |
| This compound | Pancreatic Cancer (SU8686) | IC50 | 16.2 µM | [1] |
| FTY720 (Fingolimod) | Pancreatic Cancer | Apoptosis Induction | Induces apoptosis | [11] |
| FTY720 (Fingolimod) | Breast & Colorectal Cancer | Proliferation & Apoptosis | Reduced proliferation, induced apoptosis | [5] |
| SMAPs (Small Molecule Activators of PP2A) | Lung Cancer | Apoptosis & p-ERK levels | Induced apoptosis, decreased p-ERK | [12] |
Experimental Protocols for Validating PP2A Pathway Engagement
To validate the role of the PP2A pathway in the mechanism of a test compound like this compound, a series of key experiments are typically performed.
dot
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[10]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of key proteins in the PP2A signaling pathway.
-
Methodology:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PP2A, PP2A, CIP2A, p-AKT, AKT, p-ERK, ERK, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[4][6]
-
PP2A Activity Assay
-
Objective: To directly measure the effect of this compound on PP2A phosphatase activity.
-
Methodology:
-
Treat cells with this compound and prepare cell lysates.
-
Immunoprecipitate PP2A from the lysates using a specific antibody.
-
Incubate the immunoprecipitated PP2A with a synthetic phosphopeptide substrate.
-
Measure the amount of free phosphate released using a colorimetric assay (e.g., Malachite Green-based assay).
-
Calculate the PP2A activity relative to the untreated control.
-
Comparative Framework
The validation of this compound's mechanism through the PP2A pathway involves a logical progression of experiments, comparing its effects to established PP2A modulators.
dot
Conclusion
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mahsaacademy.com.my [mahsaacademy.com.my]
- 4. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor-mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of protein phosphatase 2A tumor suppressor as potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Penfluridol and Thioridazine as Anticancer Agents
This guide provides a comparative analysis of two repurposed antipsychotic drugs, penfluridol and thioridazine, and their efficacy against various cancer cell lines. Both drugs, originally developed for psychiatric disorders, have demonstrated significant potential as anticancer agents, warranting further investigation for oncological applications.[1][2][3] This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and thioridazine across a range of cancer cell lines as reported in preclinical studies.
| Drug | Cancer Type | Cell Line(s) | IC50 Value (µM) | Treatment Duration |
| This compound | Glioblastoma | Various (10 cell lines) | 2 - 5 | 72 hours[4] |
| Pancreatic | Panc-1, BxPC-3, AsPC-1 | 6 - 7 | 24 hours[5] | |
| Pancreatic | Panc-1, BxPc 3, SU8686 | 9.3 - 16.2 | Not Specified[5] | |
| Breast (TNBC) | Paclitaxel-sensitive | 2 - 3 | Not Specified[5] | |
| Breast (TNBC) | Paclitaxel-resistant | 4 - 5 | Not Specified[5] | |
| Prostate | C4-2B4, DU145, PC3, 22Rv1 | 2.8 - 9.8 | 72 hours[6] | |
| Lung | A549, H446, LL2 | < 12 | 72 hours[7] | |
| Melanoma | A375, B16 | < 5 | 72 hours[8] | |
| Thioridazine | Glioblastoma | T98G, U-87 MG | 12.67 - 12.80 | 24 hours[9] |
| Glioblastoma | GBM8401, U87MG | < 10 | 72 hours[10] | |
| Breast (TNBC) | MDA-MB-231 | 9.87 | 72 hours[11] | |
| Breast (TNBC) | 4T1 | 18.70 | 72 hours[11] | |
| Lung (Cisplatin-Resistant) | A549/DDP | 18.54 | 24 hours[12] | |
| Lung (Cisplatin-Sensitive) | A549 | 20.91 | 24 hours[12] |
Mechanisms of Action
While both drugs induce cell death in cancer lines, their primary molecular pathways differ significantly.
This compound: Targeting Integrin Signaling and Beyond
This compound exhibits broad anticancer activity through several mechanisms.[1][5] A key pathway involves the inhibition of integrin signaling, which is crucial for tumor progression, cell migration, and metastasis.[5][13] this compound treatment has been shown to reduce the expression of integrin α6 and β4.[13] This leads to the downstream suppression of focal adhesion kinase (FAK), Paxillin, and Rac1/2/3, ultimately inducing apoptosis through the activation of caspases.[13]
Other reported mechanisms for this compound include the activation of protein phosphatase 2A (PP2A), which deactivates pro-survival pathways like AKT, and the induction of autophagy-mediated cell death.[5][14][15]
Caption: this compound-induced inhibition of the integrin signaling pathway leading to apoptosis.
Thioridazine: Inhibition of the PI3K/Akt/mTOR Pathway
Thioridazine's anticancer effects are frequently linked to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival in many human cancers.[16][17][18] By suppressing the phosphorylation of key components like Akt and the downstream target p70S6K, thioridazine effectively halts pro-survival signals.[16] This inhibition leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[16][19] Thioridazine is also known to act as a dopamine D2 receptor (DRD2) antagonist, a mechanism that may contribute to its effects on cancer stem cells.[11][19]
Caption: Thioridazine-induced inhibition of the PI3K/Akt/mTOR pro-survival pathway.
Experimental Protocols
The data cited in this guide are primarily derived from the following key experimental methodologies.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment : The cell culture medium is replaced with a fresh medium containing various concentrations of this compound or thioridazine. A control group receives a medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment : Cells are cultured and treated with the desired concentrations of this compound or thioridazine for the specified time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining : Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic or necrotic cells with compromised membranes) are added to the cell suspension.
-
Incubation : The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blotting for Protein Expression
-
Protein Extraction : Following drug treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification : The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation : The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
Caption: A generalized workflow for in vitro analysis of anticancer drug efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aphinfo.com [aphinfo.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioridazine Enhances Cisplatin-Induced DNA Damage in Cisplatin-Resistant Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahsaacademy.com.my [mahsaacademy.com.my]
- 15. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Penfluridol's Inhibition of the Akt Signaling Pathway: A Comparative Guide
Penfluridol, a long-acting antipsychotic medication, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1][2] One of its key mechanisms of action in cancer cells is the inhibition of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[3][4] This guide provides a comparative analysis of this compound's inhibitory effects on the Akt pathway, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound's Impact on Akt Signaling
The Akt pathway, also known as the PI3K-Akt pathway, is a crucial intracellular signaling cascade. Its activation is implicated in the progression of numerous cancers. This compound has been shown to suppress this pathway by reducing the phosphorylation of Akt at the serine 473 (Ser473) position.[3][5][6] This inhibition is not believed to be a direct interaction with Akt itself but rather an indirect effect.[5][7] The suppression of pAkt (Ser473) leads to the downregulation of downstream targets, such as the transcription factor GLI1, which is involved in tumor progression.[3][6]
Comparative Analysis: this compound vs. Other Akt Pathway Inhibitors
To validate the effects of this compound, its performance is often compared with established inhibitors of the PI3K/Akt pathway. A commonly used comparator is LY294002 , a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), which are upstream activators of Akt.
In Vitro Efficacy
Studies in glioblastoma (GBM) cell lines demonstrate that this compound effectively reduces cell viability and induces apoptosis.[3][6] Its potency is often quantified by the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) at 72 hours |
| GBM28 | 2 - 5 |
| U87MG | 2 - 5 |
| SJ-GBM2 | 2 - 5 |
| CHLA-200 | 2 - 5 |
Data sourced from studies on various adult and pediatric glioblastoma cell lines.[3][6]
The inhibitory effect of this compound on Akt phosphorylation is dose-dependent. Western blot analyses consistently show a decrease in pAkt (Ser473) levels with increasing concentrations of this compound, an effect comparable to that observed with LY294002.[3][5]
Table 2: Comparative Effect of this compound and LY294002 on Protein Expression
| Treatment | pAkt (Ser473) | GLI1 | OCT4, Nanog, Sox2 | Cleaved Caspase 3 |
| This compound | Reduced | Reduced | Reduced | Increased |
| LY294002 | Reduced | Reduced | N/A | N/A |
This table summarizes the general trends observed in Western blot analyses from multiple studies.[3][5][8]
In Vivo Efficacy
The anti-tumor effects of this compound have also been validated in animal models. In subcutaneous and intracranial glioblastoma xenograft models using U87MG cells, oral administration of this compound significantly suppressed tumor growth.[3][6]
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Treatment | Tumor Growth Inhibition |
| Subcutaneous U87MG | This compound | 65% |
| Intracranial U87MG | This compound | 72% |
Results from in vivo glioblastoma tumor models.[3][6] Immunohistochemical analysis of these tumors confirmed a reduction in pAkt (Ser473) and GLI1, consistent with in vitro findings.[3]
Experimental Protocols
Validating the inhibition of the Akt pathway by this compound involves several key experimental techniques.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of pAkt (Ser473), total Akt, and downstream targets like GLI1.
Methodology:
-
Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87MG, GBM28) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 7.5 µM) for a specified duration (e.g., 48 hours). A positive control group treated with an established Akt pathway inhibitor like LY294002 is also included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pAkt (Ser473), total Akt, GLI1, and a loading control (e.g., Actin or GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with a range of this compound concentrations for a set time period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially injected with a suspension of cancer cells (e.g., U87MG).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups. The treatment group receives this compound orally at a specified dose and frequency.
-
Tumor Measurement: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for intracranial models with luciferase-expressing cells).
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting to confirm the inhibition of the Akt pathway in the tumor tissue.
Visualizing the Pathway and Workflow
To better understand the mechanisms and processes involved, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for validating an Akt pathway inhibitor.
References
- 1. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejpsychiatry.com [ejpsychiatry.com]
- 3. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Penfluridol's Anti-Angiogenic Effects In Vivo: A Comparative Guide
Penfluridol, a diphenylbutylpiperidine antipsychotic agent, has been repurposed for its potential anti-cancer properties.[1][2] Recent in vivo research has focused on its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3][4] This guide provides an objective comparison of this compound's anti-angiogenic performance with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Pro-Angiogenic Signaling
In vivo and in vitro studies have shown that this compound effectively blocks angiogenesis at low, non-toxic concentrations.[3][4] Its mechanism does not appear to involve direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. Instead, this compound abrogates the VEGF-induced activation of downstream signaling molecules, specifically Src and Akt, while leaving the p38 and ERK signaling pathways unaffected.[1][3][5] This disruption of the Src and Akt pathways is crucial for inhibiting endothelial cell migration and tube formation, key steps in angiogenesis.[1][3]
In Vivo Efficacy: The Matrigel Plug Assay
The primary in vivo evidence for this compound's anti-angiogenic activity comes from the Matrigel plug assay in mice.[1][3] This model is used to assess the formation of new blood vessels in response to pro-angiogenic factors. In these studies, Matrigel plugs containing Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) were implanted into mice.[3][5] The subsequent administration of this compound resulted in a significant reduction in angiogenesis within these plugs.[3]
Quantitative Data from In Vivo Matrigel Plug Assay
The effectiveness of this compound in inhibiting VEGF- and bFGF-induced angiogenesis was quantified by measuring the hemoglobin levels in the excised Matrigel plugs, which serves as an indicator of blood vessel formation.
| Treatment Group | Mean Hemoglobin (µ g/plug ) | Percentage Inhibition | Reference |
| Control (VEGF + bFGF) | ~15 | 0% | [6] |
| This compound (10 mg/kg) | ~5 | ~67% | [6] |
Note: The values are estimated from the graphical data presented in the cited study.
Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay
This section details the methodology for the Matrigel plug assay used to confirm the anti-angiogenic effects of this compound in vivo.[3][5]
-
Preparation of Matrigel Mixture :
-
Thaw Matrigel (growth factor-reduced) on ice overnight.
-
On the day of the experiment, mix Matrigel with heparin (60 U/mL).
-
Add pro-angiogenic factors: VEGF (100 ng/mL) and bFGF (500 ng/mL).
-
Keep the mixture on ice to prevent premature polymerization.
-
-
Animal Model :
-
Use C57BL/6 mice (typically 6-8 weeks old).
-
Anesthetize the mice using an appropriate anesthetic agent.
-
-
Injection :
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe.
-
-
Treatment Administration :
-
Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal injection, typically starting on the day of Matrigel implantation and continuing for a set number of days (e.g., 7 days).
-
-
Plug Excision and Analysis :
-
After the treatment period (e.g., 7 days), euthanize the mice.
-
Surgically excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs using a hemoglobin assay kit (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the extent of vascularization.
-
Comparison with Alternative Anti-Angiogenic Agents
While direct in vivo comparative studies between this compound and other anti-angiogenic agents are not extensively available, it is useful to compare their mechanisms of action to understand where this compound fits within the broader landscape of angiogenesis inhibitors.[3][7] One study noted that this compound's in vitro effects were similar to those of VEGFR2 inhibitors.[3]
| Agent/Class | Primary Target(s) | Mechanism of Action | Reference |
| This compound | Src, Akt | Inhibits downstream signaling of VEGFR2 without affecting VEGFR2 phosphorylation. | [1][3] |
| Bevacizumab (Avastin®) | VEGF-A | A monoclonal antibody that sequesters VEGF-A, preventing it from binding to its receptors. | [8] |
| Sorafenib | VEGFR1, VEGFR2, VEGFR3, PDGFR-β, KIT, RET | A multi-kinase inhibitor that blocks the tyrosine kinase activity of multiple pro-angiogenic receptors. | [8] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | A multi-kinase inhibitor targeting a range of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. | [9] |
| TRC105 | Endoglin (CD105) | A monoclonal antibody that inhibits BMP-9 binding to endoglin, leading to the arrest of vessel formation. | [7] |
Conclusion
The available in vivo data robustly confirms the anti-angiogenic effects of this compound.[3][4] Through the Matrigel plug assay, this compound has been shown to significantly inhibit the formation of new blood vessels induced by key pro-angiogenic factors.[3][6] Its unique mechanism of targeting downstream effectors like Src and Akt, rather than the primary receptor, presents a distinct profile compared to many existing anti-angiogenic therapies.[3][5] This makes this compound a compelling candidate for further investigation in cancer therapy, potentially in combination with other treatments to enhance efficacy and overcome resistance.[10]
References
- 1. Low Dose of this compound Inhibits VEGF-Induced Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. mahsaacademy.com.my [mahsaacademy.com.my]
- 5. Low Dose of this compound Inhibits VEGF-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-angiogenic alternatives to VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. dovepress.com [dovepress.com]
- 10. Research Progress on the Antitumor Mechanism of this compound | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
Penfluridol Shows Promise Against Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release:
[City, State] – [Date] – The repurposed antipsychotic drug penfluridol is demonstrating significant anticancer effects, often comparable or superior to standard chemotherapy agents in preclinical studies across a range of cancers, including treatment-resistant models. This guide provides a comprehensive comparison of this compound and conventional chemotherapy in preclinical settings, presenting key experimental data, detailed protocols, and insights into its mechanisms of action.
Executive Summary
This compound, a diphenylbutylpiperidine antipsychotic, exhibits potent anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer models. Notably, it has shown efficacy in chemoresistant cancers, a major challenge in oncology. This report summarizes the head-to-head performance of this compound against standard-of-care chemotherapies such as paclitaxel, docetaxel, and temozolomide in preclinical models of ovarian, prostate, and glioblastoma cancers.
In Vitro Cytotoxicity: this compound vs. Standard Chemotherapy
This compound has demonstrated significant cytotoxic effects against a panel of cancer cell lines, with IC50 values often in the low micromolar range. The following tables summarize the comparative in vitro efficacy of this compound and standard chemotherapy agents.
Table 1: this compound vs. Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Comments |
| HeyA8 (chemosensitive) | This compound | ~2-3 | Data suggests this compound is effective in chemosensitive lines.[1] |
| HeyA8-MDR (paclitaxel-resistant) | This compound | ~4-5 | This compound retains significant activity in paclitaxel-resistant cells.[1] |
| A2780 (chemosensitive) | This compound | Not specified | Effective in decreasing cell proliferation.[2] |
| A2780-CP20 (chemoresistant) | This compound | Not specified | Effective in decreasing cell proliferation in chemoresistant lines.[2] |
Table 2: this compound vs. Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Comments |
| PC3 (docetaxel-sensitive) | This compound | 9.9 | This compound shows potent cytotoxicity. |
| PC3-DR (docetaxel-resistant) | This compound | 7.3 | This compound is more effective in docetaxel-resistant cells than in sensitive cells. |
| DU145 | This compound | Not specified | Significantly reduced viability.[3] |
| 22Rv1 | This compound | Not specified | Significantly reduced viability.[3] |
Table 3: this compound vs. Temozolomide in Glioblastoma Cell Lines
| Cell Line | Drug | IC50 (µM) after 24h | Comments |
| U87MG | This compound | 6 | This compound is effective at clinically relevant concentrations.[4] |
| T98G | This compound | 5.5 | Shows potent activity against various glioblastoma cell lines.[4] |
| U251MG | This compound | 9 | Demonstrates broad efficacy in glioblastoma cells.[4] |
In Vivo Efficacy: this compound vs. Standard Chemotherapy in Xenograft Models
In vivo studies in animal models further support the potential of this compound as an anticancer agent. The tables below outline the comparative in vivo efficacy of this compound and standard chemotherapies.
Table 4: this compound vs. Paclitaxel in Ovarian Cancer Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition | Key Findings |
| HeyA8 Xenograft | This compound | Significant decrease in tumor weight | This compound was effective in a chemosensitive model.[2][5] |
| HeyA8-MDR Xenograft | This compound | Significant decrease in tumor weight compared to paclitaxel | This compound demonstrated superior efficacy in a paclitaxel-resistant model.[2][5] |
Table 5: this compound in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Animal Model | Treatment | Tumor Growth Inhibition | Key Findings |
| Orthotopic TNBC | This compound | 49% | This compound suppresses primary tumor growth.[6][7] |
| Intracardiac injection (brain metastasis) | This compound | 90% | This compound effectively inhibits the growth of brain metastases.[1][6][7] |
| Intracranial injection (brain metastasis) | This compound | 72% | Demonstrates blood-brain barrier penetration and efficacy.[1][6][7] |
Table 6: this compound vs. Temozolomide in Glioblastoma Xenograft Models
| Animal Model | Treatment Group | Tumor Growth Inhibition | Key Findings |
| Subcutaneous U87MG Xenograft | This compound (10 mg/kg/day) | 65% | Significant tumor growth suppression.[1][8] |
| Intracranial U87MG Xenograft | This compound (10 mg/kg/day) | 72% | This compound effectively crosses the blood-brain barrier to inhibit tumor growth.[1][8] |
| Orthotopic Glioblastoma Xenograft | This compound + Temozolomide | Significantly suppressed tumor growth and prolonged survival | Combination therapy showed a synergistic effect.[9][10] |
Experimental Protocols
A generalized experimental protocol for the preclinical assessment of this compound is outlined below. Specific details may vary between studies.
In Vitro Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., HeyA8 ovarian cancer, PC3 prostate cancer, U87MG glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of this compound or a standard chemotherapy agent (e.g., paclitaxel, docetaxel, temozolomide) for 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[11] These models allow for the transplantation of human tumor cells without rejection.[11]
-
Tumor Cell Implantation: Human cancer cells are implanted either subcutaneously into the flank or orthotopically into the organ of origin (e.g., ovary, prostate, brain).[11]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered via oral gavage, while standard chemotherapies are administered as per established protocols (e.g., intraperitoneal or intravenous injection).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, often distinct from those of standard chemotherapy agents.
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis. | Semantic Scholar [semanticscholar.org]
- 8. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing this compound in Combination with Temozolomide for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing this compound in Combination with Temozolomide for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
validating the off-target kinase inhibitory profile of penfluridol
For Researchers, Scientists, and Drug Development Professionals
Penfluridol, a long-acting oral antipsychotic, has garnered significant interest for its potential as a repurposed anti-cancer agent. Its therapeutic effects in psychosis are primarily attributed to dopamine D2 receptor antagonism. However, its efficacy in oncology suggests a broader mechanism of action, likely involving the inhibition of various protein kinases that are critical for tumor growth and survival. Understanding the off-target kinase inhibitory profile of this compound is crucial for both elucidating its anti-cancer mechanisms and anticipating potential side effects.
This guide provides a comparative analysis of this compound's known interactions with kinase signaling pathways against other antipsychotic medications. Due to a lack of comprehensive, publicly available kinome-wide screening data for this compound, this guide synthesizes qualitative findings on its effects on key signaling kinases and contrasts them with the limited quantitative data available for other antipsychotics.
Quantitative Analysis of Antipsychotic Drugs on Kinase Activity
Direct quantitative data on this compound's off-target kinase inhibition is not extensively available in the public domain. However, some studies have investigated the kinase inhibitory activity of other antipsychotic drugs. The following table summarizes the available data for clozapine, another atypical antipsychotic, to provide a comparative context.
| Drug | Target Kinase | IC50 / % Inhibition | Comments | Reference |
| Clozapine | Checkpoint Kinase 2 (Chk2) | Moderately potent inhibitor | Tested at 10 µM | [1] |
Note: The lack of a comprehensive kinome scan for this compound represents a significant data gap. The information provided is based on published literature and may not be exhaustive.
This compound's Impact on Kinase Signaling Pathways
While a broad kinase inhibitory profile is not available, several studies have explored the effects of this compound on specific signaling pathways heavily regulated by kinases. These findings provide qualitative evidence of its off-target activities.
| Signaling Pathway | Key Kinases Affected (Inferred) | Observed Effect of this compound |
| PI3K/Akt Signaling | Akt | Suppression of Akt phosphorylation at Ser473 |
| FAK Signaling | FAK | Downregulation of FAK-MMP signaling |
| AMPK Signaling | AMPK | Activation of AMPK signaling |
| Angiogenesis | VEGFR2 | Inhibition of VEGF-induced signaling |
Comparative Off-Target Profiles of Other Antipsychotics
To offer a broader perspective, the following table outlines the known receptor binding profiles of other commonly used antipsychotic drugs. While not focused on kinases, this information highlights the multi-target nature of these agents.
| Drug | Primary Targets | Other Notable Receptor Interactions (Ki in nM) |
| Clozapine | D2, 5-HT2A | H1 (1.1), α1A (1.6), 5-HT6 (4), 5-HT2A (5.4), M1 (6.2), 5-HT7 (6.3), 5-HT2C (9.4), D4 (24), α2A (90), 5-HT3 (95), 5-HT1A (120), D2 (160), D1 (270), D5 (454), D3 (555)[2] |
| Risperidone | D2, 5-HT2A | 5-HT2A (0.16), α1 (0.8), D2 (3.13), H1 (2.23), α2 (7.54)[3] |
| Olanzapine | D2, 5-HT2A | 5-HT2A/2C (4, 11), 5-HT6 (5), H1 (7), D1-4 (11-31), α1 (19), 5-HT3 (57), M1-5 (32-132)[4][5] |
Experimental Protocols
A standardized and widely accepted method for determining the in vitro kinase inhibitory profile of a compound is through biochemical kinase assays. Below is a representative protocol for the Adapta™ Universal Kinase Assay, a common platform for such studies.
Adapta™ Universal Kinase Assay Protocol for IC50 Determination
This protocol is a generalized procedure and may require optimization for specific kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase being assayed.
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest and dilute in kinase buffer.
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.
-
Adapta™ Detection Reagents: Prepare the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer according to the manufacturer's instructions.
2. Kinase Reaction:
-
Add 2.5 µL of 4x concentrated test compound (or DMSO for control) to the wells of a 384-well plate.[6]
-
Add 5 µL of 2x concentrated kinase solution to each well.[6]
-
Initiate the reaction by adding 2.5 µL of a 4x concentrated solution of ATP and substrate.[6]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[6]
3. Signal Detection:
-
Stop the kinase reaction by adding 5 µL of a 3x concentrated detection solution containing EDTA, Eu-labeled anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer.[6]
-
Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.[6]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.[7]
4. Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's off-target kinase effects, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Efficacy of Penfluridol Analogs with Reduced Central Nervous System Activity: A Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of penfluridol analogs designed to minimize central nervous system (CNS) activity while retaining therapeutic efficacy. The following sections detail the performance of these analogs, supported by experimental data, and provide comprehensive methodological insights.
This compound, a first-generation antipsychotic, has shown promise in repurposing for applications such as oncology.[1] However, its potent antagonism of dopamine D2 receptors, the basis of its antipsychotic action, leads to significant extrapyramidal side effects (EPS), limiting its use at the higher doses required for other therapeutic indications.[2][3] To address this, novel analogs of this compound have been synthesized with the aim of reducing their affinity for CNS receptors, thereby mitigating the risk of neurological side effects. This guide focuses on a comparative analysis of such analogs, primarily drawing from the findings of Ashraf-Uz-Zaman and colleagues.
Quantitative Comparison of this compound and its Analogs
The following tables summarize the in vitro efficacy and CNS receptor affinity of this compound and its key analogs. The data is extracted from a study by Ashraf-Uz-Zaman et al., where the analogs were investigated for their potential as chemotherapeutic agents with reduced CNS activity.
Table 1: In Vitro Anticancer Efficacy
The anticancer activity of this compound and its analogs was assessed using an MTT assay on MDA-MB-231 (human breast adenocarcinoma) and LLC (Lewis Lung Carcinoma) cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | MDA-MB-231 IC50 (µM) | LLC IC50 (µM) |
| This compound | 4.3 - 5.1 | 4.3 - 5.1 |
| Analog 8a | 4.8 | 4.2 |
| Analog 8c | 6.1 | 7.1 |
| Analog 11b | 8.2 | 9.2 |
Data sourced from Ashraf-Uz-Zaman et al.
Table 2: CNS Receptor Binding Affinity (Ki, nM)
The binding affinity of the compounds to key CNS receptors associated with the antipsychotic effects and side effects of this compound was determined using radioligand binding assays. A higher Ki value indicates lower binding affinity.
| Receptor | This compound | Analog 8a | Analog 8c | Analog 11b |
| Dopamine D1 | 18 | 13 | 110 | 180 |
| Dopamine D2 | 1.1 | 1.3 | 29 | 11 |
| Dopamine D3 | 0.7 | 0.9 | 19 | 14 |
| Dopamine D4 | 1.9 | 25 | 28 | 23 |
| Dopamine D5 | 13 | 14 | 120 | 250 |
| Serotonin 5-HT2A | 1.3 | 2.5 | 11 | 21 |
Data sourced from Ashraf-Uz-Zaman et al.
Table 3: In Vivo Brain Concentration
The concentration of this compound and its analogs in the brain was measured in mice following intraperitoneal administration, providing an indication of their ability to cross the blood-brain barrier.
| Compound | Brain Concentration (ng/g) |
| This compound | ~120 |
| Analog 8a | ~150 |
| Analog 8c | ~60 |
Data estimated from graphical representations in Ashraf-Uz-Zaman et al. The study notes that analog 8c displayed a lower concentration in all tested samples compared to this compound and 8a.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Dopamine Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to dopamine receptors, based on standard methodologies.
-
Membrane Preparation: Cell membranes expressing the specific dopamine receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is prepared.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
The test compound (this compound analog) at various concentrations.
-
A specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) at a concentration close to its Kd value.
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or LLC) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs or the parent compound. A control group with no treatment is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Catalepsy Test in Mice
This behavioral test is used to assess the potential of a compound to induce extrapyramidal side effects, a hallmark of dopamine D2 receptor antagonism in the CNS.
-
Animal Acclimatization: Mice are acclimated to the testing room for at least one hour before the experiment.
-
Compound Administration: The test compound (this compound or analog) is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A control group receives the vehicle.
-
Testing Procedure: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are tested for catalepsy. The mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The time the mouse remains in this unnatural posture is recorded, with a predetermined cut-off time (e.g., 180 seconds).
-
Data Analysis: The duration of catalepsy is compared between the different treatment groups and the control group. A significant increase in the time spent on the bar indicates a cataleptic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and its analogs, as well as a typical experimental workflow for their evaluation.
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of this compound as chemotherapeutic agents with reduced central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 183 Publications | 1714 Citations | Top Authors | Related Topics [scispace.com]
Penfluridol: A Cross-Cancer Analysis of a Repurposed Antipsychotic's Therapeutic Potential
An objective comparison of penfluridol's anti-cancer effects, supported by experimental data, reveals its broad-spectrum potential and diverse mechanisms of action across various cancer types. This guide synthesizes in vitro and in vivo findings to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound, a first-generation antipsychotic, is gaining significant attention in the oncology field as a promising repurposed drug.[1][2] Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain cancers and metastasis.[1][3] Extensive preclinical research has demonstrated its cytotoxic effects in a wide range of cancers, including breast, lung, pancreatic, glioblastoma, and renal cancers, by inducing apoptosis, autophagy, and inhibiting cell proliferation, metastasis, and invasion.[4]
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines, with IC50 values indicating its potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a direct comparison of its efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | Paclitaxel-sensitive | ~2-3 | [5] |
| Paclitaxel-resistant | ~4-5 | [5] | |
| Pancreatic Cancer | Panc-1 | 6-7 / 12.0 | [3][5] |
| BxPC-3 | 6-7 / 9.3 | [3][5] | |
| AsPC-1 | 6-7 | [5] | |
| SU8686 | 16.2 | [3] |
In Vivo Tumor Growth Inhibition
This compound has demonstrated significant tumor growth suppression in various animal models, highlighting its potential for clinical translation.
| Cancer Type | In Vivo Model | Tumor Growth Inhibition | Citation |
| Breast Cancer | Orthotopic | 49% | [2][5] |
| Metastatic Brain Tumors (intracardiac injection) | 90% | [5][6] | |
| Metastatic Brain Tumors (intracranial injection) | 72% | [5][6] | |
| Glioblastoma | Subcutaneous | 65% | [5] |
| Intracranial | 72% | [5] |
Mechanisms of Action: A Multi-Faceted Approach
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Its diverse mechanisms contribute to its broad-spectrum activity.
Inhibition of Integrin Signaling in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC), this compound has been shown to suppress the integrin signaling axis, which is crucial for cell survival, proliferation, and metastasis.[6][7] Treatment with this compound leads to a reduction in the expression of integrin α6 and β4, as well as downstream effectors like FAK, Paxillin, Rac1/2/3, and ROCK1.[6][7] This disruption of integrin signaling ultimately induces apoptosis.[6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
comparative analysis of penfluridol's impact on cancer stem cells versus bulk tumor cells
A Comparative Analysis of Penfluridol's Impact on Cancer Stem Cells Versus Bulk Tumor Cells
Introduction to this compound and Cancer Cell Heterogeneity
This compound is a long-acting antipsychotic drug of the diphenylbutylpiperidine class, historically used in the treatment of chronic schizophrenia.[1][2][3] Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile have made it an attractive candidate for drug repurposing in oncology.[1][2][3][4] A growing body of preclinical evidence reveals that this compound exhibits potent anti-tumor activities across a spectrum of cancers, including glioblastoma, breast, lung, and prostate cancer.[2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, autophagy, and cell cycle arrest.[2]
Tumors are complex ecosystems composed of a heterogeneous population of cells. Two key subpopulations are the rapidly proliferating bulk tumor cells, which constitute the majority of the tumor mass, and a smaller, more resilient population known as cancer stem cells (CSCs). CSCs are characterized by their capacity for self-renewal and differentiation, and they are widely implicated in tumor initiation, metastasis, and resistance to conventional therapies.[5] Therefore, therapeutic agents that can effectively target both bulk tumor cells and the CSC population hold significant promise for improving clinical outcomes. This guide provides a comparative analysis of this compound's effects on these two distinct cancer cell populations, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Experimental data indicates that this compound is cytotoxic to both bulk tumor cells and cancer stem cells, though its specific effects and potency can vary depending on the cancer type.
Impact on Cell Viability
This compound has been shown to reduce the viability of a wide range of cancer cell lines in a dose- and time-dependent manner. In prostate cancer, this compound demonstrated a more pronounced anti-tumor effect in docetaxel-resistant cells, which are known to have an enriched population of cells with stem-like properties, as compared to their docetaxel-sensitive counterparts.[6] In breast cancer, a low concentration of this compound (0.5 µM) was sufficient to significantly inhibit the clonogenicity of stem-like cells, while higher concentrations were required to achieve a 50% inhibition of cell viability in the bulk tumor cell population.[1]
| Cancer Type | Cell Population | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Prostate Cancer | Bulk Tumor Cells (Docetaxel-Sensitive) | PC3 | 9.9 | 72 | [6] |
| Cancer Stem-like Cells (Docetaxel-Resistant) | PC3-DR | 7.3 | 72 | [6] | |
| Glioblastoma | Bulk Tumor Cells | U87MG, and other GBM lines | 2-5 | 72 | [7][8] |
| Breast Cancer | Bulk Tumor Cells | MCF7, MDA-MB-231 | ~5 | 24 | [1] |
| Cancer Stem-like Cells | Not specified | 0.5 (for clonogenicity inhibition) | Not specified | [1] | |
| Pancreatic Cancer | Bulk Tumor Cells | Panc-1, BxPC-3, AsPC-1 | 6-7 | 24 | [2] |
| Renal Cell Carcinoma | Bulk Tumor Cells | Caki-1, A498, 786-O, ACHN | 6.19 - 8.42 | 24 | [9] |
| Lung Cancer | Bulk Tumor Cells | A549, H446, LL2 | <12 | 72 | [10] |
Effects on Cancer Stem Cell Properties
A key differentiator in this compound's activity is its ability to specifically inhibit the properties of cancer stem cells. This includes reducing their self-renewal capacity, as measured by sphere formation assays, and decreasing the proportion of CSCs within a population, often identified by high aldehyde dehydrogenase (ALDH) activity.
| Cancer Type | Assay | Effect of this compound | Observations | Reference |
| Glioblastoma | Sphere Formation | Inhibition | At IC50 concentrations, this compound led to a significant reduction in the size and number of neurospheres formed by glioblastoma stem cells (GSCs). | [2] |
| Prostate Cancer | ALDEFLUOR Assay | Reduction in ALDH-high population | This compound treatment decreased the percentage of ALDH-high prostate cancer cells, indicating a reduction in the CSC population. | [6][11] |
| Renal Cell Carcinoma | Sphere Formation | Inhibition | This compound treatment reduced the growth of spheroids derived from renal cell carcinoma cells. | [9] |
| Breast Cancer | Clonogenicity Assay | Inhibition | A low concentration of this compound (0.5 µM) significantly inhibited the ability of single, stem-like breast cancer cells to form colonies. | [1] |
Mechanisms of Action: A Comparative Overview
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. While some of these pathways are common to both bulk tumor cells and CSCs, there are distinct mechanisms that appear to be more prominent in the CSC population.
Signaling Pathways in Bulk Tumor Cells
In bulk tumor cells, this compound has been shown to induce cell cycle arrest, apoptosis, and disrupt cellular metabolism. For instance, in lung cancer cells, this compound induces G0/G1 phase cell cycle arrest and promotes mitochondria-mediated apoptosis.[2][12] It has also been found to inhibit the FAK-MMP signaling pathway, which is involved in cell migration and invasion.[2] In breast cancer, this compound can suppress the HER2/β-catenin signaling pathway, which is associated with resistance to paclitaxel.[2]
Caption: this compound's impact on bulk tumor cell signaling pathways.
Signaling Pathways in Cancer Stem Cells
In CSCs, this compound appears to target key pathways that are critical for maintaining stemness and self-renewal. A prominent mechanism is the inhibition of the Akt-mediated GLI1 signaling pathway.[2] GLI1 is a transcription factor that regulates the expression of stem cell markers such as OCT4, Nanog, and Sox2.[3][7][8] By suppressing this pathway, this compound effectively reduces the expression of these markers, thereby diminishing the stem-like characteristics of the cancer cells.[7][8]
Caption: this compound's impact on cancer stem cell signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both bulk and CSC-enriched populations) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Preparation: A single-cell suspension is prepared from the cancer cell line or primary tumor tissue.
-
Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment 6-well or 96-well plates.
-
Culture Medium: The cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of undifferentiated cells.
-
Treatment: this compound at various concentrations is added to the culture medium at the time of seeding.
-
Incubation: The plates are incubated for 7-14 days to allow for the formation of tumorspheres.
-
Quantification: The number and size of the spheres are quantified using an inverted microscope. Sphere formation efficiency (SFE) is calculated as (number of spheres formed / number of cells seeded) x 100%.
Caption: Workflow for the Sphere Formation Assay.
ALDEFLUOR Assay
This assay identifies and quantifies the population of cells with high ALDH activity, a common marker for CSCs.
-
Cell Preparation: A single-cell suspension of at least 1 x 10^6 cells is prepared.
-
ALDEFLUOR™ Reagent Preparation: The ALDEFLUOR™ reagent is activated according to the manufacturer's instructions.
-
Staining: The cell suspension is divided into a "test" sample and a "control" sample. The activated ALDEFLUOR™ substrate (BAAA) is added to the test sample. An inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is added to the control sample to establish baseline fluorescence.
-
Incubation: Both samples are incubated for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: The fluorescence of the cells is analyzed using a flow cytometer. The ALDH-positive (ALDH-high) population is identified as the brightly fluorescent cells in the test sample that are not present in the DEAB-treated control sample.
-
Data Analysis: The percentage of ALDH-high cells in the total cell population is determined.
Conclusion
This compound demonstrates significant anti-tumor activity against both bulk tumor cells and cancer stem cells. Its ability to target the CSC population, which is often resistant to conventional therapies, makes it a particularly promising candidate for further investigation in cancer treatment. The differential effects of this compound on these two cell populations are rooted in its modulation of distinct signaling pathways. While it induces general cytotoxic effects in bulk tumor cells, its impact on CSCs is more targeted towards the inhibition of key stemness and self-renewal pathways. The experimental data and protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound in targeting the cellular heterogeneity of tumors.
References
- 1. 2024.febscongress.org [2024.febscongress.org]
- 2. mahsaacademy.com.my [mahsaacademy.com.my]
- 3. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing the antipsychotic drug this compound for cancer treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DRD2 by the antipsychotic drug, this compound, retards growth of renal cell carcinoma via inducing stemness inhibition and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-neoplastic effects of the antipsychotic drug this compound in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: An antipsychotic agent suppresses lung cancer cell growth and metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Penfluridol Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to confirm the target engagement of Penfluridol in live cells. This compound, a long-acting antipsychotic, has garnered significant interest for its potential as a repurposed anti-cancer agent.[1] Understanding its interaction with cellular targets is crucial for both its primary psychiatric applications and its emerging oncological indications. This document outlines key cellular targets of this compound, compares its effects with relevant alternatives, and provides detailed protocols for essential experimental assays.
Cellular Targets of this compound
This compound's therapeutic and off-target effects are attributed to its interaction with multiple cellular proteins. The primary and secondary targets include:
-
Dopamine D2 Receptors (DRD2): As a first-generation antipsychotic, this compound's primary mechanism of action in treating schizophrenia is the blockade of DRD2 in the mesolimbic pathway.[2]
-
T-type Calcium Channels: this compound is a known blocker of T-type calcium channels, which contributes to its diverse pharmacological profile.[1]
-
MAN1A1 (Alpha-1,2-mannosidase IA): Recent studies have identified MAN1A1 as a direct target of this compound, leading to inhibition of N-linked glycoprotein processing. This mechanism is implicated in its anti-cancer activity by enhancing T-cell-mediated tumor immunity.[3]
-
SIRT1/PGC-1α Pathway: this compound has been shown to target the SIRT1/PGC-1α pathway, leading to a depletion of ATP and suppression of mitochondrial biogenesis in cancer cells.[4]
Comparative Analysis of this compound and Alternatives
Direct comparative studies of this compound's target engagement in live cells against other compounds are limited. However, comparisons of its downstream effects, particularly its anti-cancer properties, with other diphenylbutylpiperidine antipsychotics like Pimozide and Fluspirilene, provide valuable insights.
Table 1: Comparison of In Vitro Cytotoxicity of Diphenylbutylpiperidine Antipsychotics in Epithelial Ovarian Cancer (EOC) Cell Lines
| Cell Line | This compound IC50 (µM) | Fluspirilene IC50 (µM) | Pimozide IC50 (µM) |
| Chemosensitive | |||
| A2780 | 5.6 ± 0.4 | 8.9 ± 0.7 | 11.2 ± 1.1 |
| HeyA8 | 4.8 ± 0.3 | 7.5 ± 0.6 | 9.8 ± 0.9 |
| SKOV3ip1 | 6.2 ± 0.5 | 9.8 ± 0.8 | 12.5 ± 1.3 |
| Chemoresistant | |||
| A2780-CP20 | 7.1 ± 0.6 | 11.3 ± 1.0 | 14.1 ± 1.5 |
| HeyA8-MDR | 6.5 ± 0.5 | 10.4 ± 0.9 | 13.2 ± 1.4 |
| SKOV3-TR | 8.3 ± 0.7 | 13.2 ± 1.2 | 16.5 ± 1.8 |
Data adapted from a study on the anticancer effects of diphenylbutylpiperidine drugs on epithelial ovarian cancer cell lines.[5][6] The IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
This data indicates that this compound exhibits the most potent cytotoxic effects against both chemosensitive and chemoresistant EOC cell lines compared to Fluspirilene and Pimozide.[5][6] While this reflects a downstream effect, it suggests a potentially stronger or more diverse target engagement profile relevant to cancer cell proliferation.
Experimental Protocols for Target Engagement
Confirming that a drug interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The following are detailed protocols for key assays to determine this compound's target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in live cells or cell lysates.[7][8]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes or plates.
-
Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermocycler, followed by a cooling step.[11]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[11]
-
Fluorescence-Based Assay for T-type Calcium Channel Blockade
This high-throughput assay measures the inhibition of T-type calcium channels by monitoring changes in intracellular calcium concentration using a fluorescent indicator.[13]
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Compound Application:
-
Add varying concentrations of this compound, a known T-type calcium channel blocker (e.g., TTA-P2 as a positive control), or vehicle to the wells.[16]
-
Incubate for a sufficient time to allow for drug-target interaction.
-
-
Channel Activation and Signal Detection:
-
To overcome the inactivated state of T-type channels at normal resting membrane potentials, cells can be pre-treated with gramicidin to clamp the membrane potential at a more negative value.[13]
-
Initiate channel opening and calcium influx by adding a depolarizing stimulus, such as a high concentration of potassium chloride (KCl).[13]
-
Immediately measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.[13][17]
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Plot the inhibition of the calcium influx against the drug concentration to generate a dose-response curve and calculate the IC50 value. A lower IC50 value indicates a more potent blockade of the T-type calcium channels.
-
Live-Cell Reporter Assay for SIRT1/PGC-1α Pathway Activity
This assay utilizes a luciferase reporter gene under the control of a promoter containing PGC-1α responsive elements to measure the activity of the SIRT1/PGC-1α signaling pathway.
Experimental Workflow:
Detailed Protocol:
-
Cell Line and Reporter Construct:
-
Select a suitable cell line (e.g., HEK293A).
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by the SIRT1 promoter.[18]
-
A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Cell Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with different concentrations of this compound, a known activator (e.g., resveratrol) or inhibitor of the pathway, and a vehicle control.[18]
-
-
Luciferase Activity Measurement:
-
After the treatment period, lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
A decrease in the normalized luciferase activity in this compound-treated cells would indicate an inhibition of the SIRT1/PGC-1α pathway.
-
Conclusion
Confirming the engagement of this compound with its cellular targets in a live-cell context is essential for elucidating its mechanisms of action and for the development of more specific and effective therapeutic strategies. The Cellular Thermal Shift Assay provides a direct and label-free method to assess drug-target interaction for a wide range of proteins. Fluorescence-based assays offer a high-throughput approach for specific targets like ion channels. Reporter gene assays are valuable for investigating the modulation of entire signaling pathways. By employing these methods, researchers can generate robust data to compare the target engagement of this compound with that of alternative compounds, ultimately advancing our understanding of this multifaceted drug.
References
- 1. This compound as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antipsychotic Drug this compound Inhibits N-Linked Glycoprotein Processing and Enhances T-cell-Mediated Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effect of the antipsychotic agent this compound on epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. CETSA [cetsa.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 17. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. | Broad Institute [broadinstitute.org]
- 18. Identification of novel SIRT1 up-regulators using a cell-based high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Penfluridol: A Guide for Laboratory Professionals
The safe and compliant disposal of Penfluridol is critical for ensuring laboratory safety and environmental protection. As a potent antipsychotic agent, this compound must be managed as a hazardous waste stream from generation to final disposal. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
Hazard and Safety Data
Proper handling and disposal procedures are informed by the toxicological and environmental profile of the substance. This compound is classified as a toxic organic solid and presents a slight hazard to water.
| Data Point | Value | Source |
| Oral Toxicity (LD50, Rat) | 160 mg/kg | [1] |
| Intraperitoneal Toxicity (LD50, Mouse) | 171 mg/kg | [1] |
| UN Number | 2811 | [1] |
| UN Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1][2] |
Regulatory Framework
The disposal of pharmaceutical waste is governed by strict regulations to prevent environmental contamination and potential harm to public health.[3][4] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3][5]
A key regulation, often referred to as Subpart P, explicitly prohibits the practice of flushing hazardous waste pharmaceuticals down the drain (sewering).[4][5][6] Therefore, this compound waste must not be disposed of via sinks or toilets.[1]
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and compliance. This compound and any materials contaminated with it must be handled as hazardous waste.
1. Waste Segregation and Collection:
-
Identify Waste Streams: All forms of this compound waste must be segregated for hazardous disposal. This includes:
-
Expired or unused pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipettes, glassware).
-
Spill cleanup materials.
-
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[7] Best practices recommend using a black container clearly marked "Hazardous Waste Pharmaceuticals" to comply with EPA guidelines.[4]
2. Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Keep the waste container tightly sealed and store it in a secure, designated, and well-ventilated area.[7] The storage location should be a locked cabinet or facility to prevent unauthorized access.[7]
3. Spill Management:
-
In the event of a spill, absorb the material with an inert substance such as sand, sawdust, or earth.[8]
-
Carefully collect the absorbent material and contaminated debris.
-
Place the cleanup materials into a suitable, sealed container for disposal as hazardous waste.[7]
4. Final Disposal Procedure:
-
Engage Professionals: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[7] Contact your organization's EHS department to coordinate a pickup.
-
Prohibited Methods: Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
-
Treatment: The standard and required method for treating this type of waste is high-temperature incineration conducted at a permitted treatment facility.[4]
Disposal Workflow Visualization
The following diagram illustrates the required workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. pharmalogistics.com [pharmalogistics.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sugarlandtx.gov [sugarlandtx.gov]
Essential Safety and Operational Guide for Handling Penfluridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Penfluridol. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a potent antipsychotic agent and is classified as toxic if swallowed[1][2]. When heated to decomposition, it can emit highly toxic fumes of chloride, fluoride, and nitrogen oxides[3].
Hazard Identification and Classification
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Toxic if swallowed[1][2]. | 💀 | Danger | H301: Toxic if swallowed[2]. |
| Potential Health Effects | May cause irritation to the respiratory tract, skin, and eyes. May be harmful if inhaled or absorbed through the skin[1]. |
Data compiled from multiple safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards is essential for the selection of appropriate PPE[4]. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves[5][6]. The inner glove should be worn under the gown cuff and the outer glove over the cuff[5]. Change gloves every 30-60 minutes or immediately if contaminated or damaged[5][7]. |
| Body Protection | Disposable Gown | A disposable, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required to prevent skin contact[5][7]. Gowns should not be worn outside of the handling area[7]. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles and a face shield to protect against splashes and airborne particles[1][2][6][7]. Standard eyeglasses are not sufficient[5]. |
| Respiratory Protection | NIOSH-certified N95 or N100 Respirator | A fit-tested N95 or N100 respirator is necessary when handling this compound powder to minimize inhalation of airborne particles[5][6][7]. Surgical masks do not provide adequate protection[5][7]. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the hazardous drug handling area to prevent the tracking of contaminants[5][6]. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If a container is damaged, treat it as a spill and follow the appropriate cleanup procedure[6].
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Designated Storage: Store this compound in a cool, well-ventilated, and locked area, segregated from incompatible materials[8]. The storage area should be clearly marked with "Acute Toxin" signage[8].
Handling and Compounding (in a Controlled Environment)
Note: All manipulations of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent exposure to dust and aerosols[8].
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Gather all necessary equipment and materials.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves).
-
Weighing and Aliquoting:
-
Perform these tasks on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
Handle the powder gently to minimize the generation of airborne dust.
-
-
Solution Preparation:
-
When dissolving the powder, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., 70% isopropyl alcohol), followed by a cleaning agent.
-
Carefully doff PPE, turning contaminated surfaces inward. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Use the full set of recommended PPE for cleanup.
-
Containment: For solid spills, gently cover with absorbent pads. For liquid spills, use absorbent material to contain the spill.
-
Cleanup:
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Clean the spill area with a deactivating agent, followed by a detergent and water.
-
-
Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, disposable labware, and excess material, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (PPE, consumables) | Place in a clearly labeled, sealed hazardous waste bag or container[9]. |
| Unused/Expired this compound | Do not dispose of in the trash or down the drain. The preferred method is through a licensed hazardous waste disposal service or a drug take-back program[10][11][12]. If these are unavailable, mix the this compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash, in accordance with local regulations[10][11][13]. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Deface or remove the original label before disposing of the empty container in the regular trash or recycling, as per institutional policy[11][13]. |
Disposal procedures should always comply with federal, state, and local regulations[14].
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Handling this compound.
Caption: Emergency Spill Response Protocol.
References
- 1. This compound(26864-56-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound = 97 HPLC, powder 26864-56-2 [sigmaaldrich.com]
- 3. This compound | 26864-56-2 [chemicalbook.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. research.uga.edu [research.uga.edu]
- 9. shopevident.com [shopevident.com]
- 10. dea.gov [dea.gov]
- 11. botikaltc.com [botikaltc.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. fda.gov [fda.gov]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
